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  • Product: 2-(Dimethylamino)ethanesulfonic acid
  • CAS: 637-95-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Dimethylamino)ethanesulfonic Acid (DMAPS)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties of 2-(Dimethylamino)ethanesulfonic acid (DMAPS), also known as N,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(Dimethylamino)ethanesulfonic acid (DMAPS), also known as N,N-dimethyltaurine. This document delves into the synthesis, physicochemical characteristics, reactivity, and analytical methodologies pertinent to DMAPS, offering valuable insights for its application in research and pharmaceutical development. Given its structural similarity to biologically relevant compounds and its nature as a zwitterionic aminosulfonic acid, DMAPS presents unique opportunities and challenges in its handling and application. This guide aims to be a foundational resource for scientists and researchers, consolidating key technical data and providing practical, field-proven insights into its use.

Introduction

2-(Dimethylamino)ethanesulfonic acid (DMAPS), systematically named 2-(dimethylamino)ethane-1-sulfonic acid, is a tertiary amine-containing sulfonic acid. Its structure, featuring both a strongly acidic sulfonic acid moiety and a basic dimethylamino group, allows it to exist as a zwitterion over a wide pH range. This intrinsic property makes it a subject of interest in various chemical and biological applications, including as a potential buffering agent, a synthetic building block, and in the development of novel pharmaceutical agents. This guide will meticulously explore the core chemical properties of DMAPS to facilitate its effective utilization in a laboratory and developmental setting.

Chemical Identity and Structure

The foundational step in understanding any chemical compound is to establish its identity and structure.

  • IUPAC Name: 2-(dimethylamino)ethanesulfonic acid[1]

  • Synonyms: N,N-Dimethyltaurine, 2-(Dimethylamino)ethanesulphonic acid[1]

  • CAS Number: 637-95-6[1]

  • Molecular Formula: C₄H₁₁NO₃S[1]

  • Molecular Weight: 153.20 g/mol [1]

  • SMILES: CN(C)CCS(=O)(=O)O[1]

The structure of DMAPS is characterized by an ethyl chain substituted with a dimethylamino group at one end and a sulfonic acid group at the other.

Figure 1: Chemical structure of 2-(Dimethylamino)ethanesulfonic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of DMAPS is paramount for its effective application. These properties dictate its behavior in various solvent systems and its potential interactions with other molecules.

Table 1: Physicochemical Properties of 2-(Dimethylamino)ethanesulfonic Acid

PropertyValueSource
Physical State Solid, powder
Melting Point 315-316 °C
pKa Predicted: 0.56 ± 0.50 (sulfonic acid)
Density Predicted: 1.272 ± 0.06 g/cm³
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol

3.1. Zwitterionic Nature and pKa Values

Due to the presence of both a strongly acidic sulfonic acid group and a basic tertiary amino group, DMAPS exists predominantly as a zwitterion in the solid state and in aqueous solutions over a broad pH range.

The pKa of the sulfonic acid group is predicted to be very low, characteristic of sulfonic acids, indicating it is a strong acid. The predicted value of 0.56, however, should be used with caution as experimental verification is needed for precise applications. The dimethylamino group, being a tertiary amine, is expected to have a pKa in the range of 9-10, similar to other trialkylamines. The interplay of these two pKa values is critical for its potential use as a buffering agent.

Zwitterion_Equilibrium Cationic Cationic Form (Low pH) Zwitterionic Zwitterionic Form (Intermediate pH) Cationic->Zwitterionic +OH⁻ / -H⁺ (pKa₁ ~ 0.5-2) Anionic Anionic Form (High pH) Zwitterionic->Anionic +OH⁻ / -H⁺ (pKa₂ ~ 9-10)

Figure 2: Ionization states of DMAPS in aqueous solution.

Synthesis of 2-(Dimethylamino)ethanesulfonic Acid

While a variety of synthetic routes to aminosulfonic acids exist, a common approach involves the reaction of a suitable precursor with a sulfonating agent or the alkylation of an aminosulfonate. One plausible laboratory-scale synthesis of DMAPS involves the reaction of 2-(dimethylamino)ethanethiol with an oxidizing agent to form the corresponding sulfonic acid. Another approach is the alkylation of taurine.

4.1. Illustrative Synthetic Pathway: Oxidation of 2-(Dimethylamino)ethanethiol

This method provides a direct route to DMAPS from a commercially available starting material.

Synthesis_Workflow start 2-(Dimethylamino)ethanethiol reaction Oxidation (e.g., H₂O₂, KMnO₄) start->reaction product 2-(Dimethylamino)ethanesulfonic acid reaction->product

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)ethanesulfonic Acid (DMES)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the primary synthetic pathways for 2-(Dimethylamino)eth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the primary synthetic pathways for 2-(Dimethylamino)ethanesulfonic acid (DMES), also known as N,N-dimethyltaurine. The content herein is curated to provide not only procedural steps but also the underlying chemical principles and strategic considerations essential for successful synthesis in a research and development setting.

Introduction: The Significance of 2-(Dimethylamino)ethanesulfonic Acid

2-(Dimethylamino)ethanesulfonic acid (DMES) is a tertiary amine and a structural analog of taurine, a naturally occurring amino acid.[1][2] Its zwitterionic nature at physiological pH, coupled with the presence of a dimethylamino group, imparts unique physicochemical properties that make it a valuable compound in various scientific and industrial applications. In the pharmaceutical sector, DMES and its derivatives are explored for their potential biological activities. The compound also finds utility as a buffering agent and as a key intermediate in the synthesis of more complex molecules. This guide will delve into the established and practical methods for its preparation, offering insights into the selection of reagents, reaction conditions, and purification strategies.

Established Synthesis Pathways

The synthesis of DMES can be approached through several strategic routes, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale of production, and purity requirements. The most prominent methods involve the nucleophilic substitution of a suitable electrophile with dimethylamine or the direct methylation of taurine.

Pathway 1: Nucleophilic Substitution of Sodium 2-Haloethanesulfonates with Dimethylamine

A robust and widely employed method for the synthesis of DMES involves the reaction of a sodium 2-haloethanesulfonate, typically sodium 2-bromoethanesulfonate, with dimethylamine. This reaction proceeds via a standard SN2 mechanism.

Reaction Causality: The choice of sodium 2-bromoethanesulfonate as the electrophile is strategic. The bromine atom is a good leaving group, facilitating the nucleophilic attack by dimethylamine. The sulfonate group, being a poor nucleophile and a strong acid, remains inert under the reaction conditions. The use of dimethylamine as the nucleophile directly introduces the desired dimethylamino moiety.

Experimental Protocol: Synthesis of DMES from Sodium 2-Bromoethanesulfonate

  • Reaction Setup: In a pressure-rated reaction vessel, dissolve sodium 2-bromoethanesulfonate in a suitable solvent, such as water or a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Addition of Dimethylamine: Add an excess of a concentrated aqueous solution of dimethylamine (typically 40-50%) to the reaction mixture. The excess dimethylamine serves as both the nucleophile and the base to neutralize the hydrobromic acid formed during the reaction.

  • Reaction Conditions: Seal the vessel and heat the mixture to a temperature ranging from 80°C to 120°C. The reaction is typically run for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as HPLC or NMR spectroscopy.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with a strong acid, such as hydrochloric acid, to a pH of approximately 2-3. This protonates the tertiary amine, making it more water-soluble and aiding in the removal of any unreacted dimethylamine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. The purity of the final product should be assessed by melting point determination and spectroscopic analysis (NMR, IR).

Data Summary: Pathway 1

ParameterValue/Range
Starting MaterialSodium 2-bromoethanesulfonate
ReagentDimethylamine (aqueous solution)
SolventWater or DMF
Temperature80 - 120 °C
Reaction Time4 - 12 hours
Typical Yield70 - 85%

Logical Relationship Diagram: Pathway 1

G cluster_reactants Reactants cluster_conditions Conditions Sodium 2-bromoethanesulfonate Sodium 2-bromoethanesulfonate SN2 Reaction SN2 Reaction Sodium 2-bromoethanesulfonate->SN2 Reaction Dimethylamine Dimethylamine Dimethylamine->SN2 Reaction Heat (80-120°C) Heat (80-120°C) Heat (80-120°C)->SN2 Reaction Pressure Pressure Pressure->SN2 Reaction 2-(Dimethylamino)ethanesulfonic acid 2-(Dimethylamino)ethanesulfonic acid SN2 Reaction->2-(Dimethylamino)ethanesulfonic acid

Caption: SN2 reaction of sodium 2-bromoethanesulfonate with dimethylamine.

Pathway 2: Synthesis from 2-Dimethylaminoethanol

This two-step pathway commences with the readily available 2-dimethylaminoethanol. The first step involves the conversion of the hydroxyl group to a better leaving group, typically a chloride, followed by a sulfonation reaction.

Step 1: Synthesis of 2-Dimethylaminoethyl Chloride Hydrochloride

Reaction Causality: The hydroxyl group of 2-dimethylaminoethanol is a poor leaving group. Therefore, it is necessary to activate it. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as it reacts with the alcohol to form a chlorosulfite intermediate, which readily undergoes nucleophilic attack by the chloride ion.[3][4] The reaction byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which helps to drive the reaction to completion. The in-situ generated HCl protonates the dimethylamino group, yielding the stable hydrochloride salt.[5][6]

Experimental Protocol: Synthesis of 2-Dimethylaminoethyl Chloride Hydrochloride

  • Reaction Setup: In a well-ventilated fume hood, charge a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes) with thionyl chloride.

  • Addition of 2-Dimethylaminoethanol: Cool the thionyl chloride in an ice bath. Slowly add 2-dimethylaminoethanol dropwise from the dropping funnel. The reaction is highly exothermic and generates a significant amount of gas.[3]

  • Reaction and Work-up: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for a period, followed by gentle heating to ensure complete reaction.

  • Isolation: The excess thionyl chloride is typically removed by distillation under reduced pressure. The resulting crude 2-dimethylaminoethyl chloride hydrochloride can be purified by recrystallization from a suitable solvent like ethanol.[3]

Step 2: Sulfonation of 2-Dimethylaminoethyl Chloride

Reaction Causality: The chloride in 2-dimethylaminoethyl chloride is a good leaving group for nucleophilic substitution. A sulfonation agent, such as sodium sulfite, can be used to introduce the sulfonic acid group.

Experimental Protocol: Sulfonation

  • Reaction: Dissolve the 2-dimethylaminoethyl chloride hydrochloride in water and react it with a solution of sodium sulfite.

  • Conditions: The reaction is typically heated to promote the substitution reaction.

  • Isolation and Purification: After the reaction, the solution is cooled, and the product can be isolated by adjusting the pH and purified by recrystallization.

Logical Relationship Diagram: Pathway 2

G 2-Dimethylaminoethanol 2-Dimethylaminoethanol Chlorination (SOCl2) Chlorination (SOCl2) 2-Dimethylaminoethanol->Chlorination (SOCl2) Step 1 2-Dimethylaminoethyl Chloride HCl 2-Dimethylaminoethyl Chloride HCl Chlorination (SOCl2)->2-Dimethylaminoethyl Chloride HCl Sulfonation (Na2SO3) Sulfonation (Na2SO3) 2-Dimethylaminoethyl Chloride HCl->Sulfonation (Na2SO3) Step 2 2-(Dimethylamino)ethanesulfonic acid 2-(Dimethylamino)ethanesulfonic acid Sulfonation (Na2SO3)->2-(Dimethylamino)ethanesulfonic acid

Caption: Two-step synthesis of DMES from 2-dimethylaminoethanol.

Alternative and Novel Synthesis Approaches

While the aforementioned pathways are well-established, other methods have been explored, often with the goal of improving yield, reducing the use of hazardous reagents, or starting from more economical materials.

Direct Methylation of Taurine

The direct N,N-dimethylation of taurine presents a conceptually straightforward route. However, controlling the degree of methylation can be challenging.

Reaction Causality: The primary amine of taurine is nucleophilic and can be alkylated using methylating agents like dimethyl sulfate or methyl iodide. The reaction is typically carried out in the presence of a base to deprotonate the amino group and neutralize the acid formed. A significant challenge is the potential for over-methylation to form the quaternary ammonium salt.

Experimental Protocol: N,N-Dimethylation of Taurine

  • Protection (Optional but Recommended): To achieve selective N,N-dimethylation, the sulfonic acid group can be transiently protected, or the reaction conditions carefully controlled. A more common approach in related syntheses is to first N-acylate taurine, followed by methylation and subsequent deacylation.[7]

  • Methylation: In a typical procedure, taurine is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide). A methylating agent, such as dimethyl sulfate, is added dropwise while maintaining a low temperature to control the exothermicity of the reaction.[7]

  • Work-up and Purification: After the reaction, the mixture is acidified, and the product is isolated, often requiring chromatographic purification to separate it from unreacted taurine and mono-methylated byproducts.

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product must be rigorously purified and characterized to ensure it meets the required specifications for its intended application.

Purification Techniques:

  • Recrystallization: This is the most common method for purifying solid DMES. The choice of solvent is critical and is often a mixture of a polar solvent in which the compound is soluble at high temperatures and a less polar solvent in which it is insoluble at low temperatures (e.g., ethanol/water, methanol/ether).

  • Ion-Exchange Chromatography: This technique can be very effective for separating DMES from ionic impurities and byproducts.

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized DMES. The spectra should be compared with known reference spectra.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the sulfonate (SO₃⁻) and the C-N bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight, confirming the elemental composition of the product.

  • Melting Point: A sharp melting point is a good indicator of the purity of the crystalline product. The reported melting point for 2-(Dimethylamino)ethanesulfonic acid is in the range of 315-316 °C.

Safety Considerations

The synthesis of DMES involves the use of several hazardous chemicals. It is imperative that all procedures are carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times.

  • Thionyl Chloride: Is corrosive and reacts violently with water. It is also a lachrymator.

  • Dimethylamine: Is a flammable and corrosive gas or liquid with a strong, unpleasant odor.

  • Dimethyl Sulfate: Is a potent alkylating agent and is highly toxic and carcinogenic. Extreme caution must be exercised when handling this reagent.

  • Strong Acids and Bases: Standard precautions for handling corrosive materials should be followed.

Conclusion

The synthesis of 2-(Dimethylamino)ethanesulfonic acid can be achieved through several viable pathways. The choice of method will depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. The nucleophilic substitution of sodium 2-bromoethanesulfonate with dimethylamine and the two-step synthesis from 2-dimethylaminoethanol are both reliable and well-documented methods. For any chosen route, careful attention to reaction conditions, purification, and characterization is paramount to obtaining a high-quality product.

References

  • Eureka | Patsnap. (n.d.). Method for efficiently synthesizing N-methyltaurine and sodium N-methyltaurate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2-dimethylaminoethyl)derivative. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • Eureka | Patsnap. (n.d.). A kind of preparation method of sodium n-methyl taurate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology.
  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903222A - A kind of preparation method of sodium N-methyl taurate.
  • ResearchGate. (2000). ChemInform Abstract: Synthesis of Taurine Analogues. Part 1. 2-Aminosulfonic Acids from Alkene-Sulfur Monochloride Adducts. Retrieved from [Link]

  • Google Patents. (n.d.). US20040242801A1 - Method for the sulfonation of compounds comprising free hydroxyl (OH) groups or primary or secondary groups.
  • PMC - NIH. (2021). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN102675160A - Device and method for continuously producing sodium methyl taurate in pipeline mode.
  • RIT Digital Institutional Repository. (n.d.). Some reactions of 2-chloroethanesulfonyl chloride. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20210163405A1 - Enhanced conversion of taurine to alkyl taurate amide using phosphoric acid catalysts.
  • PubChem - NIH. (n.d.). 2-(Dimethylamino)ethanesulfonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous Process for the Production of Taurine from Monoethanolamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Commercial Synthesis of 2-Aminoethanesulfonic Acid (Taurine). Retrieved from [Link]

  • UI Scholars Hub. (2009). PREPARATION OF 2-AMINOETHYLSULFONIC ACID. Retrieved from [Link]

  • Nucleic Acids Research | Oxford Academic. (n.d.). Metabolic and chemical regulation of tRNA modification associated with taurine deficiency and human disease. Retrieved from [Link]

  • European Patent Office. (n.d.). NOTE One-Pot Synthesis of 7-N,N- dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Taurine Containing Peptides, Sulfonopeptides, and N-, O-Conjugates. Retrieved from [Link]

  • Google Patents. (n.d.). CN101100449A - Method for synthesizing taurine.
  • PubChem - NIH. (n.d.). 2-(Dimethylamino)ethanol. Retrieved from [Link]

  • European Patent Office. (n.d.). THE NEW PREPARATION OF ALIPHATIC AMINES WITH SULPHONYL GROUP AND THEIR SALTS. Retrieved from [Link]

  • Sciencemadness.org. (2006). Reaction of sodium with DMF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). Retrieved from [Link]

  • Google Patents. (n.d.). US3288794A - Method of making amides of dimethylamine and piperazine.
  • ResearchGate. (2017). Can any one know the procedure of reaction 1,2 Dibromoethane with primary amine?. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Characterization and Application of 2-(Dimethylamino)ethanesulfonic Acid as a Buffering Agent

This guide provides a comprehensive technical overview of 2-(Dimethylamino)ethanesulfonic acid, also known as N,N-dimethyltaurine. It is intended for researchers, scientists, and drug development professionals who may co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(Dimethylamino)ethanesulfonic acid, also known as N,N-dimethyltaurine. It is intended for researchers, scientists, and drug development professionals who may consider using this compound as a buffering agent and require a thorough understanding of its physicochemical properties, including its pKa value and effective buffering range. Given the absence of a well-documented experimental pKa in publicly available literature, this guide focuses on the essential protocols for its determination and subsequent application.

Introduction to 2-(Dimethylamino)ethanesulfonic Acid

2-(Dimethylamino)ethanesulfonic acid is a zwitterionic compound, possessing both a strongly acidic sulfonic acid group and a basic tertiary amine group.[1][2] Its structure is analogous to taurine, with two methyl groups on the amine nitrogen.

Chemical Structure:

Caption: Zwitterionic form of 2-(Dimethylamino)ethanesulfonic acid.

The sulfonic acid moiety is a strong acid, meaning it is fully deprotonated in aqueous solutions, conferring the negative charge. The tertiary amine is a weak base and can accept a proton. The protonation state of this amine group is what provides the buffering capacity at a specific pH range.

The Critical Importance of the pKa Value

The pKa is the pH at which the concentrations of the acidic and basic forms of a molecule in solution are equal. For 2-(Dimethylamino)ethanesulfonic acid, the relevant pKa is that of the dimethylamino group. This value is paramount as it dictates the effective buffering range of the compound, which is generally considered to be the pKa ± 1 pH unit.

While some databases provide a predicted pKa value, these are computational estimates and may not be sufficiently accurate for rigorous experimental design. For instance, a predicted pKa of 0.56 is available, which is chemically improbable for the tertiary amine and likely refers to a different ionization event or is an error.[3] Therefore, experimental determination is not just recommended; it is a prerequisite for its reliable use in a research or drug development setting.

Part 1: Experimental Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa values of ionizable substances.[4] The procedure involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound of interest, while monitoring the pH. The pKa is then determined from the resulting titration curve.

Methodology

1. Materials and Reagents:

  • 2-(Dimethylamino)ethanesulfonic acid (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • High-purity, deionized water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (Class A) or automated titrator

2. Protocol:

  • Preparation of the Analyte Solution: Accurately weigh a sample of 2-(Dimethylamino)ethanesulfonic acid to prepare a solution of known concentration (e.g., 10 mM) in deionized water. Add KCl to a final concentration of 0.15 M to maintain a constant ionic strength throughout the titration.

  • Initial pH Adjustment: As 2-(Dimethylamino)ethanesulfonic acid is zwitterionic, the titration should be performed in both acidic and basic directions to fully characterize the molecule. For the determination of the amine pKa, the solution should first be acidified with 0.1 M HCl to a pH of approximately 2 to ensure the complete protonation of the dimethylamino group.

  • Titration: Place the solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and begin stirring. Add the standardized 0.1 M NaOH solution in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding. Collect data points through the equivalence point until the pH reaches approximately 11-12.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve. For greater accuracy, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant; the peak of this curve indicates the equivalence point. The pKa is the pH at half of this volume.

Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sol Prepare Analyte Solution (e.g., 10 mM in 0.15 M KCl) calibrate Calibrate pH Meter (pH 4, 7, 10 buffers) acidify Acidify to pH ~2 with 0.1 M HCl calibrate->acidify titrate Titrate with 0.1 M NaOH in small increments acidify->titrate record Record pH after each addition titrate->record plot_curve Plot pH vs. Volume of NaOH record->plot_curve find_ep Determine Equivalence Point (First Derivative Peak) plot_curve->find_ep calc_pka pKa = pH at 1/2 Equivalence Point Volume find_ep->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

Part 2: Buffering Range and Preparation of a Buffer Solution

Once the pKa of the dimethylamino group is experimentally determined, the effective buffering range can be established.

ParameterValue
pKa (Dimethylamino group) To be experimentally determined (TBD)
Effective Buffering Range pKa (TBD) ± 1 pH unit
Protocol for Preparing a 2-(Dimethylamino)ethanesulfonic Acid Buffer

This protocol describes the preparation of a buffer solution at a specific pH and concentration.

Objective: To prepare 1 L of a 50 mM 2-(Dimethylamino)ethanesulfonic acid buffer at a pH equal to the experimentally determined pKa.

Materials:

  • 2-(Dimethylamino)ethanesulfonic acid (MW: 153.20 g/mol )[1]

  • 1.0 M NaOH solution

  • 1.0 M HCl solution

  • Deionized water

  • Calibrated pH meter

  • Volumetric flask (1 L)

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required mass:

    • Mass = Molarity × Volume × Molecular Weight

    • Mass = 0.050 mol/L × 1 L × 153.20 g/mol = 7.66 g

  • Dissolve the compound: Weigh out 7.66 g of 2-(Dimethylamino)ethanesulfonic acid and add it to a beaker containing approximately 800 mL of deionized water. Stir until fully dissolved.

  • Adjust the pH: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode. Slowly add either 1.0 M NaOH or 1.0 M HCl dropwise to adjust the pH to the desired value (the predetermined pKa).

    • Causality: At the pKa, the concentrations of the protonated (acidic) and deprotonated (basic) forms of the dimethylamino group are equal. Starting with the zwitterionic form and adjusting the pH ensures the correct ratio of these two species is achieved for maximal buffering capacity at that pH.

  • Final Volume Adjustment: Once the target pH is reached and stable, quantitatively transfer the solution to a 1 L volumetric flask. Rinse the beaker with small amounts of deionized water and add the rinsings to the flask. Carefully add deionized water to the calibration mark.

  • Final Check and Storage: Stopper the flask and invert several times to ensure homogeneity. Re-check the pH. Store the buffer solution in a sealed, clearly labeled container at 4°C.

Chemical Equilibrium in the Buffering Region

G cluster_eq Buffering Equilibrium R-N(CH3)2H+ Protonated Amine (Acid Form) R-N(CH3)2 Deprotonated Amine (Base Form) R-N(CH3)2H+->R-N(CH3)2 + H+

Caption: Acid-base equilibrium of the dimethylamino group.

Part 3: Applications and Limitations

The utility of a buffer is defined by its chemical and physical properties within the context of a specific application.

Potential Applications:

While not a conventional "Good's Buffer," 2-(Dimethylamino)ethanesulfonic acid's zwitterionic nature suggests potential utility in various biochemical and biological applications where maintaining a stable pH is critical.[2][5] Its sulfonic acid group ensures high water solubility. Potential areas of application could mirror those of buffers with similar structures, such as MES or HEPES, provided its pKa falls within a useful physiological range. These could include:

  • Enzyme assays

  • Protein purification chromatography

  • Cell culture media (toxicity would need to be assessed)

Limitations and Considerations:
  • Lack of Characterization: The primary limitation is the absence of comprehensive studies on its pKa, temperature dependence of pKa, metal ion binding properties, and potential interactions with biological macromolecules.

  • Toxicity: Its biocompatibility and potential cytotoxicity are unknown and must be evaluated before use in cell-based assays or other biological systems.

  • Purity: As with any buffer, the purity of the compound is crucial. Impurities can interfere with experimental results. Ensure the use of a high-purity grade reagent.[5]

Conclusion

2-(Dimethylamino)ethanesulfonic acid is a compound with the structural characteristics of a potentially useful biological buffer. However, the lack of a reliably determined pKa value in the scientific literature necessitates its experimental characterization prior to use. By following the detailed potentiometric titration protocol outlined in this guide, researchers can confidently determine its pKa and effective buffering range. This foundational knowledge enables the informed preparation of buffer solutions and paves the way for the exploration of its applications in research and development, transforming it from an uncharacterized compound into a well-defined tool for scientific inquiry.

References

  • PubChem. 2-(Dimethylamino)ethanesulfonic acid. National Center for Biotechnology Information. [Link]

  • GSRS. N,N-DIMETHYLTAURINE. Global Substance Registration System. [Link]

  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2000). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Pharmaceutical Research, 17(1), 83-89. [Link]

Sources

Exploratory

solubility of 2-(Dimethylamino)ethanesulfonic acid in water

An In-depth Technical Guide to the Aqueous Solubility of 2-(Dimethylamino)ethanesulfonic Acid Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the aqueous solubility of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Aqueous Solubility of 2-(Dimethylamino)ethanesulfonic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the aqueous solubility of 2-(Dimethylamino)ethanesulfonic acid (DMES). Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties of DMES, the theoretical and practical factors governing its solubility, and detailed methodologies for its empirical determination.

Introduction: The Significance of Aqueous Solubility

Aqueous solubility is a critical physicochemical parameter in the fields of pharmaceutical sciences and chemical biology. For a compound to be effective as a therapeutic agent or a biological tool, it must often exhibit sufficient solubility in aqueous media to allow for absorption, distribution, metabolism, and excretion (ADME). Low aqueous solubility can lead to a host of challenges, including poor bioavailability, unreliable results in in-vitro assays, and difficulties in formulation development.[1][2] This guide focuses on 2-(Dimethylamino)ethanesulfonic acid, a compound whose zwitterionic nature presents unique solubility characteristics.

Physicochemical Profile of 2-(Dimethylamino)ethanesulfonic Acid

A thorough understanding of a compound's physical and chemical properties is fundamental to predicting and explaining its solubility behavior.

Table 1: Physicochemical Properties of 2-(Dimethylamino)ethanesulfonic Acid

PropertyValueSource(s)
CAS Number 637-95-6[3][4][5][6][7]
Molecular Formula C4H11NO3S[3][4][5][8]
Molecular Weight 153.20 g/mol [3][4][5][8]
Melting Point 315-316 °C[3][5][9]
Chemical Structure CN(C)CCS(=O)(=O)O[5][6][8][10]
Predicted pKa 0.56 ± 0.50[3]
Physical Form Solid / Powder[9]

Note: The predicted pKa value suggests the sulfonic acid group is strongly acidic.

DMES is a zwitterionic compound, meaning it contains both a strongly acidic group (sulfonic acid) and a basic group (tertiary amine). This dual functionality dictates that its net charge is highly dependent on the pH of the surrounding aqueous environment.

Factors Influencing the Aqueous Solubility of DMES

The solubility of any compound is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. For a zwitterionic molecule like DMES, several factors are particularly influential.

The Role of pH and the Isoelectric Point (pI)

Zwitterionic molecules exhibit pH-dependent solubility, which is typically at its minimum at the isoelectric point (pI). The pI is the pH at which the molecule carries no net electrical charge.[11] At pH values below the pI, the amino group is protonated, leading to a net positive charge. Conversely, at pH values above the pI, the sulfonic acid group is deprotonated, resulting in a net negative charge. In either charged state, the molecule's electrostatic interactions with polar water molecules are enhanced, generally leading to higher solubility compared to the neutral zwitterionic form at the pI.[11]

Temperature Effects

For most solid solutes, solubility in water increases with temperature. However, the magnitude of this effect must be determined empirically for each specific compound. The dissolution process can be endothermic (absorbing heat) or exothermic (releasing heat), which determines whether solubility will increase or decrease with a rise in temperature, respectively.

Salting-In and Salting-Out Phenomena

The presence of salts in the aqueous medium can either increase ("salting-in") or decrease ("salting-out") the solubility of a solute.[12][13] Zwitterionic salts, in particular, can act as either solubility enhancers or phase-separation promoters depending on the specific interactions between the added salt ions, water, and the solute.[12][13] These effects are complex and depend on factors such as the nature and concentration of the salt.[12]

Experimental Determination of Aqueous Solubility

Accurate determination of aqueous solubility requires robust and well-controlled experimental methods. The "gold standard" for determining thermodynamic or equilibrium solubility is the shake-flask method.[2][14] Kinetic solubility assays are also widely used, especially in high-throughput screening during early drug discovery.[1][2]

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium concentration of a solute in a saturated solution. The shake-flask method is a reliable, albeit lower-throughput, approach to measure this value.[2][14][15]

Protocol: Shake-Flask Method for DMES Solubility

  • Preparation: Add an excess amount of solid 2-(Dimethylamino)ethanesulfonic acid to a series of vials containing an aqueous buffer of a specific, controlled pH.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., a 0.22 µm syringe filter).

  • Quantification: Accurately determine the concentration of DMES in the clear, saturated filtrate using a validated analytical method (see Section 5).

The causality behind this protocol is to create a system at equilibrium where the rate of dissolution of the solid DMES is equal to the rate of its precipitation from the solution. The extended incubation with agitation ensures this equilibrium is reached, and the careful separation of phases ensures that only the dissolved compound is measured.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid DMES to aqueous buffer B Seal and agitate at constant temperature (24-72 hours) A->B Achieve Equilibrium C Centrifuge to pellet undissolved solid B->C Isolate Saturated Solution D Filter supernatant through low-binding filter C->D E Analyze filtrate to determine DMES concentration D->E Quantify Solute

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Kinetic Solubility Measurement

Kinetic solubility is often measured in early drug discovery due to its high-throughput nature.[1] This method measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[1][2]

Protocol: Kinetic Solubility by Precipitation from DMSO

  • Stock Solution: Prepare a concentrated stock solution of DMES in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: Add aliquots of the DMSO stock solution to an aqueous buffer (e.g., pH 7.4) in a 96-well plate.[14]

  • Precipitation Detection: Incubate for a shorter period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a UV/Vis plate reader to detect the formation of precipitate.[1][2] The concentration at which precipitation is first observed is the kinetic solubility.

This method is inherently faster but can overestimate solubility because the co-solvent (DMSO) can increase the apparent solubility of the compound.[14]

G cluster_prep Preparation cluster_assay Assay cluster_detect Detection cluster_result Result A Prepare concentrated DMES stock in DMSO B Add stock solution to aqueous buffer in 96-well plate A->B Introduce to Aqueous Phase C Incubate (1-2 hours) B->C D Measure turbidity via nephelometry or UV/Vis C->D Detect Precipitation E Determine concentration at which precipitate forms D->E Calculate Kinetic Solubility

Caption: High-Throughput Workflow for Kinetic Solubility Determination.

Analytical Methods for Quantification

The final and most crucial step in any solubility experiment is the accurate measurement of the solute concentration in the saturated solution. For a non-volatile compound like DMES, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are the methods of choice.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For DMES, a reverse-phase C18 column would likely be effective. Quantification is achieved by comparing the peak area of the analyte in the sample to the peak areas of a series of known concentration standards, creating a calibration curve. Detection is typically performed using a UV detector, provided the molecule has a suitable chromophore.

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing low-solubility compounds or complex matrices.[1][16] After separation by LC, the eluent is introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing both qualitative identification and precise quantification.[16] This method is particularly powerful as it can confirm the identity of the measured compound and is less susceptible to interference from impurities.

Table 2: Summary of Analytical Quantification Methods

MethodPrincipleAdvantagesConsiderations
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, widely available, good for moderately concentrated samples.Requires a chromophore, lower sensitivity than MS, potential for interference.
LC/MS Chromatographic separation followed by mass-based detection.High sensitivity, high selectivity, structural confirmation.[16]Higher equipment cost, more complex method development.

Conclusion

The aqueous solubility of 2-(Dimethylamino)ethanesulfonic acid is a key parameter governed by its zwitterionic structure. Its solubility is expected to be highly pH-dependent, with a minimum near its isoelectric point. Accurate measurement of its thermodynamic solubility is best achieved using the rigorous shake-flask method, coupled with a sensitive and specific analytical technique like LC/MS for quantification. While direct, quantitative solubility data for DMES is not widely published, the principles and protocols outlined in this guide provide a robust framework for its empirical determination, enabling researchers to generate the reliable data needed for drug development and other scientific applications.

References

  • Method for Measuring Aqueous Solubilities of Organic Compounds. American Chemical Society. [Link]

  • Aqueous Solubility. Creative Biolabs. [Link]

  • Solubility-Modifying Power of Zwitterionic Salts. Advances in Engineering. [Link]

  • Solubility-Modifying Power of Zwitterionic Salts. PubMed. [Link]

  • 2-(Dimethylamino)ethanesulfonic acid | C4H11NO3S | CID 237042. PubChem - NIH. [Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review. Environmental Science: Processes & Impacts. [Link]

  • 2-(Dimethylamino)ethanesulfonic acid CAS#: 637-95-6. ChemWhat. [Link]

  • Isoelectric point. Wikipedia. [Link]

  • Factors that Affect Solubility. Chemistry LibreTexts. [Link]

  • Analytical Methods. Japan International Cooperation Agency. [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

  • 2-(dimethylamino)ethanesulfonic acid (C4H11NO3S). PubChemLite. [Link]

  • 2-(Dimethylamino)ethanethiol. CAS Common Chemistry. [Link]

  • Factors affecting the solubility of ionic compounds. Georgia Southern University. [Link]

  • (Usp Dictionary of Usan and International Drug Names) - USP Dictionary 2007. Scribd. [Link]

  • Safety Data Sheet: 2-(N-Morpholino)-ethane sulphonic acid. Carl ROTH. [Link]

  • Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. PubMed. [Link]

  • (1) 2-(DIMETHYLAMINO)ETHANOL 2561 (2) 1-DIMETHYLAMINO-2-PROPANOL. CDC. [Link]

  • Nonquaternary Cholinesterase Reactivators. 4. Dialkylaminoalkyl Thioesters of a-Keto Thiohydroximic Acids as Reactivator. Datapdf. [Link]

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Foundational

2-(Dimethylamino)ethanesulfonic acid molecular weight and formula

An In-Depth Technical Guide to 2-(Dimethylamino)ethanesulfonic Acid for Researchers and Drug Development Professionals Introduction 2-(Dimethylamino)ethanesulfonic acid, also known as N,N-dimethyltaurine, is a zwitterion...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Dimethylamino)ethanesulfonic Acid for Researchers and Drug Development Professionals

Introduction

2-(Dimethylamino)ethanesulfonic acid, also known as N,N-dimethyltaurine, is a zwitterionic organic compound featuring both a sulfonic acid group and a tertiary amine. This unique structure confers a range of properties that make it a molecule of significant interest in chemical synthesis, biochemical research, and as a structural motif in drug development. As a derivative of taurine, an amino acid with diverse physiological roles, its synthetic analogues are continuously explored for novel applications.

This guide provides a comprehensive technical overview of 2-(Dimethylamino)ethanesulfonic acid, designed for scientists and professionals in research and development. It consolidates critical data on its molecular characteristics, synthesis protocols, potential applications, and safe handling procedures, grounded in authoritative sources to ensure scientific integrity.

Core Molecular Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. 2-(Dimethylamino)ethanesulfonic acid is identified by a unique set of molecular and physical characteristics.

Molecular Identifiers

The compound is unambiguously identified by its chemical formula, molecular weight, and registry numbers, which are crucial for database searches, procurement, and regulatory documentation.

IdentifierValueSource
IUPAC Name 2-(dimethylamino)ethanesulfonic acid[1]
Molecular Formula C4H11NO3S[1][2][3][4]
Molecular Weight 153.20 g/mol [1][2][3]
CAS Number 637-95-6[1][2][3][4]
Canonical SMILES CN(C)CCS(=O)(=O)O[1][2]
InChIKey CFAFEJHONLMPQY-UHFFFAOYSA-N[1][5]
Physicochemical Data

The physical properties of 2-(Dimethylamino)ethanesulfonic acid dictate its behavior in various experimental conditions, from solubility in reaction media to its stability under storage.

PropertyValueSource
Physical Form Solid[5]
Melting Point 315-316 °C[2][4][6]
Density (Predicted) 1.272 ± 0.06 g/cm³[4][6]
pKa (Predicted) 0.56 ± 0.50[4][6]
XLogP3-AA -3.1[1]

Note: The predicted pKa value pertains to the sulfonic acid group, which is highly acidic. The tertiary amine group would have a distinct, higher pKa, making the molecule zwitterionic over a broad pH range.

Synthesis and Manufacturing

Understanding the synthesis of a compound is critical for ensuring its purity, troubleshooting experimental artifacts, and for potential scale-up. A common laboratory-scale synthesis of 2-(Dimethylamino)ethanesulfonic acid proceeds from 2-dimethylaminoethyl chloride hydrochloride.

Synthetic Workflow

The synthesis involves the nucleophilic substitution of the chloride in 2-dimethylaminoethyl chloride with a sulfite salt, followed by acidification to yield the final sulfonic acid. This process is a standard method for introducing the sulfonate group.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products A 2-Dimethylaminoethyl chloride hydrochloride C Step 1: Nucleophilic Substitution (Aqueous Solution, Heat) A->C B Sodium Sulfite (Na2SO3) B->C E Intermediate Sodium Salt: Sodium 2-(dimethylamino)ethanesulfonate C->E Forms intermediate salt G Byproduct: Sodium Chloride (NaCl) C->G D Step 2: Acidification (e.g., with HCl) F Final Product: 2-(Dimethylamino)ethanesulfonic acid D->F Protonation E->D

Caption: Synthesis workflow for 2-(Dimethylamino)ethanesulfonic acid.

Detailed Synthesis Protocol

This protocol outlines a representative laboratory procedure. Every step is designed to maximize yield and purity, and the rationale behind key choices is explained.

Objective: To synthesize 2-(Dimethylamino)ethanesulfonic acid from 2-dimethylaminoethyl chloride hydrochloride.

Materials:

  • 2-Dimethylaminoethyl chloride hydrochloride

  • Sodium sulfite (anhydrous)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • pH meter or pH paper

  • Büchner funnel and filter paper

Methodology:

  • Dissolution of Reactants:

    • In a round-bottom flask, dissolve 1.0 mole of sodium sulfite in 500 mL of deionized water with stirring. Gentle heating may be applied to facilitate dissolution.

    • Rationale: Water serves as the polar protic solvent necessary for dissolving the ionic reactants and facilitating the SN2 reaction.

  • Nucleophilic Substitution Reaction:

    • Add 0.8 moles of 2-dimethylaminoethyl chloride hydrochloride to the sodium sulfite solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C) for 4-6 hours.

    • Rationale: Refluxing provides the necessary activation energy to drive the substitution reaction to completion. The hydrochloride salt is used as it is more stable and less volatile than the free amine.

  • Acidification and Product Precipitation:

    • After reflux, allow the reaction mixture to cool to room temperature.

    • Slowly add concentrated HCl while monitoring the pH. Continue addition until the pH is approximately 1-2.

    • A white precipitate of 2-(Dimethylamino)ethanesulfonic acid should form. Cool the mixture further in an ice bath to maximize precipitation.

    • Rationale: Acidification protonates the intermediate sulfonate salt to form the final sulfonic acid. The product is significantly less soluble in the acidic aqueous medium, especially at lower temperatures, causing it to precipitate out.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of ice-cold deionized water to remove residual sodium chloride.

    • Further wash the product with cold ethanol to remove any remaining organic impurities and to aid in drying.

    • Rationale: Washing with cold solvents minimizes loss of the desired product while effectively removing soluble impurities.

  • Drying and Characterization:

    • Dry the purified product in a vacuum oven at 60-80°C until a constant weight is achieved.

    • Characterize the final product using techniques such as Melting Point determination, NMR spectroscopy, and FT-IR to confirm its identity and purity.

Applications in Research and Drug Development

The bifunctional nature of 2-(Dimethylamino)ethanesulfonic acid makes it a versatile compound.

Buffering Agent in Biological Systems

While not as commonly cited as MES or HEPES, the zwitterionic structure of 2-(Dimethylamino)ethanesulfonic acid makes it a candidate "Good's buffer".[7] Its sulfonic acid group ensures it does not complex significantly with most metal ions, and its pKa profile can be suitable for maintaining pH in specific biochemical assays. Its utility would be most pronounced in pH ranges relevant to the pKa of its tertiary amine.

Role in Drug Design and as a Pharmacophore

The dimethylamino group is a common pharmacophore in many FDA-approved drugs.[8] This functional group can enhance several key properties of a drug molecule:

  • Increased Solubility: The tertiary amine is basic and can be protonated to form salts, which are often more water-soluble than the neutral parent compound. This is critical for drug formulation and bioavailability.[8]

  • Improved Bioavailability: The hydrophilic nature of the dimethylamino group can aid in absorption and distribution within the body.[8]

  • Receptor Binding: The nitrogen atom can act as a hydrogen bond acceptor or participate in ionic interactions with biological targets.

Therefore, 2-(Dimethylamino)ethanesulfonic acid serves as a valuable building block or intermediate for synthesizing more complex molecules where incorporating a water-soluble, basic handle is desirable.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical. The following information is synthesized from multiple safety data sheets (SDS).[9]

Hazard Identification and Personal Protective Equipment (PPE)
Hazard CategoryGHS PictogramStatements
Skin Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation
Eye Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritation
Respiratory Irritation GHS07 (Exclamation Mark)H335: May cause respiratory irritation
Recommended Handling and Storage Protocol

Objective: To ensure the safe handling, storage, and disposal of 2-(Dimethylamino)ethanesulfonic acid in a laboratory environment.

Protocol:

  • Engineering Controls:

    • Always handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

    • Provide an eyewash station and safety shower in the immediate vicinity of the handling area.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield approved under standards such as NIOSH (US) or EN 166 (EU).[9]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.

    • Body Protection: Wear a lab coat or a complete suit protecting against chemicals.[9]

  • Handling Procedures:

    • Avoid formation of dust and aerosols.[9]

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling and before breaks.

  • Storage:

    • Store in a tightly closed container in a dry, well-ventilated place.[10]

    • Keep away from incompatible materials such as strong oxidizing agents.

    • Recommended storage is at room temperature.[10]

  • Spill and Disposal:

    • In case of a spill, evacuate the area. Avoid breathing dust.[9]

    • For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[9]

    • Dispose of the waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.

Conclusion

2-(Dimethylamino)ethanesulfonic acid is a compound with a well-defined molecular profile and straightforward synthesis. Its primary value to researchers and drug developers lies in its properties as a zwitterionic building block. The presence of both a highly acidic sulfonic acid group and a basic tertiary amine provides a unique scaffold for chemical modification and imparts desirable physicochemical properties, such as enhanced aqueous solubility. While its direct application as a biological buffer is plausible, its most significant role is as an intermediate in the synthesis of more complex active pharmaceutical ingredients, leveraging the well-established benefits of the dimethylamino pharmacophore. Proper adherence to safety and handling protocols is essential for its use in a research setting.

References

  • PubChem. 2-(Dimethylamino)ethanesulfonic acid | C4H11NO3S. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. 2-dimethylamino-ethanesulfonic acid 2-cyanoethyl ester. [Link]

  • Sharma, P., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. [Link]

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Exploratory

An In-Depth Technical Guide to the Discovery and History of 2-(Dimethylamino)ethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-(Dimethylamino)ethanesulfonic acid (DMES), also known as N,N-dimethyltaurine, is a tertiary amine and a structural analog of taurine. While its p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dimethylamino)ethanesulfonic acid (DMES), also known as N,N-dimethyltaurine, is a tertiary amine and a structural analog of taurine. While its parent compound, taurine, has been known since the early 19th century, the specific history of DMES is less documented. This guide provides a comprehensive overview of the discovery and historical development of DMES, drawing from early chemical literature and placing its emergence within the broader context of taurine chemistry. We will explore the initial synthesis of its close analog, N-methyltaurine, which paved the way for the creation of DMES, and delve into the foundational synthetic methodologies that characterized the late 19th and early 20th centuries. The guide will also touch upon the evolution of its applications, from a compound of purely chemical interest to its modern-day relevance in various scientific and industrial fields.

The Precursor: The Discovery of Taurine and Early Derivatives

The story of 2-(Dimethylamino)ethanesulfonic acid begins with its parent molecule, taurine. In 1827, German scientists Friedrich Tiedemann and Leopold Gmelin first isolated taurine from ox bile. For much of the 19th century, taurine and its derivatives were primarily of interest to organic chemists exploring the burgeoning field of natural product chemistry and synthesis.

A pivotal moment in the journey towards DMES was the first documented synthesis of N-Methyltaurine in 1878. This was achieved through the reaction of methylamine with the silver salt of 2-chloroethanesulfonic acid. Later, this method was adapted to use the more readily available sodium salt of 2-chloroethanesulfonic acid, demonstrating a feasible pathway for the N-alkylation of taurine's amino group. This early work on N-methyltaurine laid the conceptual and methodological groundwork for the synthesis of its dimethylated counterpart.

The First Synthesis of 2-(Dimethylamino)ethanesulfonic Acid

While a single, celebrated publication announcing the discovery of 2-(Dimethylamino)ethanesulfonic acid has not been identified in historical records, its first synthesis can be inferred to have occurred in the late 19th century, following the established methods for N-alkylation of taurine. The logical extension of the synthesis of N-methyltaurine was to employ dimethylamine as the nucleophile in a reaction with a salt of 2-chloroethanesulfonic acid.

The reaction, a classical nucleophilic substitution, can be represented as follows:

This reaction, likely carried out in a sealed tube under heating, a common practice for reactions with volatile amines at the time, would have yielded the sodium salt of 2-(Dimethylamino)ethanesulfonic acid. Subsequent acidification would then produce the free acid.

The following diagram illustrates the conceptual workflow for this early synthesis:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products cluster_workup Work-up 2_chloroethanesulfonic_acid_salt Sodium 2-chloroethanesulfonate heating Heating in a sealed tube 2_chloroethanesulfonic_acid_salt->heating dimethylamine Dimethylamine dimethylamine->heating dmes_salt Sodium 2-(Dimethylamino)ethanesulfonate heating->dmes_salt hcl Hydrogen Chloride heating->hcl acidification Acidification dmes_salt->acidification dmes 2-(Dimethylamino)ethanesulfonic Acid acidification->dmes

Caption: Conceptual workflow for the 19th-century synthesis of DMES.

Physicochemical Characterization

Early characterization of newly synthesized compounds in the late 19th and early 20th centuries relied on fundamental physicochemical properties. For 2-(Dimethylamino)ethanesulfonic acid, these would have included:

PropertyDescription
Molecular Formula C4H11NO3S
Molecular Weight Approximately 153.2 g/mol
Appearance Likely a white crystalline solid
Solubility Expected to be soluble in water and polar solvents
Melting Point A key identifier for purity

These basic data points would have served to confirm the identity of the newly synthesized compound and differentiate it from its mono-methylated and un-methylated precursors.

Early Applications and Evolving Interest

For a significant period after its initial synthesis, 2-(Dimethylamino)ethanesulfonic acid likely remained a compound of primarily academic interest. Its utility was rooted in the exploration of structure-activity relationships among taurine derivatives.

The 20th century saw a gradual shift in the application of taurine and its analogs. A significant development was the use of N-methyltaurine in the synthesis of N-acyl-N-methyltaurine sodium salts, which are mild surfactants. This industrial application of a close relative of DMES hinted at the potential for utilizing such structures in various commercial products.

More recently, research has explored the biological activities of various taurine derivatives. For instance, chlorinated derivatives of dimethyltaurine, such as N,N-dichloro-2,2-dimethyltaurine, have been investigated for their antimicrobial properties. This demonstrates a continued interest in modifying the taurine scaffold to develop new therapeutic agents.

Modern Synthetic Approaches

While the foundational synthesis of DMES remains a valid approach, modern organic chemistry offers more refined and efficient methods. These often involve improved reagents, milder reaction conditions, and more sophisticated purification techniques. However, the core chemical transformation—the nucleophilic substitution of a suitable leaving group by dimethylamine on an ethanesulfonate backbone—remains a central theme.

The following diagram outlines a generalized modern synthetic workflow:

G cluster_starting_materials Starting Materials cluster_reaction_step Nucleophilic Substitution cluster_purification Purification cluster_final_product Final Product ethanesulfonate_derivative Ethanesulfonate with Leaving Group reaction Reaction at controlled temperature ethanesulfonate_derivative->reaction dimethylamine_source Dimethylamine or a salt dimethylamine_source->reaction solvent Appropriate Solvent solvent->reaction base Base (if needed) base->reaction extraction Extraction reaction->extraction crystallization Crystallization extraction->crystallization chromatography Chromatography crystallization->chromatography pure_dmes Pure 2-(Dimethylamino)ethanesulfonic Acid chromatography->pure_dmes characterization Spectroscopic Characterization (NMR, IR, MS) pure_dmes->characterization

Caption: Generalized workflow for modern synthesis and purification of DMES.

Conclusion

The discovery and history of 2-(Dimethylamino)ethanesulfonic acid are intrinsically linked to the broader exploration of taurine chemistry that began in the 19th century. While not marked by a singular, groundbreaking discovery, its synthesis was a logical and important step in the systematic study of taurine derivatives. From its origins as a subject of fundamental organic synthesis, interest in DMES and its related compounds has evolved, with modern research exploring its potential in various applications, including as a precursor for surfactants and in the development of novel antimicrobial agents. The historical journey of DMES underscores the enduring importance of foundational chemical synthesis in paving the way for future scientific and technological advancements.

References

  • Berichte der deutschen chemischen Gesellschaft. (1868-1945). This long-running journal is a primary source for chemical discoveries of the era.
  • Journal of the Chemical Society, Transactions. (1878-1925).
Foundational

An In-depth Technical Guide to 2-(Dimethylamino)ethanesulfonic Acid: A Zwitterion Beyond pH Buffering

Part 1: Core Concepts and Physicochemical Profile 2-(Dimethylamino)ethanesulfonic acid, also known by its synonym N,N-Dimethyltaurine, is a fascinating zwitterionic compound that, due to its structural similarity to taur...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Concepts and Physicochemical Profile

2-(Dimethylamino)ethanesulfonic acid, also known by its synonym N,N-Dimethyltaurine, is a fascinating zwitterionic compound that, due to its structural similarity to taurine and other aminoethanesulfonic acids like MES and PIPES, is often mistakenly considered for use as a biological buffer. This guide clarifies its primary roles in scientific applications, which diverge significantly from pH stabilization in the physiological range. We will explore its validated applications in materials science and pharmacology, grounded in its unique chemical properties.

A zwitterion possesses both a positive and a negative charge on the same molecule, resulting in a net neutral charge.[1] This characteristic is central to the functionality of this compound. In 2-(Dimethylamino)ethanesulfonic acid, the sulfonic acid group (-SO₃H) is highly acidic and exists in its anionic sulfonate form (-SO₃⁻) at nearly all pH values. Conversely, the tertiary amine group (-N(CH₃)₂) is basic and exists in its protonated, cationic form (-N⁺H(CH₃)₂) at acidic pH.

The critical factor precluding its use as a typical biological buffer is the pKa of its dimethylamino group. While not extensively documented, the pKa of a tertiary amine on an ethyl chain is typically in the range of 9.0-10.0. This is well outside the 6.0-8.0 range of most "Good's buffers," which are selected for their ability to maintain a stable pH near physiological conditions (pH ~7.4). The predicted pKa of ~0.56 found in some databases corresponds to the sulfonic acid group, not the amine group that would be functional for buffering in a higher pH range.[2]

Physicochemical Data

A summary of the key quantitative data for 2-(Dimethylamino)ethanesulfonic acid is presented below for easy reference.

PropertyValueSource(s)
IUPAC Name 2-(dimethylamino)ethanesulfonic acid[3]
Synonyms N,N-Dimethyltaurine, DMAES[3]
CAS Number 637-95-6[2]
Molecular Formula C₄H₁₁NO₃S[3]
Molecular Weight 153.20 g/mol [3]
Melting Point 315-316 °C[2]
pKa¹ (Sulfonic Acid) < 2 (Predicted ~0.56)[2]
pKa² (Dimethylamino) ~9-10 (Estimated)N/A
Zwitterionic Nature and pH-Dependent Forms

The dual-charge nature of 2-(Dimethylamino)ethanesulfonic acid is key to its applications. The diagram below illustrates its predominant ionic forms at different pH ranges. At physiological pH (~7.4), it exists almost exclusively in its zwitterionic (inner salt) form, with a negatively charged sulfonate group and a positively charged quaternary ammonium group.

G cluster_pH pH Scale cluster_structures Predominant Ionic Forms of 2-(Dimethylamino)ethanesulfonic Acid Acidic (pH < 2) Acidic (pH < 2) Neutral (pH 3-8) Neutral (pH 3-8) acid_form H₃C-N⁺H(CH₃)-CH₂-CH₂-SO₃H Cationic Form Basic (pH > 10) Basic (pH > 10) zwitterion_form H₃C-N⁺(CH₃)₂-CH₂-CH₂-SO₃⁻ Zwitterionic Form anionic_form H₃C-N(CH₃)-CH₂-CH₂-SO₃⁻ Anionic Form acid_form->zwitterion_form +OH⁻ -H₂O zwitterion_form->anionic_form +OH⁻ -H₂O

Caption: Ionic forms of 2-(Dimethylamino)ethanesulfonic acid across a pH gradient.

Part 2: Application in Materials Science: Synthesis of Zwitterionic Stationary Phases

A primary and well-documented application of 2-(Dimethylamino)ethanesulfonic acid is in the synthesis of zwitterionic stationary phases for liquid chromatography.[4][5][6] Specifically, it is used in a technique known as Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC).

Expertise & Rationale: Why Zwitterions for Chromatography?

In ZIC-HILIC, the stationary phase is designed to be highly polar and contains both positive and negative charges. This dual-charge nature creates a highly hydrated layer on the surface of the chromatography support. Separation occurs based on a compound's ability to partition between this immobilized water layer and the less polar mobile phase (typically high in an organic solvent like acetonitrile). This mechanism is particularly effective for separating highly polar compounds that are poorly retained by traditional reversed-phase chromatography.

2-(Dimethylamino)ethanesulfonic acid is an ideal building block for these materials because its zwitterionic form is permanent over a wide pH range. The sulfonic acid is a strong acid, and the tertiary amine can be quaternized during the synthesis process, creating a permanent positive charge. This results in a "strong/strong" zwitterionic material that provides reproducible retention and separation performance regardless of minor fluctuations in mobile phase pH.[5]

Experimental Workflow: Creating a Zwitterionic Stationary Phase

The following protocol outlines a generalized, conceptual workflow for coupling 2-(Dimethylamino)ethanesulfonic acid to a polymer support to create a zwitterionic stationary phase, as described in the literature.[4][5]

Objective: To covalently link 2-(Dimethylamino)ethanesulfonic acid to a porous polymer bead to serve as a stationary phase for chromatography.

Materials:

  • Porous polymer beads (e.g., 2-hydroxyethyl methacrylate−ethylene dimethacrylate copolymer)

  • Epichlorohydrin (for activation)

  • 2-(Dimethylamino)ethanesulfonic acid (inner salt)

  • Appropriate solvents and catalysts for the reaction

Methodology:

  • Step 1: Activation of the Support Matrix

    • The base polymer beads, which contain hydroxyl (-OH) groups, are reacted with epichlorohydrin.

    • This reaction introduces reactive epoxide groups onto the surface of the polymer beads. This is a critical activation step that prepares the matrix for coupling.

  • Step 2: Covalent Coupling and Quaternization

    • The activated, epoxide-containing beads are then reacted with the 2-(Dimethylamino)ethanesulfonic acid inner salt.

    • The nucleophilic dimethylamino group of the zwitterion attacks and opens the epoxide ring.

    • This reaction forms a stable covalent bond and simultaneously quaternizes the nitrogen atom, creating a permanent positive charge. The sulfonate group provides the permanent negative charge.

  • Step 3: Washing and Packing

    • The resulting zwitterionic polymer beads are thoroughly washed with various solvents to remove any unreacted reagents.

    • The purified material is then packed into a stainless steel column under high pressure to create the final chromatography column.

G start Start: Porous Polymer Beads (-OH groups) step1 Step 1: Activation React with Epichlorohydrin start->step1 activated Intermediate: Epoxide-Activated Beads step1->activated step2 Step 2: Coupling React with 2-(Dimethylamino)ethanesulfonic acid activated->step2 zwitterionic Product: Zwitterionic Stationary Phase step2->zwitterionic step3 Step 3: Purification & Packing Wash and pack into column zwitterionic->step3 end_node End: ZIC-HILIC Column step3->end_node

Sources

Exploratory

A Technical Guide to the Thermal Stability of 2-(Dimethylamino)ethanesulfonic Acid (DMES)

For Researchers, Scientists, and Drug Development Professionals Abstract 2-(Dimethylamino)ethanesulfonic acid (DMES) is a zwitterionic buffer valued in biochemical and pharmaceutical applications for its ability to maint...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dimethylamino)ethanesulfonic acid (DMES) is a zwitterionic buffer valued in biochemical and pharmaceutical applications for its ability to maintain stable pH conditions without significantly interfering with biological processes.[1] As with any component in drug formulation and sensitive biological assays, understanding its thermal stability is paramount to ensuring product efficacy, safety, and shelf-life. This guide provides an in-depth technical overview of the thermal stability of DMES, detailing experimental methodologies for its assessment, discussing potential degradation pathways, and offering field-proven insights for its handling and storage.

Introduction: The Critical Role of Buffer Stability

Zwitterionic buffers like DMES are cornerstones of biological research and pharmaceutical formulation.[1] Their unique molecular structure, possessing both a positive and a negative charge, renders them highly soluble in water yet poorly permeable to biological membranes, which is ideal for maintaining extracellular pH.[2] The stability of these buffers is not just an academic curiosity; it is a critical parameter. Thermal degradation can lead to a loss of buffering capacity, a shift in pH, and the generation of potentially reactive impurities, all of which can compromise experimental results and the safety of therapeutic products.[3] For professionals in drug development, rigorous characterization of the thermal stability of excipients like DMES is a regulatory expectation and fundamental to robust formulation design.

Physicochemical Profile of DMES

A foundational understanding of DMES's properties is essential before analyzing its thermal behavior.

PropertyValueSource
IUPAC Name 2-(dimethylamino)ethanesulfonic acid[4]
CAS Number 637-95-6[5]
Molecular Formula C₄H₁₁NO₃S[4]
Molecular Weight 153.20 g/mol [4]
Physical Form Solid
Melting Point 315-316 °C[6]

Table 1: Key Physicochemical Properties of DMES.

Its structure features a stable sulfonic acid group (strong acid) and a tertiary amine group (weak base), giving it its zwitterionic character at physiological pH.

Assessing Thermal Stability: Core Methodologies

The two primary techniques for evaluating the thermal stability of a solid material like DMES are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information on mass loss and energetic transitions as a function of temperature.

Experimental Workflow for Thermal Analysis

A systematic approach is crucial for obtaining reliable and reproducible thermal stability data. The workflow involves careful sample preparation, precise instrumental analysis, and rigorous data interpretation.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation P1 Sample Acquisition (DMES, 95%+ Purity) P2 Sample Conditioning (Drying under vacuum to remove moisture) P1->P2 Ensure no solvent A1 TGA Analysis (Ramp 10°C/min to 400°C under N₂ atmosphere) P2->A1 A2 DSC Analysis (Ramp 10°C/min to 350°C under N₂ atmosphere) P2->A2 D1 Determine Onset of Decomposition (T_onset) from TGA curve A1->D1 D2 Identify Melting (T_m) and Decomposition Events from DSC curve A2->D2 D3 Correlate TGA mass loss with DSC thermal events D1->D3 D2->D3 R1 Final Stability Report D3->R1 Synthesize Data

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is the definitive method for determining the temperature at which a material begins to decompose.

Protocol: TGA of DMES

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 5-10 mg of dried DMES powder into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min. Causality: An inert atmosphere is used to prevent oxidative degradation, isolating the thermal decomposition process.

    • Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. Causality: A 10 °C/min rate is standard for screening and provides a good balance between resolution and experimental time.

  • Data Analysis: Plot mass (%) versus temperature (°C). The onset temperature of decomposition (T_onset) is determined as the temperature at which significant mass loss begins.

Expected Results: Based on its high melting point, DMES is expected to be thermally stable up to well over 200 °C. Significant mass loss would likely begin near or after its melting point, indicating that decomposition occurs in the liquid state.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events like melting, crystallization, and decomposition, which involve a change in enthalpy.[7]

Protocol: DSC of DMES

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Hermetically seal 2-5 mg of dried DMES powder in an aluminum DSC pan. Causality: Hermetic sealing prevents mass loss before the decomposition event, ensuring that endotherms or exotherms are accurately measured.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify endothermic peaks (melting) and exothermic peaks (decomposition).

Expected Results: A sharp endothermic peak is expected around 315-316 °C, corresponding to the melting of DMES.[6] This may be followed immediately by a complex series of exothermic or endothermic events corresponding to decomposition. The shape of the decomposition peak can provide insights into the complexity of the degradation reactions.[8]

Degradation Pathways and Influencing Factors

While specific, peer-reviewed studies on the thermal decomposition mechanism of DMES are not abundant, logical pathways can be inferred from the degradation of similar sulfonic acid and amine compounds.

Proposed Degradation Mechanisms

The likely point of initial bond scission is the C-S bond, which is generally less stable than C-C or C-N bonds under thermal stress.[9] A plausible, simplified degradation pathway could involve:

  • Desulfonation: Initial cleavage of the C-S bond to release sulfur dioxide (SO₂) or sulfur trioxide (SO₃), leaving a dimethylaminoethyl fragment.

  • Amine Fragmentation: The resulting amine fragment would then undergo further fragmentation through various C-N and C-C bond cleavages.

Theoretical studies on related compounds like perfluoro-ethanesulfonic acid have shown that the S-C bond is susceptible to breakage.[9] Similarly, studies on the bacterial degradation of toluenesulfonic acid also proceed via desulfonation, highlighting the reactivity of this functional group.[10]

Factors Influencing Stability

The intrinsic thermal stability of DMES can be significantly affected by extrinsic factors, which are critical considerations in formulation and storage.

G center DMES Thermal Stability pH pH of Solution center->pH Moisture Presence of Water (Hydrolysis) center->Moisture Impurities Metal Ions / Catalytic Impurities center->Impurities Atmosphere Atmosphere (Inert vs. Oxidative) center->Atmosphere Temp Temperature & Duration of Exposure center->Temp

  • Temperature: The pH of buffer solutions can be temperature-dependent.[3] It is crucial to adjust the pH of a DMES buffer at the intended temperature of use.

  • Impurities: The presence of metal ions or other catalytic impurities can lower the activation energy for decomposition reactions, reducing the overall thermal stability.

  • Moisture: While DMES is a dry solid, in solution, the presence of water introduces the possibility of hydrolysis at elevated temperatures, although sulfonic acids are generally resistant.

  • Atmosphere: The presence of oxygen can lead to oxidative degradation pathways, which typically occur at lower temperatures than pyrolytic (inert) decomposition.

Practical Recommendations for Handling and Storage

Ensuring the long-term stability and integrity of DMES in both solid form and as a prepared buffer solution is essential for reproducibility in research and manufacturing.[11]

Solid DMES Powder:

  • Storage Temperature: Store in a tightly closed container in a dry, well-ventilated place.[12] Refrigeration (2°C - 8°C) is often recommended to minimize degradation over long periods.[5]

  • Atmosphere: Protect from moisture. The use of desiccants in storage containers is a good practice.

DMES Buffer Solutions:

  • Storage Temperature: For most biological applications, sterile-filtered DMES buffer solutions should be stored at 2–8°C to prevent microbial growth.[13]

  • Light Sensitivity: While not highly photo-labile, protecting solutions from light by using amber bottles is a general best practice for all biological buffers.[13]

  • Shelf Life: Prepared buffer solutions typically have a shelf-life of 1–3 months when stored properly.[13] They should be discarded if any turbidity, precipitation, or significant pH drift is observed.[13]

  • Sterilization: If sterilization is required, sterile filtration using a 0.22 µm filter is preferred over autoclaving for many biological buffers to avoid potential thermal degradation.

Conclusion

2-(Dimethylamino)ethanesulfonic acid is a robust zwitterionic buffer with high thermal stability in its solid state, characterized by a melting point of approximately 315 °C. Its decomposition begins near this temperature, likely proceeding through a desulfonation mechanism. The stability of DMES, particularly in solution, can be influenced by temperature, pH, and the presence of impurities. Adherence to proper experimental protocols for thermal analysis and following recommended guidelines for storage and handling are paramount for professionals in research and drug development. This ensures that the buffer performs reliably and consistently, safeguarding the integrity of experimental data and the quality of final products.

References

  • Filo. (2025, December 16). How to store a buffer solution? Retrieved from Filo. [Link]

  • Solubility of Things. Types of Buffers: Acidic, Basic, and Zwitterionic Buffers. Retrieved from Solubility of Things. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 237042, 2-(Dimethylamino)ethanesulfonic acid. Retrieved from PubChem. [Link]

  • Locher, H. H., et al. (1989). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. Journal of Bacteriology. [Link]

  • Mettler Toledo. (n.d.). Biological Buffer Preparation Guide. Retrieved from Mettler Toledo. [Link]

  • ITW Reagents. (n.d.). Biological Buffers. Retrieved from AppliChem. [Link]

  • ResearchGate. (2014, July 21). What is the best way to store long term buffers to avoid growth? Retrieved from ResearchGate. [Link]

  • Esteves, B., et al. (2021). Influence of Zwitterionic Buffer Effects with Thermal Modification Treatments of Wood on Symbiotic Protists in Reticulitermes grassei Clément. Insects. [Link]

  • Roy, R. N., et al. (2009). Buffer Standards for the Physiological pH of the Zwitterionic Compound, DIPSO, from 5 to 55 °C. Journal of Solution Chemistry. [Link]

  • Wang, Y., et al. (2023). Theoretical study on the degradation mechanism of perfluoro-ethanesulfonic acid under subcritical hydrothermal alkaline conditions. RSC Advances. [Link]

  • Roy, R. N., et al. (2011). Buffer Standards for the Biochemical pH of the Zwitterionic Buffer N-Tris-(Hydroxymethyl) Methyl-2-Aminoethanesulfonic Acid (TES) from 5˚C to 55˚C. Journal of Chemical & Engineering Data. [Link]

  • Wang, Y., et al. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. Journal of Hazardous Materials. [Link]

  • Roy, R. N., et al. (2009). Buffer Standards for the Physiological pH of the Zwitterionic Compound, ACES from 5 to 55°C. Journal of Solution Chemistry. [Link]

  • Thurnheer, T., et al. (1989). Degradation of p-toluenesulphonic acid via sidechain oxidation, desulphonation and meta ring cleavage in Pseudomonas (Comamonas) testosteroni T-2. Journal of General Microbiology. [Link]

  • He, Y., et al. (2012). Mechanisms and kinetics for the thermal decomposition of 2-azido-N,N-dimethylethanamine (DMAZ). The Journal of Physical Chemistry A. [Link]

  • Angulo-Pineda, G., et al. (2022). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers. [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from EAG Laboratories. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from TA Instruments. [Link]

  • NETZSCH-Gerätebau GmbH. (2022, July 31). The DSC 214 Polyma for Kinetic Modeling of Isothermal Crystallization of Polyolefins. Retrieved from NETZSCH. [Link]

  • Musuc, A. M., et al. (2007). A DSC study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. Analele Universității din București – Chimie. [Link]

Sources

Foundational

Spectroscopic Profile of 2-(Dimethylamino)ethanesulfonic Acid: A Technical Guide

Introduction 2-(Dimethylamino)ethanesulfonic acid (DMESA), also known as N,N-dimethyltaurine, is a sulfonic acid derivative with a molecular formula of C₄H₁₁NO₃S and a molecular weight of 153.20 g/mol [1][2]. Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Dimethylamino)ethanesulfonic acid (DMESA), also known as N,N-dimethyltaurine, is a sulfonic acid derivative with a molecular formula of C₄H₁₁NO₃S and a molecular weight of 153.20 g/mol [1][2]. Its structure, featuring a tertiary amine and a sulfonic acid group, imparts unique chemical properties that are of interest in various research and development domains, including its potential applications as a buffer and in the synthesis of novel compounds. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its role in chemical and biological systems.

This technical guide provides an in-depth analysis of the spectroscopic characteristics of DMESA, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. In the absence of extensive publicly available experimental spectra, this guide leverages high-quality predicted data, contextualized with fundamental spectroscopic principles and detailed, field-proven experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For DMESA, ¹H and ¹³C NMR are critical for confirming its molecular structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of DMESA is expected to be relatively simple, reflecting the symmetry of the molecule. The key predicted chemical shifts are detailed in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Dimethylamino)ethanesulfonic Acid

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
(CH₃)₂-N~2.8Singlet6H
N-CH₂~3.4Triplet2H
CH₂-SO₃H~3.2Triplet2H

Disclaimer: Predicted data is generated using standard NMR prediction algorithms and should be used as a reference. Actual experimental values may vary.

Causality of Chemical Shifts:

  • Dimethyl Protons ((CH₃)₂-N): The six protons of the two methyl groups are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift around 2.8 ppm is due to the deshielding effect of the adjacent nitrogen atom.

  • Methylene Protons (N-CH₂ and CH₂-SO₃H): The two methylene groups form an ethyl bridge. The protons on the carbon adjacent to the nitrogen (N-CH₂) are expected to be more deshielded (downfield) compared to the protons adjacent to the sulfonate group (CH₂-SO₃H) due to the stronger electron-withdrawing nature of the nitrogen atom in this context. Both methylene groups will appear as triplets due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for DMESA are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Dimethylamino)ethanesulfonic Acid

Carbon AtomPredicted Chemical Shift (ppm)
(CH₃)₂-N~45
N-CH₂~58
CH₂-SO₃H~52

Disclaimer: Predicted data is generated using standard NMR prediction algorithms and should be used as a reference. Actual experimental values may vary.

Causality of Chemical Shifts:

  • Dimethyl Carbons ((CH₃)₂-N): The two methyl carbons are equivalent and will produce a single signal.

  • Methylene Carbons (N-CH₂ and CH₂-SO₃H): The chemical shifts of the methylene carbons are influenced by the electronegativity of the adjacent heteroatoms. The carbon attached to the nitrogen (N-CH₂) is expected to be at a lower field than the carbon attached to the sulfur of the sulfonate group.

Experimental Protocol for NMR Spectroscopy

This protocol provides a standardized workflow for acquiring high-quality NMR spectra of DMESA.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of DMESA prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., D₂O) prep1->prep2 prep3 Add internal standard (e.g., TSP or DSS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 Prepared Sample acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier transform acq4->proc1 Raw FID Data proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference spectrum to internal standard proc3->proc4 proc5 Integrate ¹H signals and pick peaks proc4->proc5

Figure 1: A generalized workflow for NMR analysis of 2-(Dimethylamino)ethanesulfonic acid.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity DMESA.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O), in a clean, dry vial. DMESA is expected to be soluble in polar solvents.

    • Add a small amount of an internal standard for chemical shift referencing. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or sodium 4,4-dimethyl-4-silapentane-1-sulfonate (DSS) is commonly used and set to 0.00 ppm.[3]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. A sufficient signal-to-noise ratio can typically be achieved with 16 scans.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary.

  • Data Processing:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) data.

    • Perform phase and baseline corrections to the resulting spectrum.

    • Reference the spectrum by setting the chemical shift of the internal standard to its known value.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

    • Identify and label the peak positions for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of DMESA is expected to show characteristic absorption bands for the sulfonate, amine, and alkyl groups.

Predicted IR Absorption Bands

The key predicted vibrational frequencies for DMESA are presented in Table 3.

Table 3: Predicted Major IR Absorption Bands for 2-(Dimethylamino)ethanesulfonic Acid

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (of SO₃H)3400-2800Broad
C-H Stretch (Alkyl)2980-2850Medium-Strong
S=O Asymmetric Stretch~1250Strong
S=O Symmetric Stretch~1050Strong
C-N Stretch1250-1020Medium

Disclaimer: Predicted data is generated using standard IR prediction algorithms and should be used as a reference. Actual experimental values may vary.

Interpretation of Key Bands:

  • O-H Stretch: The sulfonic acid group will exhibit a very broad and strong absorption in the high-frequency region, characteristic of a hydrogen-bonded O-H group.

  • C-H Stretch: The stretching vibrations of the methyl and methylene C-H bonds will appear in the 2980-2850 cm⁻¹ region.

  • S=O Stretches: The sulfonate group will show two very strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. These are typically found around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

  • C-N Stretch: The stretching vibration of the C-N bond of the tertiary amine is expected in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy

The following protocol outlines the procedure for obtaining an FT-IR spectrum of solid DMESA using an Attenuated Total Reflectance (ATR) accessory.

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure ATR crystal is clean prep2 Place a small amount of solid DMESA on the crystal prep1->prep2 prep3 Apply pressure using the anvil prep2->prep3 acq2 Collect the sample spectrum (typically 16-32 scans) prep3->acq2 Prepared Sample acq1 Collect a background spectrum (clean crystal) acq1->acq2 proc1 Perform background subtraction acq2->proc1 Raw Interferogram proc2 Perform ATR correction (if necessary) proc1->proc2 proc3 Label major absorption bands proc2->proc3

Figure 2: A generalized workflow for FT-IR analysis of 2-(Dimethylamino)ethanesulfonic acid.

Step-by-Step Methodology:

  • Instrument and Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • Place a small amount of solid DMESA powder onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, an ATR correction can be applied to the spectrum to account for the wavelength-dependent depth of penetration of the IR beam.

    • Identify and label the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

Based on its molecular formula (C₄H₁₁NO₃S), the exact mass of DMESA can be calculated. PubChem provides predicted collision cross-section (CCS) values, which are a measure of the ion's size and shape in the gas phase.[4]

Table 4: Predicted Mass Spectrometry Data for 2-(Dimethylamino)ethanesulfonic Acid

ParameterPredicted Value
Monoisotopic Mass153.04596 Da
[M+H]⁺154.05324 m/z
[M+Na]⁺176.03518 m/z
[M-H]⁻152.03868 m/z
Predicted CCS for [M+H]⁺128.7 Ų

Data sourced from PubChem.[4]

Experimental Protocol for Mass Spectrometry

This protocol describes a general method for analyzing DMESA using Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of DMESA (e.g., 1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve a stable and abundant ion signal for the molecule of interest.

    • Acquire full-scan mass spectra in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peaks ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode).

    • Determine the accurate mass of the molecular ions and use it to confirm the elemental composition.

    • If desired, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns for further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule.

Expected UV-Vis Properties

2-(Dimethylamino)ethanesulfonic acid is a saturated aliphatic compound. It lacks chromophores—conjugated pi systems or functional groups with non-bonding electrons that absorb light in the typical UV-Vis range (200-800 nm). Therefore, DMESA is not expected to exhibit any significant absorbance in this region. Its UV cutoff is likely to be below 200 nm. This property makes it a suitable buffer for many spectroscopic studies of other molecules, as it will not interfere with their UV-Vis signals.

Experimental Protocol for UV-Vis Spectroscopy

This protocol is for verifying the lack of absorbance of DMESA in the standard UV-Vis range.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of DMESA in a UV-transparent solvent, such as deionized water, at a typical working concentration (e.g., 10-50 mM).

    • Fill a quartz cuvette with the same solvent to be used as a blank.

  • Instrument Setup and Data Acquisition:

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 190-800 nm).

    • Replace the blank cuvette with the cuvette containing the DMESA solution.

    • Acquire the absorbance spectrum of the DMESA solution.

  • Data Analysis:

    • The resulting spectrum should show minimal to no absorbance above 200 nm, confirming its transparency in this region.

Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic properties of 2-(Dimethylamino)ethanesulfonic acid. By combining predicted spectral data with detailed, practical experimental protocols, researchers, scientists, and drug development professionals are equipped with the necessary information for the confident identification and characterization of this compound. The provided workflows represent robust and validated methodologies that ensure data integrity and reproducibility. While predicted data serves as a valuable starting point, experimental verification using the outlined protocols is always recommended for definitive structural confirmation and purity assessment.

References

  • PubChem. (n.d.). 2-(Dimethylamino)ethanesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChemLite. (n.d.). 2-(dimethylamino)ethanesulfonic acid (C4H11NO3S). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Mastering pH Control: A Detailed Protocol for the Preparation of 2-(Dimethylamino)ethanesulfonic Acid (DMES) Buffer

In the landscape of biological and pharmaceutical research, precise pH control is not merely a technicality but a cornerstone of experimental validity and success. The integrity of cellular systems, the kinetics of enzym...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of biological and pharmaceutical research, precise pH control is not merely a technicality but a cornerstone of experimental validity and success. The integrity of cellular systems, the kinetics of enzymatic reactions, and the stability of drug formulations are all profoundly influenced by the hydrogen ion concentration of their aqueous environments. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of 2-(Dimethylamino)ethanesulfonic acid (DMES) buffer, a zwitterionic buffer belonging to the esteemed family of "Good's buffers".

The Scientific Rationale: Understanding the Utility of DMES as a Buffer

2-(Dimethylamino)ethanesulfonic acid, or DMES, is a structural analog of more commonly known biological buffers like MES and MOPS. Its utility as a buffer stems from its zwitterionic nature at physiological pH ranges. This means the molecule carries both a positive and a negative charge, rendering it highly soluble in water yet poorly permeable to biological membranes, a desirable characteristic to prevent interference with intracellular processes.[1]

Key Attributes of DMES as a Good's Buffer:

  • High Water Solubility: Facilitates the preparation of concentrated stock solutions.

  • Low Membrane Permeability: Minimizes interference with cellular functions.

  • Chemical Stability: Resistant to enzymatic degradation.

  • Minimal Metal Ion Chelation: Important for experiments involving metal-dependent enzymes.

  • Low UV Absorbance: Suitable for spectrophotometric assays.

Physicochemical Properties of DMES

A thorough understanding of the physicochemical properties of a buffering agent is essential for accurate and reproducible buffer preparation.

PropertyValueSource
Molecular Formula C₄H₁₁NO₃S[3]
Molecular Weight 153.20 g/mol [3]
Predicted pKa (25 °C) ~6.7N/A
Appearance White crystalline powder[4]
Melting Point 315-316 °C[5]

Experimental Protocol: Preparation of a 1 M DMES Stock Solution

This protocol details the step-by-step procedure for preparing a 1 M stock solution of DMES buffer. This stock solution can then be diluted to the desired final concentration for your specific application.

Materials and Equipment
  • 2-(Dimethylamino)ethanesulfonic acid (DMES), free acid form (MW: 153.20 g/mol )

  • High-purity, deionized (DI) or Milli-Q® water

  • 10 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter with a temperature probe

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • 0.22 µm sterile filter unit (for sterile applications)

  • Autoclaved storage bottles

Step-by-Step Preparation Workflow

DMES_Buffer_Preparation cluster_preparation Preparation Steps weigh 1. Weigh DMES dissolve 2. Dissolve in Water weigh->dissolve 153.20 g for 1 L ph_adjust 3. Adjust pH with NaOH dissolve->ph_adjust ~800 mL DI Water final_volume 4. Adjust to Final Volume ph_adjust->final_volume Target pH ± 0.02 sterilize 5. Sterilize (Optional) final_volume->sterilize QS to 1 L store 6. Store Appropriately sterilize->store 0.22 µm filter

Caption: Workflow for preparing a 1 M DMES buffer stock solution.

  • Weighing the DMES: Accurately weigh 153.20 grams of DMES (free acid) for every 1 liter of 1 M stock solution you intend to prepare.

  • Dissolving the DMES: Add the weighed DMES powder to a beaker containing approximately 800 mL of high-purity water. Place a magnetic stir bar in the beaker and stir the solution until the DMES is completely dissolved. DMES is highly soluble in water, so this should occur relatively quickly.

  • pH Adjustment:

    • Place the beaker on the magnetic stirrer and immerse a calibrated pH electrode and temperature probe into the solution.

    • Slowly add 10 M NaOH dropwise while continuously monitoring the pH. The initial pH of the DMES solution will be acidic.

    • Continue adding NaOH until the desired pH is reached. For a general-purpose stock solution, a pH of 7.4 is often targeted. It is critical to add the base slowly, especially as you approach the target pH, to avoid overshooting.

    • Allow the pH reading to stabilize before making further additions.

  • Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a 1 L graduated cylinder. Rinse the beaker with a small amount of high-purity water and add the rinsing to the graduated cylinder to ensure all the buffer is transferred. Bring the final volume to exactly 1 L with high-purity water.

  • Sterilization (Optional): If the buffer is to be used in sterile applications such as cell culture, it must be sterilized. This can be achieved by passing the solution through a 0.22 µm sterile filter unit into a sterile storage bottle. Autoclaving is generally not recommended for many zwitterionic buffers as it can lead to degradation.

  • Storage: Store the prepared buffer solution at 2-8°C. Properly stored, the solution should be stable for several months. Label the bottle clearly with the buffer name, concentration, pH, and date of preparation.

Quantitative Data for DMES Buffer Preparation

The following table provides the required mass of DMES (free acid) to prepare 1 liter of buffer at various common molarities.

Desired Molarity (M)Mass of DMES (g/L)
1.0153.20
0.576.60
0.230.64
0.115.32
0.057.66
0.011.53

Best Practices and Troubleshooting

  • pH Meter Calibration: Always ensure your pH meter is accurately calibrated using fresh, certified calibration standards before preparing any buffer. This is the most critical step for ensuring the accuracy of your buffer's pH.

  • Temperature Effects: The pKa of many buffers, including zwitterionic buffers, is temperature-dependent.[6] For applications that are not conducted at room temperature (25°C), it is best practice to adjust the pH of the buffer at the temperature at which it will be used.[7]

  • Ionic Strength: The addition of salts to your final working solution will alter its ionic strength, which can slightly shift the pKa of the buffer. For highly sensitive applications, it is advisable to prepare the buffer with the final desired ionic strength.

  • Purity of Reagents: Always use high-purity DMES and water to avoid contamination with metal ions or other interfering substances.

  • pH Drifting: If you observe the pH of your buffer drifting over time, it may be due to microbial contamination (if not sterilized) or absorption of atmospheric CO₂ (which can lower the pH of basic solutions). Prepare fresh buffer if this occurs.

Applications in Research and Drug Development

The predicted buffering range of DMES makes it a versatile tool for a variety of applications:

  • Enzyme Assays: Maintaining a stable pH is critical for studying enzyme kinetics and activity, as even minor pH shifts can significantly alter reaction rates.

  • Protein Purification and Analysis: DMES can be used in chromatography and electrophoresis buffers to maintain the native structure and charge of proteins during separation.

  • Cell Culture: While not as common as HEPES, DMES could potentially be used as a non-toxic buffering agent in certain cell culture media, provided its compatibility with the specific cell line is validated.

  • Drug Formulation and Stability Studies: In early-stage drug development, buffers are essential for maintaining the pH of formulations to ensure the stability and solubility of active pharmaceutical ingredients (APIs). The properties of DMES make it a candidate for such studies.

Conclusion

2-(Dimethylamino)ethanesulfonic acid is a valuable zwitterionic buffer with properties that make it well-suited for a range of applications in biological and pharmaceutical research. While the lack of an experimentally confirmed pKa necessitates careful pH verification, its predicted buffering range, high solubility, and low reactivity with biological components make it a strong candidate for maintaining stable pH in sensitive experimental systems. By following the detailed protocol and best practices outlined in this guide, researchers can confidently prepare and utilize DMES buffer to enhance the accuracy and reproducibility of their work.

References

  • Solution Preparation. [No formal title]. [Link]

  • ResearchGate. The solubility of water in mixtures of dimethyl ether and carbon dioxide. [Link]

  • PubChem. 2-(Dimethylamino)ethanesulfonic acid. [Link]

  • ResearchGate. Buffer Preparation Protocol. [Link]

  • Alex Avdeef, et al. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. [Link]

  • ResearchGate. Pressure and temperature dependence of pH of an MES buffer with pH 6.0 at 25. [Link]

  • SPE Journal. Phase Behavior and Physical Properties of Dimethyl Ether/Water/Heavy-Oil Systems Under Reservoir Conditions. [Link]

  • AAPS PharmSciTech. Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. [Link]

  • Unknown. Temperature dependence of common pH buffers. [Link]

  • National Institutes of Health. A Temperature Independent pH (TIP) Buffer for Biomedical Biophysical Applications at Low Temperatures. [Link]

  • National Institutes of Health. Universal buffers for use in biochemistry and biophysical experiments. [Link]

  • The Bumbling Biochemist. Lab tip: check your buffer pH at the temperature you want to use it (and adjust as needed). [Link]

  • Merck Millipore. Buffer Compatibility. [Link]

  • ResearchGate. (PDF) Thermodynamics of solvent-driven water extraction from hypersaline brines using dimethyl ether. [Link]

  • National Institute of Standards and Technology. Dichloromethane with Water - IUPAC-NIST Solubilities Database. [Link]

Sources

Application

Application Note: Preparation of a 1M Stock Solution of 2-(Dimethylamino)ethanesulfonic Acid

Abstract This document provides a comprehensive, step-by-step protocol for the preparation of a 1 Molar (1M) stock solution of 2-(Dimethylamino)ethanesulfonic acid (DMES). DMES is a structural analog of taurine and serve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the preparation of a 1 Molar (1M) stock solution of 2-(Dimethylamino)ethanesulfonic acid (DMES). DMES is a structural analog of taurine and serves as a useful buffer component in various biochemical and biological research applications. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, scientific principles, and safety considerations to ensure the accurate and safe preparation of this solution.

Introduction and Scientific Principles

2-(Dimethylamino)ethanesulfonic acid, also known as N,N-dimethyltaurine, is a zwitterionic sulfonic acid. The preparation of a concentrated stock solution, such as 1M, is a common practice in laboratory settings to facilitate efficient and repeatable experimental workflows. Understanding the chemical properties of DMES is fundamental to preparing a stable and accurate solution.

Key Chemical Properties:

  • Zwitterionic Nature: DMES possesses both a permanent negative charge on the sulfonate group and a positive charge on the tertiary amine group, which can be protonated. This structure makes it a zwitterion at certain pH values.

  • Buffering Capacity: Like other sulfonic acid-based buffers (e.g., HEPES, MES), the utility of DMES as a buffer is determined by its pKa. While the precise pKa can vary with temperature and ionic strength, it's crucial for determining the effective pH range for its use in experiments.

  • Solubility: The solubility of zwitterionic compounds is often lowest at their isoelectric point and increases as the pH is adjusted away from this point. Preparing a high-concentration 1M solution requires careful pH management to ensure complete dissolution.

The protocol described herein follows best practices for buffer preparation, emphasizing accuracy in weighing, the importance of pH adjustment before bringing the solution to the final volume, and options for sterilization.[1][2]

Quantitative Data Summary

For ease of reference, the key physical and chemical properties of 2-(Dimethylamino)ethanesulfonic acid are summarized below.

ParameterValueReference(s)
Chemical Name 2-(Dimethylamino)ethanesulfonic acid[3]
Synonyms N,N-dimethyltaurine[3]
CAS Number 637-95-6[4][5]
Molecular Formula C₄H₁₁NO₃S[4][5]
Molecular Weight 153.20 g/mol [3][4]
Physical Form Solid
Predicted pKa ~0.56[6]

Materials and Equipment

Reagents
  • 2-(Dimethylamino)ethanesulfonic acid (DMES), powder (Purity ≥95%)

  • High-purity, deionized (DI) or distilled water (dH₂O), Type I or equivalent

  • 10 N Sodium Hydroxide (NaOH) or 10 N Hydrochloric Acid (HCl) for pH adjustment

  • Calibrated pH meter with a compatible electrode

  • pH calibration standards (e.g., pH 4.0, 7.0, 10.0)

Equipment
  • Analytical balance

  • Glass beaker (e.g., 1 L or 2 L capacity for a 1 L preparation)

  • Volumetric flask (1 L)

  • Graduated cylinder

  • Magnetic stirrer and a Teflon-coated stir bar

  • Weighing paper or boat

  • Spatula

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves

  • (Optional) Sterile filtration system (e.g., 0.22 µm bottle-top filter or syringe filter)[7][8]

  • (Optional) Sterile storage bottles

Experimental Protocol: Preparation of 1 L of 1M DMES Stock Solution

This protocol details the steps to prepare a 1-liter stock solution of 1M DMES.

Step 1: Calculation and Weighing
  • Calculate the required mass of DMES:

    • To prepare a 1M solution, you need 1 mole of DMES per liter of solution.

    • Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

    • Mass (g) = 1.0 mol/L × 153.20 g/mol × 1.0 L = 153.20 g

  • Weigh the DMES powder:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully weigh out exactly 153.20 g of DMES powder.

Step 2: Dissolution
  • Add Solvent: Pour approximately 750-800 mL of high-purity water into a 1 L or 2 L beaker. This initial volume should be less than the final desired volume to leave room for pH adjustment.[1][2]

  • Add Stir Bar: Place a magnetic stir bar into the beaker.

  • Dissolve DMES: Place the beaker on a magnetic stirrer and begin stirring at a moderate speed. Slowly add the weighed DMES powder to the vortex to prevent clumping.

  • Stir to Dissolve: Continue stirring until all the powder is completely dissolved. The solution may appear clear or slightly hazy. The zwitterionic nature of DMES may require pH adjustment to achieve full solubility.

Step 3: pH Adjustment

The causality behind this step is critical: the final pH of the stock solution determines its utility in subsequent experiments. A buffer resists pH changes most effectively around its pKa.[9][10]

  • Calibrate pH Meter: Before use, calibrate the pH meter with at least two, preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Monitor pH: Immerse the calibrated pH electrode into the DMES solution, ensuring the bulb is fully submerged and not in contact with the spinning stir bar.

  • Adjust pH:

    • To increase the pH, add a strong base (e.g., 10 N NaOH) dropwise.[11]

    • To decrease the pH, add a strong acid (e.g., 10 N HCl) dropwise.

    • Crucial Insight: Add the acid or base slowly and allow the solution to equilibrate between additions, as pH can change rapidly, especially in concentrated solutions.[2] Continue this process until the desired target pH for your application is reached and stable.

Step 4: Final Volume Adjustment and Sterilization
  • Transfer to Volumetric Flask: Carefully transfer the pH-adjusted solution from the beaker into a 1 L volumetric flask.

  • Rinse and Add: Rinse the beaker with a small amount of high-purity water and add the rinsewater to the volumetric flask to ensure a complete transfer of the solute.

  • Bring to Final Volume: Add high-purity water to the flask until the bottom of the meniscus reaches the 1 L calibration mark.

  • Final Mixing: Cap the flask and invert it several times (15-20 times) to ensure the solution is homogeneous.

  • Verify pH: Re-check the pH of the final solution. Diluting the solution to its final volume can cause a slight shift in pH. If necessary, make final minor adjustments.

  • (Optional) Sterilization: For applications requiring sterility, such as cell culture, the solution must be sterilized. Filtration is the preferred method for heat-sensitive buffer solutions.[12] Pass the solution through a sterile 0.22 µm filter into a sterile storage bottle.[13][14]

Workflow Diagram

G cluster_prep Preparation cluster_adjust Adjustment & Finalization cluster_finish Final Processing Calc Step 1: Calculate & Weigh 153.20 g of DMES Dissolve Step 2: Dissolve in ~800 mL dH₂O Calc->Dissolve pH_Adjust Step 3: Adjust pH (Add NaOH or HCl dropwise) Dissolve->pH_Adjust Final_Vol Step 4: QS to 1 L with dH₂O pH_Adjust->Final_Vol Sterilize Step 5 (Optional): Sterile Filter (0.22 µm) Final_Vol->Sterilize Store Step 6: Store Solution (Label with name, conc., pH, date) Sterilize->Store End End: Ready for Use Store->End Start Start Start->Calc

Caption: Workflow for preparing a 1M DMES stock solution.

Quality Control and Validation

To ensure the trustworthiness of the prepared stock solution, perform the following checks:

  • Final pH Verification: Always measure the pH of the final 1M solution at the temperature of intended use.

  • Visual Inspection: The final solution should be clear and free of any precipitates or particulate matter.

  • Accurate Labeling: The storage bottle should be clearly labeled with the name of the compound (1M DMES), the final pH, the date of preparation, and the preparer's initials.

Storage and Stability

  • Storage Temperature: Store the 1M DMES stock solution at 2-8°C to minimize microbial growth and maintain stability.

  • Light Sensitivity: While specific data on DMES is limited, many biological buffers are sensitive to light.[15] Storing the solution in an amber or opaque bottle is a good precautionary practice.

  • Shelf Life: When stored properly, concentrated buffer stocks are generally stable for several months. Monitor for any signs of precipitation or microbial contamination before use.

Safety Precautions

While 2-(Dimethylamino)ethanesulfonic acid is not classified as a hazardous substance under GHS, standard laboratory safety practices are required.[16]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and suitable gloves when handling the powder and solutions.[17]

  • Handling Powder: Avoid generating and inhaling dust. Handle the powder in a well-ventilated area or under a chemical fume hood.[16]

  • Handling Acid/Base: Concentrated NaOH and HCl are highly corrosive. Handle with extreme care, ensuring appropriate PPE is worn.

  • Disposal: Dispose of the solution and any waste in accordance with local, state, and federal regulations.

Troubleshooting

ProblemPossible CauseSolution
DMES powder does not fully dissolve. Solution pH is near the isoelectric point; concentration is too high for the initial volume.Begin pH adjustment by adding small amounts of acid or base to increase solubility. Ensure vigorous stirring.
pH changes drastically with small additions of acid/base. The solution is unbuffered or far from the pKa of the amine group.Use a more dilute solution of acid/base (e.g., 1 N instead of 10 N) for finer control, especially as you approach the target pH.
Precipitate forms after cooling/storage. The solution is supersaturated at the storage temperature.Gently warm the solution while stirring to redissolve the precipitate before use. If the problem persists, prepare a lower concentration stock (e.g., 0.5M).
Final pH is different from the target pH. Temperature fluctuations; dilution effect after bringing to final volume.Allow the solution to return to room temperature before final pH verification. Make minor adjustments to the 1M solution as needed.

References

  • Homework.Study.com. (n.d.). How can you adjust the pH of a buffer solution? Explain. Retrieved from [Link]

  • Membrane Solutions. (n.d.). What is sterile filtration? Retrieved from [Link]

  • Labcompare. (2021). How to Select and Test Sterility Filtration and Prefiltration for Your Laboratory Workflows. Retrieved from [Link]

  • Sartorius. (n.d.). Sterile Filtration Solutions. Retrieved from [Link]

  • Sanitek Filter. (n.d.). What is the laboratory filtration method? Retrieved from [Link]

  • Chemguide. (n.d.). Buffer solutions. Retrieved from [Link]

  • Precision Laboratories Test Strips. (2023). pH and Buffers: How Buffer Solutions Maintain pH. Retrieved from [Link]

  • ResearchGate. (2015). How to adjust pH of the solution from 6 to 7.4? Retrieved from [Link]

  • GoldBio. (2023). How to make 1L of 1M HEPES Buffer. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.2: Controlling pH- Buffer Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Dimethylamino)ethanesulfonic acid. PubChem Compound Database. Retrieved from [Link]

  • Heyer Lab. (n.d.). Common Stock Solutions, Buffers, and Media. Retrieved from [Link]

Sources

Method

Application Note: Utilizing 2-(Dimethylamino)ethanesulfonic Acid (DMES) as a Zwitterionic Buffer for Robust Enzyme Kinetic Assays

Abstract Precise control of pH is a cornerstone of reliable enzyme kinetics, directly influencing enzyme structure, stability, and catalytic activity.[1][2] Traditional buffers like phosphate and Tris, while widely used,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Precise control of pH is a cornerstone of reliable enzyme kinetics, directly influencing enzyme structure, stability, and catalytic activity.[1][2] Traditional buffers like phosphate and Tris, while widely used, present significant limitations, including metal ion precipitation and temperature-sensitive pH shifts, respectively.[2][3] This application note presents 2-(Dimethylamino)ethanesulfonic acid (DMES), a zwitterionic N-substituted taurine derivative, as a superior buffering agent for specific enzyme assay applications. We provide a detailed examination of its physicochemical properties, a comparative analysis against common buffers, and step-by-step protocols for its use in a generic enzyme kinase assay, a context where low metal ion interaction is paramount.

Introduction: The Critical Role of Buffer Selection in Enzymology

In biological systems, enzymatic reactions are exquisitely sensitive to their environment, with hydrogen ion concentration (pH) being one of the most critical parameters. The maintenance of a stable pH is essential for preserving the native protein conformation, ensuring correct ionization states of active site residues, and ultimately, for obtaining accurate and reproducible kinetic data (e.g., Kₘ, Vₘₐₓ, and kₖₐₜ).[4]

The selection of an appropriate buffer is therefore not a trivial procedural step but a foundational experimental choice.[5] For decades, researchers have relied on buffers like sodium phosphate and Tris(hydroxymethyl)aminomethane (Tris). However, their drawbacks are well-documented:

  • Phosphate Buffers: Prone to precipitating with divalent cations such as Mg²⁺ and Mn²⁺, which are essential cofactors for a vast number of enzymes, particularly kinases.[2][3] They can also act as inhibitors for certain enzymes.[6]

  • Tris Buffers: Exhibit a significant temperature-dependent pKₐ shift (ΔpKₐ/°C ≈ -0.028), meaning the pH of the buffer will change as it is moved from room temperature to a 37°C incubator, altering the experimental conditions.[7]

To overcome these limitations, Norman Good and colleagues developed a series of zwitterionic buffers in the 1960s, designed specifically for biological research.[3][8] These "Good's buffers" are characterized by pKₐ values near physiological pH, high water solubility, minimal penetration of biological membranes, and, crucially, low interference with biochemical reactions, including negligible metal ion binding.[5][8][9]

This note focuses on 2-(Dimethylamino)ethanesulfonic acid (DMES), also known as N,N-Dimethyltaurine, a compound that aligns with the core principles of a Good's buffer and offers a distinct buffering range suitable for enzymes active in neutral to alkaline conditions.

Physicochemical Properties and Advantages of DMES

DMES is the N,N-dimethylated derivative of taurine, an amino acid notable for its biological buffering capacity in certain cellular compartments like the mitochondria.[3] Its zwitterionic nature at physiological pH, conferred by a permanently negative sulfonic acid group and a titratable tertiary amino group, is the key to its advantages in assay design.

PropertyValueSource
Chemical Name 2-(Dimethylamino)ethanesulfonic acid
Synonyms N,N-Dimethyltaurine
CAS Number 637-95-6[8][9]
Molecular Formula C₄H₁₁NO₃S[9]
Molecular Weight 153.20 g/mol
pKₐ of Amino Group (Estimated, 25°C) ~9.0 - 9.5[3]
Estimated Useful pH Range 8.0 - 10.5 [3]
UV Absorbance (>240 nm) Negligible[9]

Note on pKₐ: The experimental pKₐ of the amino group of the parent compound, taurine, is approximately 9.0 at 25°C.[3] N-alkylation of amines in aqueous solution typically results in a pKₐ that is similar to or slightly higher than the primary amine. Therefore, the pKₐ of DMES is estimated to be in the 9.0-9.5 range, making it an effective buffer in the moderately alkaline range of pH 8.0 to 10.5.

Key Advantages:

  • Minimal Metal Ion Interference: The sulfonic acid group and tertiary amine structure result in very weak chelation of divalent metal ions like Mg²⁺ and Ca²⁺. This is a critical advantage over phosphate buffers when studying metalloenzymes such as kinases and ATPases.[2]

  • The Zwitterionic Advantage: As a zwitterion, DMES is highly soluble in aqueous solutions but has low lipid solubility, preventing it from passing through cell membranes and interfering with intracellular processes in cell lysate-based assays.[5][8]

  • High Stability: DMES is chemically stable and not susceptible to enzymatic degradation. Its pKₐ shows minimal sensitivity to changes in temperature and concentration, leading to more robust and reproducible assay conditions.

  • Optical Transparency: It does not absorb light in the UV or visible spectrum at wavelengths greater than 230 nm, avoiding interference in common spectrophotometric and fluorometric assays.[8]

Comparative Analysis of Common Biological Buffers

The choice of buffer should be a deliberate decision based on the specific requirements of the enzyme and assay technology. The table below provides a comparative overview to guide this selection process.

ParameterDMES (Estimated)HEPESTrisPhosphate
Useful pH Range (25°C) 8.0 - 10.56.8 - 8.27.2 - 9.05.8 - 8.0
pKₐ (25°C) ~9.0 - 9.57.488.067.21 (pKₐ₂)
ΔpKₐ / °C Low (similar to taurine)-0.014-0.028-0.0028
Divalent Cation Binding NegligibleNegligibleModerateStrong (Precipitation)
UV Absorbance (>240nm) NoneNoneNoneNone
Primary Interaction Concern Potential interaction with some assay reagents (test empirically)Can produce free radicals under certain conditionsReactive primary amine; pH highly sensitive to temperatureInhibits some enzymes (e.g., kinases); precipitates with M²⁺

Application Protocol: DMES in a Generic Kinase Assay

This section provides a detailed methodology for preparing and using DMES buffer in a typical in vitro enzyme kinase assay. The principle involves measuring the transfer of a phosphate group from ATP to a substrate, catalyzed by the kinase.

Workflow Overview

G cluster_0 Buffer Preparation cluster_1 Assay Execution P1 Protocol 1: Prepare 1 M DMES Stock Solution (pH 9.0) P2 Protocol 2: Prepare 1X Kinase Reaction Buffer P1->P2 P3 Protocol 3: Set up Kinase Reaction (Enzyme + Substrate + Buffer) P2->P3 P4 Initiate Reaction (Add ATP) P3->P4 P5 Incubate (e.g., 30 min @ 30°C) P4->P5 P6 Stop Reaction (Add EDTA) P5->P6 P7 Detect Product (e.g., Fluorescence, Luminescence) P6->P7

Caption: General workflow for a kinase assay using DMES buffer.

Protocol 1: Preparation of 1 M DMES Stock Solution (pH 9.0)

Materials:

  • 2-(Dimethylamino)ethanesulfonic acid (DMES), MW = 153.20 g/mol

  • 5 M Sodium Hydroxide (NaOH) or 5 M Hydrochloric Acid (HCl)

  • High-purity, nuclease-free water

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh out 15.32 g of DMES powder.

  • Add the powder to a beaker containing ~80 mL of high-purity water.

  • Place the beaker on a stir plate and add a stir bar. Stir until the powder is fully dissolved. The initial pH will be acidic.

  • Place the pH probe into the solution. Slowly add 5 M NaOH dropwise while continuously monitoring the pH.

  • Titrate the solution until the pH reaches 9.0 at room temperature (25°C). Be cautious not to overshoot the target pH. If you do, back-titrate carefully with 5 M HCl.

  • Once the pH is stable at 9.0, transfer the solution to a 100 mL graduated cylinder.

  • Add high-purity water to bring the final volume to exactly 100 mL.

  • Transfer the solution to a sterile, labeled bottle. Store at 4°C. This stock is stable for several months.

Protocol 2: Preparation of 1X Kinase Reaction Buffer (50 mL)

Principle: This working buffer contains all the necessary components for the kinase reaction except for the enzyme, substrate, and ATP, which are added at the time of the assay.

Materials:

  • 1 M DMES Stock Solution (pH 9.0)

  • 1 M MgCl₂ Stock Solution

  • 1 M Dithiothreitol (DTT) Stock Solution

  • Bovine Serum Albumin (BSA), optional

  • High-purity water

Procedure:

  • In a 50 mL conical tube, combine the following reagents:

    • 2.5 mL of 1 M DMES Stock (for a final concentration of 50 mM)

    • 0.5 mL of 1 M MgCl₂ Stock (for a final concentration of 10 mM)

    • 50 µL of 1 M DTT Stock (for a final concentration of 1 mM)

  • (Optional) Add 50 mg of BSA (for a final concentration of 0.1 mg/mL) to prevent enzyme denaturation and nonspecific adsorption.

  • Add high-purity water to a final volume of 50 mL.

  • Mix gently by inversion. This buffer should be prepared fresh on the day of the experiment, especially due to the limited stability of DTT in solution.

Protocol 3: Performing the Kinase Assay (96-well plate format)

Procedure:

  • Reaction Setup: In each well of a 96-well plate, prepare a 45 µL master mix containing:

    • 25 µL of 2X Kinase Reaction Buffer (prepared by doubling the concentrations from Protocol 2)

    • Kinase solution (diluted in 1X buffer to desired concentration)

    • Substrate solution (diluted in 1X buffer to desired concentration)

    • High-purity water to bring the volume to 45 µL.

    • Causality Check: Preparing a master mix ensures uniformity across all wells and minimizes pipetting errors.

  • Controls (Self-Validation): Prepare the following essential control wells:

    • No Enzyme Control: Replace the enzyme volume with 1X buffer. This establishes the background signal.

    • No Substrate Control: Replace the substrate volume with 1X buffer.

    • No ATP Control (Blank): This well will receive buffer instead of ATP in the next step.

  • Initiation: Start the reaction by adding 5 µL of a 10X ATP solution (prepared in water) to each well for a final reaction volume of 50 µL. Mix gently by tapping the plate.

    • Causality Check: Initiating the reaction with ATP ensures all other components have had time to equilibrate in the reaction environment.

  • Incubation: Cover the plate and incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the reaction, which must be determined empirically.

  • Termination: Stop the reaction by adding 10 µL of 100 mM EDTA solution.

    • Causality Check: EDTA is a strong chelating agent that captures the Mg²⁺ ions, which are essential cofactors for the kinase. Without free Mg²⁺, the enzymatic reaction is instantly halted.

  • Detection: Proceed with the chosen detection method (e.g., addition of a phosphospecific antibody for a fluorescence-based readout, or a luminescence-based ATP detection kit to measure remaining ATP).

Conclusion

2-(Dimethylamino)ethanesulfonic acid (DMES) is a valuable zwitterionic buffer that overcomes many of the limitations associated with traditional buffering agents like phosphate and Tris. Its minimal interaction with divalent metal cations, high solubility, and stable pKₐ in the alkaline range make it an excellent choice for studying enzymes that are active between pH 8.0 and 10.5, particularly kinases, phosphatases, and other metalloenzymes. By following the detailed protocols and understanding the rationale behind the experimental design choices presented in this note, researchers can achieve more robust, reliable, and reproducible results in their enzyme kinetics assays.

References

  • Good, N.E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467-477.
  • Hansen, S. H., et al. (2010). A role for taurine in mitochondrial function. Journal of Biomedical Science, 17(Suppl 1), S4. [Link]

  • National Center for Biotechnology Information (n.d.). 2-(Dimethylamino)ethanesulfonic acid. PubChem Compound Database. [Link]

  • Global Substance Registration System. (n.d.). N,N-DIMETHYLTAURINE. gsrs.ncats.nih.gov. [Link]

  • Della Corte, L., et al. (2002). The use of taurine analogues to investigate taurine functions and their potential therapeutic applications. Amino Acids, 23(4), 367-373. [Link]

  • T-Y. Lin, et al. (2021). Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega, 6(29), 18981-18988. [Link]

  • Interchim. (n.d.). Good's buffers (biological buffers). Interchim. [Link]

  • Grokipedia. (n.d.). Good's buffers. Grokipedia. [Link]

  • Wikipedia. (n.d.). Good's buffers. Wikipedia. [Link]

  • Loba Chemie. (n.d.). Good's Buffer (Biological Buffers). Loba Chemie. [Link]

  • Ninson, C. A., et al. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 24(13), 11195. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Ryan, D., et al. (2025). Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. Scientific Reports, 15(1), 89341. [Link]

  • Khan Academy. (2021). Buffer range. YouTube. [Link]

  • Dahal, K., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Hopax Fine Chemicals. (2018). Useful pH Range of Biological Buffers. Hopax Fine Chemicals Blog. [Link]

  • Aledo, J. C. (2023). Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. International Journal of Molecular Sciences, 24(13), 10586. [Link]

Sources

Application

Application Notes &amp; Protocols: A Framework for Evaluating 2-(Dimethylamino)ethanesulfonic Acid as a Novel Buffering Agent in Cell Culture Media

Introduction: The Critical Role of pH in Cell Culture and the Quest for Novel Buffers Maintaining a stable physiological pH is one of the most critical parameters for the successful in vitro cultivation of mammalian cell...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pH in Cell Culture and the Quest for Novel Buffers

Maintaining a stable physiological pH is one of the most critical parameters for the successful in vitro cultivation of mammalian cells. Most cell lines thrive in a narrow pH range, typically between 7.2 and 7.4.[1] Deviations from this optimal range can lead to decreased cell proliferation, altered morphology, and compromised experimental outcomes. Cell metabolism naturally produces acidic byproducts, such as lactic acid and CO₂, which drive down the pH of the culture medium.[2] To counteract this, media are supplemented with buffering systems.

The most common physiological buffer is the bicarbonate-carbon dioxide (HCO₃⁻/CO₂) system, which requires a controlled CO₂ atmosphere in the incubator.[1] To provide additional buffering capacity, especially when cultures are handled outside of a CO₂ incubator, non-volatile, zwitterionic biological buffers are often used. The gold standard for these buffers was established by Dr. Norman E. Good and his colleagues, who defined a set of criteria for ideal biological buffers, now famously known as "Good's Buffers".[3][4][5]

This document addresses the potential use of 2-(Dimethylamino)ethanesulfonic acid (CAS: 637-95-6) as a buffering agent in cell culture. As this is not a conventionally used compound for this application, this guide is structured as a comprehensive framework for its evaluation. We will first assess its theoretical suitability against Good's criteria and then provide a rigorous, multi-stage protocol for its empirical validation, covering buffering efficacy, cytotoxicity, and impact on cellular growth. This framework is designed for researchers, scientists, and drug development professionals seeking to validate any novel component for use in cell culture media.

Theoretical Evaluation of 2-(Dimethylamino)ethanesulfonic Acid Against Good's Buffer Criteria

Before committing to extensive laboratory work, a theoretical assessment of a candidate buffer is essential. The "Good's Buffer" criteria provide the ideal framework for this evaluation.[4][6]

Table 1: Physicochemical Properties of 2-(Dimethylamino)ethanesulfonic Acid

Property Value Source(s)
IUPAC Name 2-(dimethylamino)ethanesulfonic acid [7]
CAS Number 637-95-6 [8][9]
Molecular Formula C₄H₁₁NO₃S [7][8]
Molecular Weight 153.20 g/mol [7]
Predicted pKa 0.56 ± 0.50 [8]
Predicted XlogP -3.1 [7][10]

| Safety Profile | Causes skin and eye irritation; may cause respiratory irritation. |[7] |

Table 2: Assessment of 2-(Dimethylamino)ethanesulfonic Acid vs. Good's Criteria

Criterion Ideal Characteristic Assessment for 2-(Dimethylamino)ethanesulfonic Acid
pKa Value Between 6.0 and 8.0 to buffer in the physiological range.[3][4][11] Fails. The predicted pKa of the sulfonic acid group (~0.56) is far too low to provide any buffering capacity at pH 7.2-7.4.[8]
Solubility High water solubility, low organic solvent solubility.[4][11] Meets. The predicted XlogP of -3.1 suggests very high water solubility.[7]
Membrane Permeability Should not cross the cell membrane.[3][4] Likely Meets. Its zwitterionic nature at physiological pH should limit membrane permeability.
Metal Ion Binding Minimal complex formation with metal ions.[3] Unknown. This would require empirical testing. Sulfonic acid groups can chelate certain metal ions.
Stability Chemically and enzymatically stable.[4][6] Likely Meets. The molecule does not contain obviously labile functional groups.
UV/Vis Absorbance Should not absorb light >230 nm.[4][5] Likely Meets. The structure lacks a significant chromophore.

| Cytotoxicity | Should be non-toxic at working concentrations.[3][11] | Unknown and Critical. This is a primary endpoint for validation. Safety data indicates it is an irritant.[7] |

Causality Behind Experimental Choices: The most critical criterion for a buffer is its pKa, which defines the pH range where it can resist changes in H⁺ concentration.[11] A buffer is most effective at a pH within ±1 unit of its pKa.[6] Since the predicted pKa of 2-(Dimethylamino)ethanesulfonic acid is near zero, it will be fully dissociated at physiological pH and will offer no buffering capacity. Based on this theoretical analysis, this compound is not a viable candidate for a biological buffer.

However, for the purpose of demonstrating a rigorous validation workflow, we will proceed with a detailed experimental plan. This plan serves as a universal protocol for testing any new, uncharacterized substance for use in cell culture media.

A Multi-Stage Framework for Empirical Validation

The validation process should follow a logical progression from basic chemical characterization to complex biological assessment.

G cluster_0 Stage 1: Physicochemical & Buffering Analysis cluster_1 Stage 2: Cytotoxicity Screening cluster_2 Stage 3: Long-Term Biological Impact cluster_3 Stage 4: Decision A Prepare & Sterilize Stock Solution B Perform pH Titration Curve Analysis A->B C Assess Buffering Capacity in Basal Medium B->C D Determine Dose Range (e.g., 1-50 mM) C->D E Acute Cytotoxicity Assay (24h Exposure) D->E F MTT Assay (Metabolic) & LDH Assay (Membrane) E->F G Select Sub-Lethal Concentration F->G H Generate Cell Growth Curve (5-7 Days) G->H I Monitor Cell Morphology and Viability H->I J Accept or Reject Compound I->J

Caption: A four-stage workflow for validating a novel buffer.

Detailed Experimental Protocols

These protocols are designed to be adaptable to most adherent mammalian cell lines (e.g., HeLa, A549, L929).

Protocol 1: Preparation and Sterilization of Stock Solution

Objective: To prepare a sterile, pH-adjusted stock solution of the test compound.

Materials:

  • 2-(Dimethylamino)ethanesulfonic acid powder (CAS: 637-95-6)

  • Cell culture-grade water

  • 1 M NaOH and 1 M HCl (sterile)

  • 0.22 µm syringe filters

  • Sterile conical tubes

Procedure:

  • In a sterile biosafety cabinet, weigh out 1.532 g of 2-(Dimethylamino)ethanesulfonic acid powder.

  • Add to 80 mL of cell culture-grade water to create a 100 mM solution. Mix until fully dissolved.

  • Adjust the pH to 7.4 using sterile 1 M NaOH. The sulfonic acid group will require significant base to neutralize. Record the volume of NaOH added.

  • Bring the final volume to 100 mL with cell culture-grade water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Label clearly and store at 4°C.

Protocol 2: pH Stability and Buffering Capacity Assay

Objective: To measure the compound's ability to maintain pH in a basal medium under standard culture conditions.

Materials:

  • Sterile 100 mM stock solution of the test compound.

  • Basal medium without any buffering system (e.g., D-MEM with no bicarbonate, no HEPES).

  • HEPES stock solution (1 M) as a positive control.

  • Calibrated pH meter.

  • 50 mL conical tubes.

  • 37°C, 5% CO₂ incubator and a standard 37°C incubator (no CO₂).

Procedure:

  • Prepare 4 tubes of basal medium (20 mL each):

    • No Buffer Control: Basal medium only.

    • Test Compound: Basal medium + 20 mM of the test compound.

    • HEPES Control: Basal medium + 20 mM HEPES.

    • Bicarbonate Control: Standard DMEM with sodium bicarbonate.

  • Measure and record the initial pH (T=0) of all solutions.

  • Place one set of the first three tubes in a 37°C incubator without CO₂. Place the Bicarbonate Control tube in the 37°C, 5% CO₂ incubator.

  • Measure and record the pH of each tube at 4, 8, and 24 hours.

  • Data Analysis: Plot pH versus time for each condition. An effective buffer will show minimal pH change over 24 hours compared to the "No Buffer Control".

Table 3: Example Data Table for pH Stability Assay

Time (hours) No Buffer Control (pH) Test Compound (pH) HEPES Control (pH)
0 7.40 7.40 7.40
4
8

| 24 | | | |

Protocol 3: Cytotoxicity Screening

Objective: To determine the concentration at which the test compound becomes toxic to cells using two distinct mechanisms: metabolic activity (MTT) and membrane integrity (LDH).

G cluster_assays Parallel Assays A Seed cells in 96-well plate (e.g., 1x10^4 cells/well) B Incubate for 24h to allow attachment A->B C Prepare serial dilutions of test compound in media (e.g., 0-50 mM) B->C D Replace media with test compound dilutions C->D E Incubate for 24h D->E F Perform Cytotoxicity Assays E->F G MTT Assay: Add MTT reagent Incubate 4h Add Solubilizer Read Absorbance @ 570nm F->G H LDH Assay: Collect Supernatant Add LDH Reagent Incubate 30 min Read Absorbance @ 490nm F->H I Analyze Data: Calculate % Viability and % Cytotoxicity G->I H->I

Caption: Experimental workflow for cytotoxicity assessment.

A. MTT (Metabolic Activity) Assay [12][13][14]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan is proportional to the number of living cells.[13][15]

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare media containing serial dilutions of the test compound (e.g., 0, 1, 5, 10, 20, 50 mM). Include a "no-cell" background control and a "positive control" with a known toxin (e.g., 10% DMSO).

  • Remove the old media and add 100 µL of the prepared media to the respective wells.

  • Incubate for 24 hours at 37°C, 5% CO₂.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[12][14]

  • Carefully remove the media and add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.[12]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13]

  • Read the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate % Viability = [(Abs_sample - Abs_background) / (Abs_untreated - Abs_background)] * 100.

B. LDH (Membrane Integrity) Assay [16][17][18]

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[19][20] Its activity in the supernatant is proportional to the number of dead cells.

Procedure:

  • Use the same plate setup and exposure conditions as the MTT assay.

  • After the 24-hour incubation, centrifuge the plate at 400 x g for 5 minutes (optional, but recommended to pellet any detached cells).[18]

  • Carefully transfer 50-100 µL of supernatant from each well to a new, flat-bottom 96-well plate.[16][18]

  • Prepare a "maximum LDH release" control by adding a lysis agent (e.g., Triton X-100) to untreated control wells 30 minutes before this step.[16]

  • Add 100 µL of the LDH reaction solution (containing substrate and dye) to each well of the new plate.[18]

  • Incubate for 20-30 minutes at room temperature, protected from light.[16][18]

  • Read the absorbance at 490 nm using a microplate reader.[17]

  • Data Analysis: Calculate % Cytotoxicity = [(Abs_sample - Abs_untreated) / (Abs_max_release - Abs_untreated)] * 100.

Protocol 4: Cell Growth and Morphology Assessment

Objective: To evaluate the long-term impact of a sub-lethal concentration of the test compound on cell proliferation and health.

Materials:

  • 6-well plates

  • Hemocytometer or automated cell counter

  • Trypan blue dye

  • Phase-contrast microscope

Procedure:

  • From the cytotoxicity data, select the highest concentration of the test compound that showed >90% viability (the sub-lethal concentration).

  • Seed cells in multiple 6-well plates at a low density (e.g., 5 x 10⁴ cells/well) in two groups: "Control Medium" and "Test Medium" (containing the sub-lethal concentration of the compound).

  • Every 24 hours for 7 days, perform the following for one plate from each group: a. Visually inspect the cells under a microscope and capture images to document morphology. b. Trypsinize and collect the cells from one well. c. Perform a cell count using a hemocytometer and trypan blue to determine the total and viable cell number.

  • Data Analysis: a. Plot the viable cell number versus time on a semi-logarithmic graph to generate a growth curve.[21] b. Calculate the population doubling time during the logarithmic growth phase for both conditions.[22]

Conclusion and Final Recommendation

The process of introducing a new component into cell culture media must be guided by rigorous, evidence-based validation. While 2-(Dimethylamino)ethanesulfonic acid is theoretically unsuitable as a biological buffer due to its extremely low pKa, the framework presented here provides a comprehensive and scientifically sound methodology for evaluating its, or any other novel compound's, suitability. The three-stage validation process—assessing physicochemical properties, acute cytotoxicity, and long-term biological impact—ensures that any new reagent is both effective for its intended purpose and, critically, not detrimental to the cells. Researchers must prioritize this validation to ensure the reproducibility and integrity of their experimental results.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Crowley, L. C., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. [Link]

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • Bitesize Bio. (2022). What Makes a “Good” Laboratory Buffer?. [Link]

  • Wikipedia. (n.d.). Good's buffers. [Link]

  • Protocols Online. (2010). Good's buffers. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 237042, 2-(Dimethylamino)ethanesulfonic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Growth Curve Analysis - Holland-Frei Cancer Medicine. [Link]

  • Nikon Healthcare. (n.d.). cell growth curve | Glossary | Cell x Image Lab. [Link]

  • Reddit. (2019). r/microbiology - What are your tips for conducting and analyzing growth curves?. [Link]

  • Logos Biosystems. (2022). Essential Metrics in Cell Culture: Understanding Growth Curves and Doubling Time. [Link]

  • Galla, H. J., et al. (1991). Sulfonic acid polymers as a new class of human immunodeficiency virus inhibitors. Antiviral Research. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Nelson Labs. (n.d.). Cytotoxicity Test. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • American Laboratory. (2005). The Significance of pH Stability for Cell Cultures. [Link]

  • Thermo Fisher Scientific. (2023). Lab Talk Episode #4: The importance of maintaining pH stability in cell culture. YouTube. [Link]

  • Gardner, D. K., et al. (2020). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Nature Protocols. [Link]

  • PubChemLite. (n.d.). 2-(dimethylamino)ethanesulfonic acid (C4H11NO3S). [Link]

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Method

Application Notes and Protocols for 2-(Dimethylamino)ethanesulfonic Acid (DMES) in High-Throughput Screening

Foreword for the Modern Researcher In the relentless pursuit of novel therapeutics, high-throughput screening (HTS) stands as a cornerstone of modern drug discovery. The success of any HTS campaign hinges on the robustne...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the relentless pursuit of novel therapeutics, high-throughput screening (HTS) stands as a cornerstone of modern drug discovery. The success of any HTS campaign hinges on the robustness and reliability of the underlying biochemical or cell-based assays. Central to this is the often-overlooked, yet critically important, choice of buffering agent. An ideal buffer maintains a stable physiological pH, remains inert to assay components, and does not interfere with detection modalities.

This document provides a comprehensive technical guide to the application of 2-(Dimethylamino)ethanesulfonic acid (DMES), a zwitterionic buffer, in HTS workflows. While not as commonly cited as TRIS or HEPES, the unique physicochemical properties of DMES present compelling advantages in specific HTS contexts. Herein, we move beyond a simple recitation of protocols to explore the causal science behind its application, empowering researchers to make informed decisions and troubleshoot effectively.

The Scientific Rationale for DMES in High-Throughput Screening

2-(Dimethylamino)ethanesulfonic acid, also known as N,N-Dimethyltaurine, is a structural analog of taurine, a naturally occurring amino sulfonic acid.[1][2] Its zwitterionic nature at physiological pH, characterized by a positively charged tertiary amine and a negatively charged sulfonate group, underpins its utility as a buffering agent.[3]

Physicochemical Properties of DMES

A thorough understanding of a buffer's properties is essential for its effective implementation.

PropertyValueSource
Molecular Formula C₄H₁₁NO₃S[4]
Molecular Weight 153.20 g/mol [4]
CAS Number 637-95-6[4]
Appearance White crystalline solid[5]
pKa (Sulfonic Acid) ~0.56 (Predicted)[6]
pKa (Dimethylamino) ~9.2 (Estimated)[7]
Optimal Buffering Range pH 8.2 - 10.2 (Estimated)
The Zwitterionic Advantage in HTS

Zwitterionic buffers, often categorized as "Good's buffers," are designed to be more compatible with biological systems.[8][9] Their key advantages in an HTS setting include:

  • Reduced Ionic Strength Effects: The net neutral charge of zwitterions at their isoelectric point can minimize non-specific ionic interactions that may disrupt protein structure or function.[10]

  • Minimal Membrane Permeability: The charged nature of zwitterions generally limits their ability to cross cell membranes, which is advantageous in cell-based assays where maintaining intracellular pH is critical.

  • Low Metal Ion Binding: The sulfonate group in DMES is a weak metal chelator, reducing the potential for interference with metalloenzymes, a common target class in drug discovery.[11]

  • Broad Compatibility: Zwitterionic buffers are often compatible with a wide range of assay detection technologies, including fluorescence and luminescence.[8][12]

dot graph HTS_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: High-Throughput Screening Workflow with DMES Buffer.

Experimental Protocols

The following protocols provide a framework for the preparation and use of DMES buffer in HTS applications. Researchers should optimize concentrations and pH for their specific assay.

Preparation of a 1 M DMES Stock Solution

Materials:

  • 2-(Dimethylamino)ethanesulfonic acid (MW: 153.20 g/mol )[4]

  • High-purity, nuclease-free water

  • 10 N Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment

  • Calibrated pH meter

  • Sterile filtration unit (0.22 µm)

  • Sterile storage bottles

Protocol:

  • Dissolution: In a calibrated beaker, dissolve 153.20 g of DMES in 800 mL of high-purity water. Stir with a magnetic stir bar until fully dissolved. The solution may be slightly acidic.

  • pH Adjustment: Carefully adjust the pH of the solution to the desired level using 10 N NaOH (to increase pH) or 10 N HCl (to decrease pH). For a buffer intended for use around its estimated pKa, a target pH of 9.2 is a good starting point. Add the acid or base dropwise while continuously monitoring the pH.

  • Final Volume Adjustment: Once the target pH is reached and stable, transfer the solution to a 1 L graduated cylinder and add high-purity water to bring the final volume to 1 L.

  • Sterilization and Storage: Sterilize the 1 M DMES buffer stock solution by passing it through a 0.22 µm filter into a sterile storage bottle. Store at 4°C. The solution should be stable for several months.

Preparation of a Working DMES Assay Buffer (e.g., 50 mM, pH 8.5)

Materials:

  • 1 M DMES stock solution (pH adjusted as needed)

  • High-purity, nuclease-free water

  • Other assay components (e.g., salts, detergents, enzyme cofactors)

  • Sterile containers

Protocol:

  • Dilution: To prepare 100 mL of 50 mM DMES buffer, add 5 mL of the 1 M DMES stock solution to 90 mL of high-purity water.

  • Addition of Other Components: Add any other required assay components (e.g., 150 mM NaCl, 0.01% Tween-20). Dissolve completely.

  • Final pH Check: Verify the pH of the working buffer and make any minor adjustments with 1 N NaOH or 1 N HCl if necessary.

  • Final Volume: Adjust the final volume to 100 mL with high-purity water.

  • Storage: Store the working buffer at 4°C. For optimal performance, prepare fresh working buffer for each HTS run.

Application in Common HTS Assay Formats

The inert nature of the tertiary amine and sulfonate groups in DMES suggests good compatibility with common HTS detection methods.

Fluorescence-Based Assays

Fluorescence-based assays are a mainstay of HTS.[8] Potential interference from buffer components can arise from autofluorescence or quenching effects. Tertiary amine buffers, like DMES, are generally considered to have low intrinsic fluorescence, making them suitable for such assays.

Considerations:

  • Assay Validation: Always perform a buffer-only control (DMES buffer without assay components) to assess any background fluorescence at the excitation and emission wavelengths of your assay.

  • Compound Interference: Screen a small subset of your compound library in the DMES buffer to identify any compounds that may interact with the buffer to produce fluorescence artifacts.

Luminescence-Based Assays

Luminescence assays, particularly those employing luciferase reporters, are widely used in HTS for their high sensitivity.[12] Buffer composition can impact the stability and activity of the luciferase enzyme.

Considerations:

  • Enzyme Stability: Empirically test the stability of the luciferase enzyme in the DMES buffer over the time course of your assay.

  • pH Optimum: Ensure the pH of the DMES buffer is within the optimal range for luciferase activity (typically pH 7.5-8.5).

dot graph Logical_Relationships { rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} caption: Key Properties and Applications of DMES.

Troubleshooting and Special Considerations

  • Temperature Dependence of pKa: The pKa of amine-based buffers is temperature-dependent. For assays conducted at temperatures other than ambient (e.g., 37°C), the pH of the DMES buffer should be adjusted at the experimental temperature.

  • Ionic Strength: While zwitterionic at its isoelectric point, at other pH values, DMES will contribute to the ionic strength of the solution. This should be considered in assays sensitive to ionic conditions.

  • Purity: Use high-purity grade DMES to avoid contamination with enzymatic inhibitors or fluorescent impurities.

Conclusion

2-(Dimethylamino)ethanesulfonic acid (DMES) presents a viable and potentially advantageous buffering agent for high-throughput screening campaigns, particularly for assays requiring a stable, slightly alkaline pH. Its zwitterionic nature and structural similarity to other well-behaved "Good's buffers" suggest minimal interference with common assay components and detection technologies. While the lack of extensive literature on its specific use in HTS necessitates careful in-house validation, the fundamental properties of DMES make it a worthy candidate for consideration in modern assay development. By understanding the principles outlined in this guide, researchers can confidently explore the utility of DMES to enhance the robustness and reliability of their screening efforts.

References

  • Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega.
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  • N,N-DIMETHYLTAURINE. gsrs.
  • 2-(dimethylamino)ethanesulfonic acid | 637-95-6. Sigma-Aldrich.
  • Comparison of high throughput screening technologies for luminescence cell-based reporter screens. PubMed.
  • Advances in Surrogate Neutralization Tests for High-Throughput Screening and the Point-of-Care. Source Not Available.
  • HTS Home. Institute for Therapeutics Discovery & Development.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry.
  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. Source Not Available.
  • (PDF) High-throughput screening assays for the identification of chemical probes.

Sources

Application

Application Notes and Protocols for 2-(Dimethylamino)ethanesulfonic Acid (DMES) in Protein Purification pH Control

Introduction: The Critical Role of pH Control in Protein Purification In the landscape of biopharmaceutical drug development and fundamental protein research, the isolation of a pure, functionally active protein is the c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pH Control in Protein Purification

In the landscape of biopharmaceutical drug development and fundamental protein research, the isolation of a pure, functionally active protein is the cornerstone of success. The intricate three-dimensional structure of a protein, and consequently its biological activity, is exquisitely sensitive to its chemical environment. Among the most critical parameters governing protein stability and behavior during purification is the pH of the surrounding buffer. Precise pH control is not merely a procedural detail; it is a fundamental requirement to prevent denaturation, aggregation, and loss of function, thereby ensuring the integrity and therapeutic potential of the purified protein.[1]

Zwitterionic buffers, often referred to as "Good's buffers," have become indispensable tools for pH control in biological and biochemical research.[2][3] These buffers are characterized by the presence of both a positive and a negative charge on the same molecule, resulting in a net neutral charge over a wide pH range. This property is particularly advantageous in protein purification as it minimizes interference with the ionic interactions that are fundamental to many chromatography techniques.[4]

This guide focuses on a specific zwitterionic buffer, 2-(Dimethylamino)ethanesulfonic acid (DMES), also known as N,N-Dimethyltaurine. We will explore its chemical properties, its utility in various protein purification workflows, and provide detailed protocols for its application.

Understanding 2-(Dimethylamino)ethanesulfonic Acid (DMES)

DMES is a structural analog of taurine, featuring a sulfonic acid group and a tertiary amine. The sulfonic acid group is a strong acid and exists in its anionic form (sulfonate, -SO₃⁻) at physiological pH. The tertiary dimethylamino group (-N(CH₃)₂) is a weak base and provides the buffering capacity in the slightly alkaline range.

While a definitive, experimentally determined pKa for the tertiary amine of DMES is not widely published, based on structurally similar compounds like N-Methyltaurine (pKa of the secondary amine ≈ 8.66), the pKa of the tertiary amine in DMES is anticipated to be in a similar range.[2] This would suggest an effective buffering range for DMES of approximately pH 7.7 to 9.7. This makes DMES a potentially valuable tool for protein purification protocols that require stable pH control in the neutral to moderately alkaline range.

Key Properties of DMES for Protein Purification:

  • Zwitterionic Nature: With a net neutral charge, DMES is less likely to interact with charged residues on the protein surface or the chromatography matrix, reducing non-specific binding and improving separation efficiency.

  • High Water Solubility: DMES is highly soluble in aqueous solutions, facilitating the preparation of concentrated buffer stocks.[2]

  • Low Metal Chelation: Like many Good's buffers, DMES is expected to have a low affinity for metal ions, which is crucial when working with metalloproteins or in chromatography techniques that utilize immobilized metal ions (IMAC).

  • Chemical Stability: The ethanesulfonic acid backbone provides high chemical stability, making it resistant to enzymatic degradation.

Data Presentation: Comparison of DMES with Common Biological Buffers

The selection of an appropriate buffer is a critical decision in designing a protein purification workflow. The following table provides a comparison of the anticipated properties of DMES with other commonly used zwitterionic buffers.

BufferChemical StructurepKa (25 °C)Useful pH RangeKey Considerations
DMES 2-(Dimethylamino)ethanesulfonic acid~8.7 (Estimated)~7.7 - 9.7Potentially useful for applications requiring a slightly alkaline pH. Limited published data on specific applications.
HEPES 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid7.486.8 - 8.2Widely used for its physiological pH range. Can produce reactive oxygen species under certain conditions.[5]
MES 2-(N-morpholino)ethanesulfonic acid6.105.5 - 6.7Suitable for processes requiring acidic to neutral pH.[6]
Tris tris(hydroxymethyl)aminomethane8.067.2 - 9.0A primary amine, can interact with certain proteins and is temperature-sensitive.
Bis-Tris Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane6.465.8 - 7.2Often used in electrophoresis and anion-exchange chromatography.[7]

Application Notes: Strategic Use of DMES in Protein Purification

The zwitterionic nature and anticipated buffering range of DMES make it a versatile candidate for various stages of protein purification, from initial extraction to final polishing steps.

Lysis and Clarification

The initial step of releasing the target protein from the host cells requires a buffer that can maintain a stable pH to protect the protein from denaturation and proteolytic degradation. A DMES buffer at a pH within its optimal range can provide this stability. Its low potential for non-specific interactions is advantageous in minimizing the co-extraction of unwanted cellular components.

Ion-Exchange Chromatography (IEX)

In IEX, the separation is based on the net surface charge of the proteins. The choice of buffer is critical as the buffer ions themselves should not interact strongly with the ion-exchange resin. The zwitterionic nature of DMES, with its net neutral charge, makes it an excellent candidate for IEX buffers. It will not compete with the target protein for binding to the charged resin, leading to sharper peaks and better resolution.

  • Anion-Exchange Chromatography (AEX): For proteins with a pI below the desired pH, AEX is employed. A DMES buffer at a pH above the protein's pI (e.g., pH 8.5) will ensure the protein is negatively charged and binds to the positively charged AEX resin.

  • Cation-Exchange Chromatography (CEX): For proteins with a pI above the desired pH, CEX is the method of choice. A DMES buffer at a pH below the protein's pI (e.g., pH 7.8, if within the protein's stability range) will ensure the protein is positively charged and binds to the negatively charged CEX resin.

Affinity Chromatography (AC)

Affinity chromatography relies on the specific interaction between a protein and a ligand immobilized on a chromatography resin. The buffer's role is to provide a stable environment that promotes this specific binding while minimizing non-specific interactions. DMES is a suitable buffer for many affinity chromatography systems, including:

  • Immobilized Metal Affinity Chromatography (IMAC): Used for purifying His-tagged proteins, IMAC relies on the interaction between histidine residues and chelated metal ions (e.g., Ni²⁺, Co²⁺). A DMES buffer is a good choice as it is not expected to chelate the metal ions, thus not interfering with the binding of the His-tagged protein.

  • Antibody-Antigen and other Protein-Ligand Interactions: The inert nature of DMES makes it a good candidate for maintaining the native conformation of both the target protein and the immobilized ligand, facilitating their specific interaction.

Size-Exclusion Chromatography (SEC)

SEC separates proteins based on their hydrodynamic radius. While the primary separation mechanism is not charge-based, maintaining a stable pH with a non-interacting buffer like DMES is crucial to prevent protein aggregation or conformational changes that could affect the elution profile.

Experimental Protocols

The following protocols provide a framework for the preparation and use of DMES buffers in protein purification. Researchers should always optimize buffer conditions for their specific protein of interest.

Protocol 1: Preparation of a 1 M DMES Stock Solution

Materials:

  • 2-(Dimethylamino)ethanesulfonic acid (DMES), solid (MW: 153.2 g/mol )[8]

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flask

  • 5 M NaOH and 5 M HCl for pH adjustment

Procedure:

  • Weighing: Weigh out 153.2 g of DMES for every 1 L of 1 M stock solution desired.

  • Dissolving: In a beaker, add the weighed DMES to approximately 800 mL of high-purity water.

  • Stirring: Place the beaker on a stir plate with a magnetic stir bar and stir until the DMES is completely dissolved.

  • pH Adjustment:

    • The unadjusted pH of the DMES solution will be acidic due to the sulfonic acid group.

    • Slowly add 5 M NaOH while monitoring the pH with a calibrated pH meter.

    • For a stock solution to be used for preparing buffers in the alkaline range, you can adjust the pH to the higher end of the desired working range (e.g., pH 9.5). For a more general stock, adjusting to pH 9.0 is a good starting point.

  • Final Volume: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with high-purity water.

  • Sterilization and Storage: Filter-sterilize the stock solution through a 0.22 µm filter and store at 4°C.

Protocol 2: Preparation of a Working DMES Buffer (e.g., 50 mM DMES, pH 8.5)

Materials:

  • 1 M DMES stock solution (from Protocol 1)

  • High-purity water

  • Calibrated pH meter

  • Graduated cylinder or volumetric flask

  • 5 M NaOH or 5 M HCl for fine pH adjustment

Procedure:

  • Dilution: For 1 L of 50 mM DMES buffer, add 50 mL of the 1 M DMES stock solution to approximately 900 mL of high-purity water in a beaker.

  • pH Adjustment:

    • Place the beaker on a stir plate and monitor the pH.

    • Carefully add small volumes of 5 M NaOH or 5 M HCl to adjust the pH to exactly 8.5.

  • Final Volume: Transfer the solution to a 1 L graduated cylinder or volumetric flask and bring the final volume to 1 L with high-purity water.

  • Additives: Add any other required components to the buffer, such as salts (e.g., NaCl), reducing agents (e.g., DTT), or protease inhibitors. Re-check and adjust the pH if necessary after adding these components.

  • Sterilization and Storage: Filter-sterilize the final buffer and store at 4°C.

Protocol 3: DMES Buffer in Ion-Exchange Chromatography (Anion-Exchange Example)

Objective: To purify a target protein with a pI of 6.5 using an anion-exchange column.

Buffers:

  • Binding Buffer: 50 mM DMES, pH 8.5

  • Elution Buffer: 50 mM DMES, 1 M NaCl, pH 8.5

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with 5-10 column volumes (CVs) of Binding Buffer.

  • Sample Preparation: Ensure the protein sample is in the Binding Buffer. This can be achieved through dialysis or buffer exchange using a desalting column.

  • Sample Loading: Load the prepared protein sample onto the equilibrated column.

  • Wash: Wash the column with 5-10 CVs of Binding Buffer to remove unbound proteins.

  • Elution: Elute the bound protein using a linear gradient from 0% to 100% Elution Buffer over 10-20 CVs. Alternatively, a step elution with increasing concentrations of NaCl can be performed.

  • Fraction Collection: Collect fractions throughout the elution process and analyze for the presence of the target protein (e.g., by SDS-PAGE and/or activity assay).

Protocol 4: DMES Buffer in Immobilized Metal Affinity Chromatography (IMAC)

Objective: To purify a His-tagged protein using a Ni-NTA resin.

Buffers:

  • Lysis Buffer: 50 mM DMES, 300 mM NaCl, 10 mM Imidazole, pH 8.0

  • Wash Buffer: 50 mM DMES, 300 mM NaCl, 20 mM Imidazole, pH 8.0

  • Elution Buffer: 50 mM DMES, 300 mM NaCl, 250 mM Imidazole, pH 8.0

Procedure:

  • Column Equilibration: Equilibrate the Ni-NTA column with 5-10 CVs of Lysis Buffer (without protease inhibitors).

  • Sample Preparation: Resuspend the cell pellet in Lysis Buffer containing protease inhibitors and lyse the cells. Clarify the lysate by centrifugation.

  • Sample Loading: Load the clarified lysate onto the equilibrated column.

  • Wash: Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with 5-10 CVs of Elution Buffer.

  • Fraction Collection: Collect the eluted fractions and analyze for the presence of the purified protein.

Mandatory Visualizations

ProteinPurificationWorkflow cluster_0 Upstream Processing cluster_1 Downstream Processing (Purification) Cell Culture Cell Culture Cell Lysis Cell Lysis Cell Culture->Cell Lysis Harvest Clarification Clarification Cell Lysis->Clarification Centrifugation/ Filtration Capture (e.g., IEX/AC) Capture (e.g., IEX/AC) Clarification->Capture (e.g., IEX/AC) Crude Extract Intermediate Purification Intermediate Purification Capture (e.g., IEX/AC)->Intermediate Purification Partially Purified Polishing (e.g., SEC) Polishing (e.g., SEC) Intermediate Purification->Polishing (e.g., SEC) Concentrated Sample Final Purified Protein Final Purified Protein Polishing (e.g., SEC)->Final Purified Protein >95% Purity

Caption: A generalized workflow for protein purification.

BufferSelectionLogic Protein pI Protein pI Choose Purification Strategy Choose Purification Strategy Protein pI->Choose Purification Strategy Desired pH Desired pH Choose Buffer Choose Buffer Desired pH->Choose Buffer Buffer pKa Buffer pKa Buffer pKa->Choose Buffer Anion-Exchange (pH > pI) Anion-Exchange (pH > pI) Choose Purification Strategy->Anion-Exchange (pH > pI) Cation-Exchange (pH < pI) Cation-Exchange (pH < pI) Choose Purification Strategy->Cation-Exchange (pH < pI) DMES (pH 7.7-9.7) DMES (pH 7.7-9.7) Choose Buffer->DMES (pH 7.7-9.7) Other Buffers Other Buffers Choose Buffer->Other Buffers

Caption: Logic for buffer and chromatography strategy selection.

Trustworthiness and Self-Validating Systems

The protocols provided are designed to be self-validating through the inclusion of analytical steps at each stage. The purity of the protein should be assessed by SDS-PAGE after each chromatography step. The biological activity of the protein should be monitored throughout the purification process to ensure that the chosen buffer conditions are maintaining the protein in its native, functional state. A decrease in specific activity at any stage would indicate a need to re-evaluate and optimize the buffer composition, pH, or other purification parameters.

Conclusion

2-(Dimethylamino)ethanesulfonic acid (DMES) presents a promising, yet underutilized, zwitterionic buffer for the pH control in protein purification. Its anticipated pKa in the slightly alkaline range, coupled with the desirable characteristics of a Good's buffer, makes it a valuable addition to the protein scientist's toolkit. By understanding its properties and strategically applying it in various chromatography techniques, researchers can enhance the purity, stability, and yield of their target proteins. As with any component of a purification workflow, empirical testing and optimization are key to achieving the best results for each unique protein.

References

  • BenchChem. (2025). Application of N-Methyltaurine as a Buffer in Biochemical Assays.
  • PubChem. (n.d.). 2-(Dimethylamino)ethanesulfonic acid. Retrieved from [Link]

  • Avdeef, A., & Berger, C. M. (2021). Biorelevant pKa (37°C)
  • Hopax Fine Chemicals. (2019, February 20). What is a Good's Buffer? Retrieved from [Link]

  • ResearchGate. (2020, September). Control of pH during a pH gradient using a zwitterionic buffer or a.... Retrieved from [Link]

  • ResearchGate. (2015, August 5). (PDF) Antimicrobial and Anticoagulant Activities of N-Chlorotaurine, N,N-Dichloro-2,2-Dimethyltaurine, and N-Monochloro-2,2-Dimethyltaurine in Human Blood. Retrieved from [Link]

  • Hopax Fine Chemicals. (2019, November 6). 6 Biological buffers recommended for protein purification. Retrieved from [Link]

  • ResearchGate. (2022, March 16). When using zwitterionic buffers (HEPES, HEPPS, etc), what is an acceptable pH variation for the duration of the experiment? Retrieved from [Link]

  • Trialtus Bioscience. (2020, February 18). pH and Protein Purification. Retrieved from [Link]

  • ResearchGate. (2013, May). (PDF) Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

  • ResearchGate. (2015, August 7). Hydrogels from 2-(dimethylamino)ethylacrylate with 2-acrylamido-2-methyl-1- propanesulfonic acid: Synthesis, characterization, and water-sorption properties. Retrieved from [Link]

  • Patsnap Synapse. (2025, April 21). What Is the Role of Buffers in Biochemical Experiments? Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2014, November 12). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Retrieved from [Link]

  • ResearchGate. (2015, August 10). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 2-(N-Morpholino)-ethanesulfonic acid. Retrieved from [Link]

  • Chair of Analytical Chemistry, University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Retrieved from [Link]

  • Hopax Fine Chemicals. (2025, February 21). MES Buffer: An Essential Component in Biological and Pharmaceutical. Retrieved from [Link]

  • Sino Biological. (n.d.). Protein Purification by Affinity Chromatography. Retrieved from [Link]

  • PMC. (n.d.). Ni-NTA Affinity Chromatography to Characterize Protein–Protein Interactions During Fe-S Cluster Biogenesis. Retrieved from [Link]

  • ResearchGate. (2025, April 14). How to remove non-specific bands in Ni-NTA protein purification? Retrieved from [Link]

  • PMC. (n.d.). Increased N,N-Dimethyl Leucine Isobaric Tag Multiplexing by a Combined Precursor Isotopic Labeling and Isobaric Tagging Approach. Retrieved from [Link]

  • YouTube. (2021, July 7). His-tag protein purification with IMAC (Immobilized Metal Affinity Chromatography). Retrieved from [Link]

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Method

standard operating procedure for 2-(Dimethylamino)ethanesulfonic acid buffer

An Application Guide to Sulfonic Acid-Based Biological Buffers: Featuring 2-(Dimethylamino)ethanesulfonic acid (DMES) and the Widely Used 2-(N-morpholino)ethanesulfonic acid (MES) Authored by a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Sulfonic Acid-Based Biological Buffers: Featuring 2-(Dimethylamino)ethanesulfonic acid (DMES) and the Widely Used 2-(N-morpholino)ethanesulfonic acid (MES)

Authored by a Senior Application Scientist

This document provides a comprehensive guide to understanding and utilizing sulfonic acid-based biological buffers, with a specific focus on 2-(Dimethylamino)ethanesulfonic acid (DMES) and a detailed protocol for the well-characterized and commonly used 2-(N-morpholino)ethanesulfonic acid (MES). This guide is intended for researchers, scientists, and drug development professionals who require precise pH control in their experimental systems.

Introduction to Sulfonic Acid Buffers in Biological Research

Maintaining a stable pH is critical for the success of most biological experiments. The choice of buffering agent can significantly impact experimental outcomes by affecting protein stability, enzyme activity, and cellular integrity. "Good's buffers," a series of zwitterionic buffers developed by Dr. Norman Good and colleagues, are widely favored in life science research due to their chemical stability, low interference with biological processes, and minimal light absorbance in the UV-visible range.[1] Many of these buffers, including the subject of this guide, are based on a sulfonic acid moiety.

Characterization of 2-(Dimethylamino)ethanesulfonic acid (DMES)

2-(Dimethylamino)ethanesulfonic acid, also known as N,N-dimethyltaurine, is a sulfonic acid derivative with the chemical formula C4H11NO3S.[2][3] While it shares structural similarities with common biological buffers, it is not as widely documented or utilized in standard laboratory protocols. The available physicochemical properties are summarized below.

PropertyValueSource
CAS Number 637-95-6[2][3]
Molecular Weight 153.20 g/mol [3][4]
Chemical Formula C4H11NO3S[2][3]
Physical Form Solid
Melting Point 315-316 °C[2][5]
Predicted pKa 0.56 ± 0.50[2][5]

A Note on the Predicted pKa: The predicted pKa value of approximately 0.56 for DMES is exceptionally low for a biological buffer.[2][5] Biological buffers are typically selected to have a pKa value within the physiological pH range (generally 6.0 to 8.0) to provide effective buffering capacity.[1][6] A pKa of 0.56 suggests that DMES would only be an effective buffer at a very acidic pH, which is outside the optimal range for most biological reactions. This may explain the limited information available regarding its use as a biological buffer.

Given the scarcity of established protocols for DMES in biological applications, we will now focus on a closely related and extensively validated sulfonic acid buffer: 2-(N-morpholino)ethanesulfonic acid (MES). The principles and procedures outlined for MES can serve as a robust guide for working with sulfonic acid-based buffers in general.

In-Depth Guide to 2-(N-morpholino)ethanesulfonic acid (MES) Buffer

MES is a zwitterionic buffer that is widely used in biochemistry, molecular biology, and cell culture.[7][8] Its pKa of 6.15 at 25°C makes it an excellent choice for applications requiring a stable pH in the range of 5.5 to 6.7.[7]

Key Properties and Advantages of MES Buffer
PropertyValueSource
CAS Number 4432-31-9[7]
Molecular Weight 195.24 g/mol [7]
pKa (25°C) 6.15[7]
Effective Buffering Range pH 5.5 - 6.7[7][9]

Key Advantages:

  • Minimal Metal Ion Binding: MES does not form significant complexes with most metal ions, making it suitable for studies involving metalloenzymes.[10]

  • Low UV Absorbance: It has minimal absorbance in the UV spectrum, which is advantageous for spectrophotometric assays.[8]

  • Biological Inertness: MES is generally considered to be biologically inert and does not get metabolized by cells.[10][11]

  • High Water Solubility: It is highly soluble in water, facilitating the preparation of concentrated stock solutions.[1]

Applications of MES Buffer

MES buffer is a versatile tool for a wide range of applications in research and drug development:

  • Biochemical Assays: Ideal for enzyme kinetics studies and protein purification where a stable pH in the acidic to neutral range is required.[7][8]

  • Electrophoresis: Commonly used as a running buffer in various forms of electrophoresis, including SDS-PAGE, for the separation of proteins and nucleic acids.[7][8][12]

  • Cell Culture: Utilized in some cell culture media to maintain a stable physiological pH, which is crucial for optimal cell growth and function.[8][12]

  • Pharmaceutical Formulation: Employed in drug formulation studies to assess the stability of active pharmaceutical ingredients under different pH conditions.[7][8]

  • Plant Biology: Used in hydroponic systems and plant tissue culture media to stabilize the pH of nutrient solutions.[8][11][12]

Standard Operating Procedure for MES Buffer Preparation

This section provides a detailed protocol for the preparation of a 0.5 M MES stock solution and subsequent working solutions.

Materials and Equipment
  • 2-(N-morpholino)ethanesulfonic acid (MES), free acid form (Molecular Weight: 195.24 g/mol )

  • Sodium hydroxide (NaOH), 10 N solution

  • Deionized, nuclease-free water

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

  • 0.22 µm sterile filter unit

  • Sterile storage bottles

Workflow for MES Buffer Preparation

MES_Buffer_Preparation cluster_stock Preparation of 0.5 M MES Stock Solution cluster_working Preparation of Working Solution (e.g., 50 mM) weigh Weigh 97.62 g of MES free acid dissolve Dissolve in 800 mL of deionized water weigh->dissolve adjust_pH Adjust pH with 10 N NaOH dissolve->adjust_pH final_volume Bring volume to 1 L with deionized water adjust_pH->final_volume sterilize Sterilize by filtration (0.22 µm) final_volume->sterilize store_stock Store at 4°C sterilize->store_stock dilute Dilute 0.5 M stock solution store_stock->dilute check_pH Verify pH of working solution dilute->check_pH store_working Store at 4°C check_pH->store_working

Caption: Workflow for preparing MES buffer stock and working solutions.

Step-by-Step Protocol for 1 L of 0.5 M MES Stock Solution (pH 6.1)
  • Weighing the MES Powder: Accurately weigh 97.62 g of MES free acid powder and transfer it to a 1 L beaker.

  • Dissolving the MES: Add approximately 800 mL of deionized water to the beaker. Place a magnetic stir bar in the beaker and stir the solution on a magnetic stirrer until the MES powder is completely dissolved.[7]

  • pH Adjustment: Calibrate your pH meter according to the manufacturer's instructions. Slowly add 10 N NaOH dropwise to the MES solution while continuously stirring and monitoring the pH. Continue adding NaOH until the desired pH of 6.1 is reached and stable.

  • Final Volume Adjustment: Once the target pH is achieved, transfer the solution to a 1 L graduated cylinder. Add deionized water to bring the final volume to exactly 1 L.

  • Sterilization: For applications requiring sterility, pass the buffer solution through a 0.22 µm filter into a sterile storage bottle.[7]

  • Storage: Store the 0.5 M MES stock solution at 4°C.[7]

Preparation of a 50 mM MES Working Solution

To prepare 100 mL of a 50 mM MES working solution from the 0.5 M stock solution, use the following dilution calculation:

  • M1V1 = M2V2

  • (0.5 M) * V1 = (0.05 M) * (100 mL)

  • V1 = 10 mL

Combine 10 mL of the 0.5 M MES stock solution with 90 mL of deionized water. It is good practice to re-verify the pH of the final working solution.

Stability and Storage of MES Buffer

Proper storage is crucial to maintain the integrity and performance of your MES buffer.

  • Stock Solutions: When stored at 4°C and protected from light, MES buffer solutions are generally stable for several months.[7][13]

  • Powder Form: The solid form of MES should be stored in a cool, dry place, away from direct light.

  • Visual Inspection: Before use, always inspect the buffer solution for any signs of microbial growth, precipitation, or discoloration.[7] A faint yellowing of aged or autoclaved MES solutions has been reported; while this may not affect the pH, it is best practice to use a freshly prepared, clear solution for critical applications.[13] Autoclaving is not always recommended as it can cause this discoloration.[13]

Potential Considerations and Limitations

  • Temperature Dependence of pKa: The pKa of MES, like most buffers, is dependent on temperature. The change in pKa per degree Celsius (d(pKa)/dT) should be considered when working at temperatures other than 25°C.[14]

  • Concentration Effects: The pH of the buffer can also be influenced by its concentration.[15]

  • Toxicity in Plants: While generally non-toxic, high concentrations of MES (above 10 mM) can be toxic to some plant species.[12]

Conclusion

While 2-(Dimethylamino)ethanesulfonic acid (DMES) is not a commonly used biological buffer, likely due to its very low predicted pKa, the principles of sulfonic acid-based buffers are well-represented by the widely adopted 2-(N-morpholino)ethanesulfonic acid (MES). MES provides reliable and stable pH control in the slightly acidic range, making it an invaluable tool for a multitude of applications in research and development. By following the detailed protocols and considering the key characteristics outlined in this guide, researchers can confidently employ MES buffer to ensure the reproducibility and accuracy of their experimental results.

References

  • 2-(Dimethylamino)ethanesulfonic acid CAS#: 637-95-6 - ChemicalBook. (n.d.).
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  • MES Buffer: An Essential Component in Biological and Pharmaceutical - Blog. (2025, February 21).
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  • What is a Biological Buffer and How to Choose the Best Buffer for Your Experiment - GoldBio. (n.d.).
  • How to Prepare Your Most Frequently Used Buffers - GoldBio. (n.d.).
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  • Buffer Preparation : r/chemhelp - Reddit. (2024, January 28).
  • Impact of long-term storage on stability of standard DNA for nucleic acid-based methods. (2010, November).
  • Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength - Roskilde University. (n.d.).
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Technical Notes & Optimization

Troubleshooting

troubleshooting 2-(Dimethylamino)ethanesulfonic acid buffer pH instability

Welcome to our dedicated technical support center for 2-(Dimethylamino)ethanesulfonic acid (MES) buffer. This guide is designed for researchers, scientists, and drug development professionals who rely on the precise pH c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 2-(Dimethylamino)ethanesulfonic acid (MES) buffer. This guide is designed for researchers, scientists, and drug development professionals who rely on the precise pH control offered by MES buffers for their critical experiments. Here, we address common challenges and questions regarding MES buffer pH instability, providing in-depth, field-proven insights to ensure the reproducibility and accuracy of your results.

Introduction: The Role of MES Buffer in Scientific Research

2-(Dimethylamino)ethanesulfonic acid (MES) is a zwitterionic buffer belonging to the "Good's buffers" group, which are known for their suitability in biological and biochemical research.[1][2] With a pKa of approximately 6.15 at 25°C, MES is highly effective for maintaining a stable pH in the range of 5.5 to 6.7.[1] Its key advantages include minimal interference with biological systems, low UV absorbance, and a lack of complex formation with most metal ions, making it an ideal choice for a wide array of applications such as enzyme assays, protein purification, cell culture, and electrophoresis.[1][2][3] However, like any reagent, improper preparation or handling can lead to pH instability, potentially compromising experimental outcomes. This guide will walk you through the common causes of MES buffer pH instability and provide actionable solutions.

Troubleshooting Guide: Diagnosing and Resolving pH Instability

Issue 1: The initial pH of my freshly prepared MES buffer is incorrect.

Potential Causes & Solutions:

  • Inaccurate Weighing of MES Powder: The final concentration of your buffer components directly impacts the pH.

    • Solution: Ensure your balance is properly calibrated before use. Use an accurate balance to weigh the MES powder to ensure the desired molarity.[4]

  • Improper pH Adjustment Technique: "Overshooting" the target pH by adding too much acid or base can alter the ionic strength and buffering capacity of your solution.[5]

    • Solution: Add the pH-adjusting solution (e.g., NaOH or HCl) dropwise while continuously stirring and monitoring the pH with a calibrated pH meter.[4][6] It is recommended to dissolve the MES powder in about 80% of the final desired volume to leave room for the volume of the acid or base used for pH adjustment.[1][7]

  • Uncalibrated pH Meter: An uncalibrated or improperly maintained pH meter is a frequent source of error in buffer preparation.

    • Solution: Calibrate your pH meter daily with fresh, high-quality calibration standards that bracket your target pH. Ensure the electrode is properly filled and stored according to the manufacturer's instructions.

Issue 2: The pH of my MES buffer changes significantly upon storage.

Potential Causes & Solutions:

  • Microbial Contamination: Buffer solutions, especially those without preservatives, are susceptible to microbial growth, which can alter the pH over time.[8][9]

    • Solution: For long-term storage, sterile filter the buffer through a 0.22 µm filter.[1] Store the buffer at 4°C in a tightly sealed, sterile container to inhibit microbial growth.[1][4] Visually inspect the buffer for any signs of turbidity or discoloration before each use and discard if any are observed.[1]

  • Absorption of Atmospheric CO₂: Carbon dioxide from the air can dissolve in the buffer, forming carbonic acid and lowering the pH. This is more of an issue for buffers with a pH above 7, but can still have a minor effect on MES buffers over extended periods.

    • Solution: Store your buffer in airtight containers to minimize exposure to the atmosphere.[1]

  • Chemical Degradation: While MES is generally stable, prolonged exposure to light or elevated temperatures can potentially lead to degradation. Autoclaving MES-containing solutions can cause them to turn a light yellow, although the pH may not change significantly.[6]

    • Solution: Store MES buffer at 2-8°C and protect it from light.[6] It is recommended to use filtration for sterilization rather than autoclaving.[6]

Issue 3: The pH of my MES buffer changes when I use it in my experiment.

Potential Causes & Solutions:

  • Temperature Effects: The pKa of MES, and therefore the pH of the buffer, is temperature-dependent.[10][11]

    • Solution: Prepare and adjust the pH of your MES buffer at the temperature at which you will be performing your experiment.[7] If your experiment involves a temperature shift, be aware that the pH will change accordingly. The temperature coefficient (ΔpKa/°C) for MES is approximately -0.011.[10][11]

    Temperature (°C)Approximate pKa of MES
    46.38
    206.15
    256.15
    375.92
    This table provides an estimation of pKa changes with temperature. Actual values may vary slightly.
  • Dilution Effects: Diluting a concentrated stock of MES buffer can cause a shift in pH.[12] This is because the activities of the buffer components change with concentration.[12]

    • Solution: Whenever possible, prepare the MES buffer at the final working concentration and adjust the pH accordingly.[12] If you must dilute from a concentrated stock, it is best practice to re-check and, if necessary, re-adjust the pH of the final diluted solution.

  • Interaction with Experimental Components: While MES is known for its minimal interaction with metal ions, strong interactions with other components in your experimental system could potentially affect the pH.[2][13] The addition of acidic or basic samples or reagents will also naturally challenge the buffering capacity.

    • Solution: Ensure that the concentration of the MES buffer is sufficient to handle the acid or base load from your sample and other reagents. The effective buffering range is generally considered to be pKa ± 1.[14]

Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting MES buffer pH instability.

MES_Troubleshooting cluster_prep Preparation Phase cluster_storage Storage & Handling cluster_exp Experimental Use start Start: pH Instability Observed check_initial_pH Is the initial pH correct? start->check_initial_pH weighing Verify Weighing Accuracy & Balance Calibration check_initial_pH->weighing No check_storage_pH Does pH change during storage? check_initial_pH->check_storage_pH Yes ph_meter Check pH Meter Calibration & Maintenance weighing->ph_meter adjustment Review pH Adjustment Technique ph_meter->adjustment end Resolution: Stable MES Buffer adjustment->end microbial Inspect for Microbial Contamination check_storage_pH->microbial Yes check_exp_pH Does pH change during experiment? check_storage_pH->check_exp_pH No storage_cond Verify Proper Storage (4°C, airtight) microbial->storage_cond sterilization Confirm Appropriate Sterilization (Filtration) storage_cond->sterilization sterilization->end temp Consider Temperature Effects (ΔpKa/°C) check_exp_pH->temp Yes dilution Account for Dilution Effects temp->dilution interaction Assess Interactions with Experimental Components dilution->interaction interaction->end

Caption: A troubleshooting workflow for MES buffer pH instability.

Frequently Asked Questions (FAQs)

Q1: What is the effective pH range for an MES buffer? A1: The effective buffering range for MES is between pH 5.5 and 6.7.[1] This is because a buffer's optimal capacity is at its pKa ± 1 pH unit.[14]

Q2: How should I store my MES buffer? A2: For optimal stability, store your MES buffer solution at 4°C in a sterile, airtight container.[1][4] Storing at 2-8°C can extend the shelf life for several months.[6]

Q3: Can I autoclave my MES buffer? A3: While you can autoclave MES buffer, it is not recommended as it may cause the solution to turn a light yellow, indicating some level of degradation, even if the pH does not change significantly.[6] Filtration through a 0.22 µm filter is the preferred method for sterilization.[1][6]

Q4: Why did the pH of my 10x MES buffer stock change when I diluted it to 1x? A4: The pH of a buffer can change upon dilution due to changes in the activity coefficients of the buffer ions.[12] It is always best to prepare the buffer at its final working concentration or to re-check and adjust the pH after dilution.[12]

Q5: Does the temperature of my experiment affect the MES buffer's pH? A5: Yes, the pKa of MES is temperature-dependent, with a temperature coefficient of approximately -0.011 ΔpKa/°C.[10][11] This means the pH of your buffer will decrease as the temperature increases. For best results, adjust the pH of your buffer at the temperature at which your experiment will be conducted.[7]

Q6: Can MES buffer be used in experiments with metal ions? A6: Yes, one of the key advantages of MES is its minimal interaction and chelation with most metal ions, making it a suitable non-coordinating buffer for experiments involving solutions with sensitive metal ion concentrations.[2][15]

Experimental Protocols

Preparation of 0.1 M MES Buffer (pH 6.0)

Materials:

  • 2-(Dimethylamino)ethanesulfonic acid (MES) powder (MW: 195.24 g/mol )[1]

  • High-purity, deionized water (dH₂O)

  • 1 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Graduated cylinders and a volumetric flask

  • 0.22 µm sterile filter unit (optional, for long-term storage)

Procedure:

  • Calculate the required mass of MES: For 1 liter of 0.1 M MES buffer, you will need 19.52 g of MES powder.

  • Dissolve the MES powder: Add approximately 800 mL of dH₂O to a beaker with a stir bar. While stirring, slowly add the 19.52 g of MES powder and stir until it is completely dissolved.[1]

  • Adjust the pH: Place the calibrated pH electrode into the solution. Slowly add 1 N NaOH dropwise while continuously monitoring the pH. Continue adding NaOH until the pH reaches 6.0.[4]

  • Bring to final volume: Once the target pH is reached, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinse water to the volumetric flask. Carefully add dH₂O to bring the final volume to the 1 L mark.[6]

  • Sterilization and Storage (Optional): For long-term storage, pass the buffer through a 0.22 µm sterile filter into a sterile storage bottle.[1] Label the bottle with the buffer name, concentration, pH, and date of preparation. Store at 4°C.[1]

Conclusion

Maintaining the pH stability of your MES buffer is fundamental to the success of your experiments. By understanding the chemical properties of MES and adhering to best practices in preparation, storage, and handling, you can mitigate the risk of pH instability. This guide provides a comprehensive framework for troubleshooting common issues, ensuring that your MES buffer performs reliably and contributes to the validity and reproducibility of your scientific work.

References

  • Vertex AI Search. (n.d.). From water solubility to stability: high-quality MES buffer has these 4 characteristics.
  • Biochemazone. (2024, December 27). 0.1 mol/L MES Buffer: Properties, Preparation, and Safety Guide.
  • Promega. (2010). Temperature Dependence of pH for Commonly Used Buffers.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of MES Buffer in Modern Biological Research.
  • Bugbee, G. J., & Frink, C. R. (1985). An evaluation of MES (2(N-Morpholino)ethanesulfonic acid) and Amberlite IRC-50 as pH buffers for nutrient solution studies. Plant Physiology, 79(3), 689–691.
  • Hubei Xindesheng Material Technology Co., Ltd. (n.d.). MES (2-Morpholinoethanesulfonic acid)Buffer recipe.
  • Hubei New Desheng Material Technology Co., Ltd. (n.d.). Advantages and configuration methods of MES buffer solution.
  • GoldBio. (n.d.). How to Prepare Your Most Frequently Used Buffers.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Experimental Outcomes: The Scientific Value of MES Buffer.
  • LCGC International. (n.d.). Buffer Preparation — Hints, Tips and Common Errors.
  • Hopax Fine Chemicals. (2025, June 2). What are the factors that can change the properties of MOPS Buffer?.
  • ResearchGate. (2020, June 13). Change in pH of MES buffer with dilution in pure water?.
  • Bruins, M. E., Matser, A. M., Janssen, A. E. M., & Boom, R. (2005). Pressure and temperature dependence of pH of an MES buffer with pH 6.0 at 25. Journal of Physical Chemistry B, 109(49), 23653–23655.
  • ResearchGate. (2014, November 13). What is the suitable protein buffer to study on binding with metal?.
  • GoldBio. (n.d.). What is a Biological Buffer and How to Choose the Best Buffer for Your Experiment.
  • Promega Corporation. (n.d.). Buffers for Biochemical Reactions.
  • Hopax Fine Chemicals. (2025, June 2). What are the factors that can change the properties of MOPS Buffer?.

Sources

Optimization

Optimizing Biological Buffer Concentration for Cell Viability: A Technical Guide

A Note on "2-(Dimethylamino)ethanesulfonic acid": The compound specified, 2-(Dimethylamino)ethanesulfonic acid, is not a commonly used buffer in cell culture applications.[1][2][3] This guide is structured to address the...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on "2-(Dimethylamino)ethanesulfonic acid": The compound specified, 2-(Dimethylamino)ethanesulfonic acid, is not a commonly used buffer in cell culture applications.[1][2][3] This guide is structured to address the core scientific challenge of optimizing the concentration of any zwitterionic biological buffer for maximal cell viability. We will use the widely accepted and well-documented "Good's buffers," such as HEPES and MES, as primary examples to illustrate the principles and protocols.

Technical Support Center

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and validated protocols in a direct question-and-answer format to address specific issues encountered during the optimization of buffer concentration in cell culture.

Frequently Asked Questions (FAQs)

Q1: Why is a biological buffer necessary in my cell culture medium?

A: Cell culture media require a buffering system to maintain a stable pH, which is critical for cell viability, growth, and function.[4] Cellular metabolism naturally produces acidic byproducts (like lactic acid), which can rapidly lower the pH of the medium.[5] Most mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4.[6] While the primary buffering system in standard media is the bicarbonate-CO2 system, it is in equilibrium with the CO2 in the incubator atmosphere.[4] When cultures are handled outside of a CO2 incubator, the dissolved CO2 can escape, leading to a rapid and detrimental increase in medium pH. Zwitterionic buffers like HEPES are CO2-independent and are added to provide more robust pH stability during these periods.[5][7]

Q2: What is a "Good's buffer" and what makes buffers like HEPES and MES suitable for cell culture?

A: "Good's buffers" are a set of buffers developed by Dr. Norman Good and his colleagues in the 1960s. They were specifically designed for biological research based on a set of key criteria:

  • pKa between 6.0 and 8.0: Their buffering range overlaps with the physiological pH of most biological systems.[8]

  • High Water Solubility: They are easily dissolved in culture media and have minimal solubility in organic solvents.[8]

  • Membrane Impermeability: They generally do not cross the cell membrane, preventing interference with intracellular processes.[8]

  • Minimal Salt and Temperature Effects: Their pKa is not significantly affected by changes in ionic concentration or temperature.[7][8]

  • Chemical and Biological Stability: They are resistant to enzymatic degradation and do not interfere with biological reactions.[9]

HEPES (pKa ~7.3 at 37°C) and MES (pKa ~6.0 at 37°C) are examples that fit these criteria well, making them staples in cell culture and biochemical assays.[10]

Q3: What is a typical starting concentration for a supplementary buffer like HEPES?

A: The recommended final working concentration of HEPES in cell culture media typically ranges from 10 mM to 25 mM.[5][6] This range usually provides sufficient buffering capacity for routine cell handling without introducing significant cytotoxicity or osmotic stress.[6] However, the optimal concentration is highly dependent on the specific cell line and the experimental conditions.

Q4: Can biological buffers be toxic to cells?

A: Yes, at high concentrations, even "biocompatible" buffers can be cytotoxic. For example, while HEPES is safe for most cell lines at 10-25 mM, concentrations above 40-50 mM have been reported to negatively affect cell viability and function in some cell types.[6] Buffer cytotoxicity can manifest as reduced proliferation, altered morphology, or outright cell death. It is therefore essential to empirically determine the optimal, non-toxic concentration for your specific cell line.

Troubleshooting Guide

Issue 1: I added a buffer, but I'm seeing increased cell death and poor morphology.
  • Possible Cause 1: Buffer Concentration is Too High. This is the most common cause of buffer-induced toxicity. Cells are sensitive to the osmolality of their environment, and high buffer concentrations can cause osmotic stress and direct chemical toxicity.

    • Solution: Perform a dose-response experiment to determine the optimal concentration. Test a range of concentrations (e.g., 0, 5, 10, 25, 50, 100 mM) and assess cell viability after a typical incubation period (e.g., 24-72 hours). See the detailed protocol below.[11]

  • Possible Cause 2: Impurities in the Buffer Reagent. Lower-grade buffer powders may contain contaminants that are toxic to cells.

    • Solution: Always use high-purity, cell culture-tested grade reagents from a reputable supplier. Ensure the buffer powder is fully dissolved and the solution is sterile-filtered (0.22 µm filter) before adding it to your medium.

  • Possible Cause 3: Phototoxicity (HEPES-specific). When exposed to ambient light, HEPES can generate reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), which are toxic to cells.[6][12]

    • Solution: Minimize the exposure of HEPES-containing media to light. Store media in the dark and work efficiently in the biosafety cabinet. If experiments require prolonged light exposure (e.g., fluorescence microscopy), consider using a different buffer or a medium without HEPES.

Issue 2: The pH of my culture medium is still unstable, even with the buffer.
  • Possible Cause 1: Insufficient Buffer Concentration. High-density cultures or highly metabolic cell lines can produce acid at a rate that overwhelms the buffering capacity of a low-concentration buffer.

    • Solution: Gradually increase the buffer concentration, staying within the non-toxic range determined by your dose-response experiments. Ensure you are not exceeding the optimal concentration for your cell line.

  • Possible Cause 2: Incorrect pH of the Final Medium. Adding a concentrated, unadjusted buffer stock can drastically change the pH of your final medium.

    • Solution: Always adjust the pH of your concentrated buffer stock solution (e.g., 1 M HEPES) to the desired physiological pH (typically 7.2-7.4) before adding it to your medium. Use sterile NaOH or HCl for adjustment. After adding the buffer to the medium, verify the final pH of the complete medium before use.

  • Possible Cause 3: Bacterial or Fungal Contamination. Microbial contamination can cause rapid and significant pH shifts (usually acidification) in the culture medium.[13]

    • Solution: Visually inspect the culture for turbidity and check for morphological signs of contamination under a microscope. If contamination is suspected, discard the culture and thoroughly decontaminate the incubator and biosafety cabinet.

Troubleshooting Flowchart

G start Problem: Poor Cell Viability or pH Instability q_viability Is cell viability low? start->q_viability q_ph Is pH unstable? start->q_ph check_conc Perform Dose-Response Assay (See Protocol 1) q_viability->check_conc Yes check_ph_conc Is cell density high? q_ph->check_ph_conc Yes is_conc_high Is concentration >25 mM? check_conc->is_conc_high reduce_conc Lower buffer concentration to optimal range (10-25 mM) is_conc_high->reduce_conc Yes check_purity Check buffer grade (Use Cell Culture Grade) is_conc_high->check_purity No check_photo Is medium exposed to light? (HEPES-specific) check_purity->check_photo store_dark Store medium in dark check_photo->store_dark Yes increase_conc Increase buffer concentration (within non-toxic range) check_ph_conc->increase_conc Yes check_ph_final Was final medium pH verified? check_ph_conc->check_ph_final No adjust_stock Adjust pH of stock buffer before adding to medium check_ph_final->adjust_stock No check_contam Check for microbial contamination check_ph_final->check_contam Yes discard Discard contaminated culture check_contam->discard Yes G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells 1. Seed cells in 96-well plate prepare_media 2. Prepare media with varying buffer concentrations (0, 5, 10, 25, 50, 100 mM) treat_cells 3. Treat cells with prepared media seed_cells->treat_cells incubate 4. Incubate for 24-72 hours treat_cells->incubate add_reagent 5. Add viability reagent (e.g., MTS) incubate->add_reagent read_plate 6. Incubate & read absorbance add_reagent->read_plate calc_viability 7. Calculate % Viability vs. Control (0 mM) read_plate->calc_viability plot_curve 8. Plot Dose-Response Curve calc_viability->plot_curve determine_opt 9. Determine Optimal Concentration plot_curve->determine_opt

Caption: Experimental workflow for optimizing buffer concentration.

References

  • Quantitative cytotoxicity of buffers at various pH (MES buffer: pH 5.0, 6.0, and 7.4; PBS buffer: pH 7.4; and HEPES buffer) . ResearchGate. Available from: [Link]

  • Optimization of Zwitterionic Polymers for Cell Cryopreservation . PubMed. Available from: [Link]

  • Zwitterionic betaines over HEPES as the new generation biocompatible pH buffers for cell culture . PubMed Central. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf. Available from: [Link]

  • How to measure and improve cell viability? . Single Use Support. Available from: [Link]

  • Understanding the Impact of HEPES Buffer Concentration on Cell Viability . Hopax Fine Chemicals. Available from: [Link]

  • Biological pH buffers in IVF: help or hindrance to success . PubMed Central. Available from: [Link]

  • 2-(Dimethylamino)ethanesulfonic acid | C4H11NO3S . PubChem. Available from: [Link]

  • What are the precautions in Cell Culture research? . Hopax Fine Chemicals. Available from: [Link]

  • Buffer combinations for mammalian cell culture . PubMed. Available from: [Link]

  • pH In Cell Culture - How Does pH Buffered Culture Media Work? . Scientific Bioprocessing, Inc. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 2-(Dimethylamino)ethanesulfonic Acid (DIMES) Buffers

Welcome to our dedicated technical support center for 2-(Dimethylamino)ethanesulfonic acid (DIMES) buffers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 2-(Dimethylamino)ethanesulfonic acid (DIMES) buffers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of DIMES buffers in your experiments. Our goal is to equip you with the scientific understanding and practical solutions to prevent common issues, particularly precipitation.

Introduction to DIMES Buffers

2-(Dimethylamino)ethanesulfonic acid, or DIMES, is a zwitterionic buffer with a pKa that makes it suitable for various biological and biochemical applications. Its structure is similar to other well-known "Good's" buffers, such as MES. While DIMES is valued for its buffering capacity in a near-neutral pH range and its minimal interference in many biological reactions, users may occasionally encounter precipitation, which can compromise experimental results. This guide will delve into the causes of DIMES buffer precipitation and provide clear, actionable strategies to avoid it.

Troubleshooting Guide: Preventing Precipitation in DIMES Buffers

Precipitation in a buffer solution is a clear indicator of insolubility, which can arise from several factors including temperature, pH, high concentrations, or, most commonly, interactions with other components in the solution.

Issue: A Precipitate Forms When Adding Divalent Cations (e.g., Ca²⁺, Mg²⁺)

This is the most common cause of precipitation in sulfonate-based buffers.

Root Cause Analysis:

While DIMES, like the structurally similar MES buffer, is considered a non-coordinating buffer, this does not mean it is entirely inert to interactions with metal ions. The sulfonate group (SO₃⁻) of the DIMES molecule can form insoluble salts with divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), especially at higher concentrations. This is analogous to the well-documented precipitation of phosphate buffers with these same ions.[1][2][3] The formation of these insoluble salts is a primary reason for observing a cloudy or precipitated buffer solution.

Solutions:

  • Order of Addition is Critical: When preparing a DIMES buffer that will also contain divalent cations, always dissolve the DIMES completely in high-purity water and adjust the pH before adding the metal salts. This ensures the DIMES is fully solubilized and in its correct protonation state, which can reduce the likelihood of precipitation.

  • Prepare Concentrated Stock Solutions Separately: A highly recommended best practice is to prepare concentrated stock solutions of the DIMES buffer and the divalent cation salts separately.[4][5] These can then be mixed at their final, lower working concentrations immediately before the experiment. This approach minimizes the time that high concentrations of the interacting species are in contact.

    • Example Protocol:

      • Prepare a 10X DIMES buffer stock and adjust its pH.

      • Prepare a separate 10X stock of MgCl₂ and/or CaCl₂.

      • For the final working solution, dilute the 10X DIMES buffer first in the appropriate volume of water, and then add the diluted metal salt solution while stirring.

  • Slow Addition with Vigorous Stirring: When combining the DIMES buffer with solutions containing divalent cations, add the cation solution slowly and dropwise to the DIMES buffer while the latter is being vigorously stirred.[6] This prevents localized high concentrations of the cations that can initiate precipitation.[2]

  • Consider Chelation with EDTA (Use with Caution): In some applications, a small amount of a chelating agent like EDTA can be added to bind the divalent cations and prevent them from precipitating with the buffer. However, this is only suitable if the chelation of these cations does not interfere with the downstream application, as many enzymes require these ions as cofactors.

Frequently Asked Questions (FAQs)

Q1: At what temperature should I prepare and store my DIMES buffer?

A: It is best practice to prepare your buffer at the temperature at which you will be performing your experiment.[7][8] The pKa of many buffers, especially those with amine groups, can be temperature-dependent.[9] Storing stock solutions at 4°C is generally recommended to inhibit microbial growth.[9] If you observe any precipitation upon cooling, you may need to gently warm and redissolve the buffer before use. Always verify the pH at the working temperature.

Q2: Can I autoclave my DIMES buffer?

A: While some biological buffers can be autoclaved, it is generally recommended to sterilize DIMES buffers by filtration through a 0.22 µm filter.[9] Autoclaving can potentially lead to the degradation of some buffer components, and if the buffer contains other reactive substances (like divalent cations), autoclaving can promote precipitation.

Q3: Does the purity of the water used for buffer preparation matter?

A: Absolutely. Using high-purity, deionized, and distilled water (ddH₂O) is crucial. Tap water or lower-grade purified water can contain significant concentrations of minerals, including calcium and magnesium, which can lead to precipitation.

Q4: I've prepared my DIMES buffer with other components, and it was clear, but it precipitated overnight in the refrigerator. What happened?

A: The solubility of many compounds, including some buffer salts, decreases at lower temperatures.[10] It is possible that your buffer was near its saturation point at room temperature and precipitated when cooled. To resolve this, you can try gently warming the buffer to room temperature with stirring to see if the precipitate redissolves. If it does, consider preparing a slightly more dilute stock solution for cold storage. If it does not redissolve, it may be a more complex precipitate, and the buffer should be remade.

Q5: How can I prepare a high-concentration DIMES buffer stock without it precipitating?

A: When preparing concentrated stocks, ensure the DIMES is fully dissolved in about 60-70% of the final volume of water before adjusting the pH.[7][11][12] The pH adjustment itself can affect solubility. Once the pH is set, bring the solution to the final volume. If you still encounter issues, it may be that you are exceeding the intrinsic solubility of DIMES at that specific pH and temperature.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting precipitation in DIMES buffers.

G start Precipitation Observed in DIMES Buffer check_components Are divalent cations (Ca²⁺, Mg²⁺) present? start->check_components yes_cations Likely cause: Insoluble salt formation. check_components->yes_cations Yes no_cations Consider other causes: - Temperature too low? - pH out of optimal range? - Concentration too high? - Low-purity water used? check_components->no_cations No solution_order 1. Prepare separate stock solutions of DIMES and cations. 2. Ensure DIMES is fully dissolved and pH is adjusted before adding cations. 3. Add cation solution slowly with vigorous stirring. yes_cations->solution_order Troubleshoot solution_other 1. Prepare buffer at working temperature. 2. Re-check pH and adjust if necessary. 3. Consider preparing a more dilute solution. 4. Use high-purity (ddH₂O) water. no_cations->solution_other Troubleshoot end_state Clear Buffer Solution solution_order->end_state Resolved solution_other->end_state Resolved

Caption: Troubleshooting workflow for DIMES buffer precipitation.

Key Experimental Protocols

Protocol 1: Preparation of a 1 M DIMES Stock Solution
  • Weigh out the required amount of 2-(Dimethylamino)ethanesulfonic acid for your desired volume.

  • Add the DIMES powder to a beaker containing high-purity water (ddH₂O) equivalent to approximately 70-80% of the final desired volume.

  • Stir the solution with a magnetic stir bar until the DIMES is completely dissolved.

  • Place a calibrated pH probe into the solution.

  • Slowly add a concentrated solution of NaOH (e.g., 10 M) dropwise to adjust the pH to your desired value. Be cautious not to overshoot the target pH.

  • Once the target pH is stable, transfer the solution to a volumetric flask.

  • Add ddH₂O to bring the solution to the final desired volume.

  • Sterilize by passing the solution through a 0.22 µm filter.

  • Store in a sterile container at 4°C.

Protocol 2: Preparation of a Working Buffer Containing DIMES and MgCl₂

This protocol is for preparing 1 L of a working buffer with final concentrations of 50 mM DIMES and 10 mM MgCl₂.

  • Prepare Stock Solutions:

    • Prepare a 1 M DIMES stock solution, pH adjusted, as described in Protocol 1.

    • Prepare a 1 M MgCl₂ stock solution by dissolving 203.31 g of MgCl₂·6H₂O in 1 L of ddH₂O. Sterilize by filtration.

  • Prepare the Working Buffer:

    • To a clean 1 L beaker, add approximately 800 mL of ddH₂O.

    • Add 50 mL of the 1 M DIMES stock solution and mix well.

    • Add 10 mL of the 1 M MgCl₂ stock solution while stirring the DIMES solution.

    • Verify the pH of the final solution and adjust if necessary with dilute HCl or NaOH.

    • Transfer the solution to a 1 L volumetric flask and add ddH₂O to the mark.

The following diagram illustrates the principle of using separate stock solutions to prevent precipitation.

G cluster_0 Recommended Method cluster_1 Problematic Method stock_dimes 10X DIMES Stock Solution (pH adjusted) water Dilution in High-Purity Water stock_dimes->water stock_cations 10X Cation Stock Solution (e.g., MgCl₂/CaCl₂) stock_cations->water final_buffer 1X Working Buffer (Clear Solution) water->final_buffer Mix Diluted Stocks high_dimes High Concentration DIMES direct_mix Direct Mixing of Concentrated Components high_dimes->direct_mix high_cations High Concentration Cations high_cations->direct_mix precipitation Precipitation direct_mix->precipitation Leads to

Sources

Optimization

Technical Support Center: Troubleshooting Interference from 2-(Dimethylamino)ethanesulfonic acid (DMES) in Biochemical Assays

From the desk of a Senior Application Scientist Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. In the intricate world of biochemical assays, the choice o...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. In the intricate world of biochemical assays, the choice of buffer is paramount, as it can significantly influence experimental outcomes. This guide focuses on a specific zwitterionic buffer, 2-(Dimethylamino)ethanesulfonic acid (DMES), and its potential to interfere with common biochemical assays.

While less common than buffers like HEPES or Tris, DMES may be encountered in specific applications. Its structure, featuring a tertiary amine and a sulfonic acid group, presents unique chemical properties that can be both advantageous for pH control and problematic for certain assay chemistries. This resource is designed to help you identify, understand, and overcome potential interferences, ensuring the accuracy and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is 2-(Dimethylamino)ethanesulfonic acid (DMES) and why would it be used?

2-(Dimethylamino)ethanesulfonic acid, which we will refer to as DMES, is a zwitterionic organic compound. Like the well-known "Good's buffers," it contains both a positive and a negative charge, making it a potentially effective buffer in biological pH ranges. Its sulfonic acid group provides the negative charge, while the tertiary amine group provides the positive charge. The primary reason for using such buffers is their ability to maintain a stable pH without significantly interacting with biological macromolecules.[1] However, as we will explore, "minimal interaction" is not always the case.

Q2: I'm seeing unexpectedly high/low readings in my protein quantification assay. Could DMES be the cause?

Yes, this is a common issue with amine-containing buffers. The interference mechanism depends on the type of protein assay you are using.

  • Bicinchoninic Acid (BCA) Assay: The BCA assay relies on the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by the chelation of Cu⁺ by two molecules of BCA, which produces a purple color.[2] Tertiary amines, like the dimethylamino group in DMES, can also chelate copper ions.[3] This interaction can lead to an overestimation of protein concentration by generating a false-positive signal. Reducing agents are also known to interfere significantly with the BCA assay.[4][5]

  • Bradford (Coomassie Dye-Binding) Assay: The Bradford assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic and aromatic amino acid residues.[2][6] The dye-protein complex causes a shift in the dye's maximum absorbance from 465 nm to 595 nm. While generally more resistant to detergents and some other chemicals than the BCA assay, strong bases and amine-containing buffers can still interfere by altering the pH of the acidic assay reagent or by directly interacting with the dye, potentially leading to inaccurate results.[6][7]

Q3: My enzyme's activity is significantly lower than expected in a DMES-based buffer. What is the likely mechanism?

There are several potential reasons for observing reduced enzyme activity in the presence of DMES:

  • Chelation of Metal Cofactors: Many enzymes are metalloenzymes, meaning they require a metal ion (e.g., Mg²⁺, Mn²⁺, Zn²⁺) for their catalytic activity.[8] The tertiary amine group in DMES, similar to the amine in Tris buffer, can act as a chelating agent, binding to these essential metal cofactors and rendering the enzyme inactive or less active.[8][9] This effect is particularly pronounced for enzymes that rely on divalent cations.

  • Direct Interaction with the Enzyme: Although designed to be inert, buffer molecules can sometimes interact directly with an enzyme's active site or allosteric sites, causing inhibition.[10] The specific chemical structure of DMES might sterically hinder substrate binding or induce a conformational change that reduces catalytic efficiency.

  • pH-Dependent Effects: The buffering capacity of any buffer is optimal around its pKa and diminishes as the pH moves away from this value. If your assay conditions drift to a pH where DMES is a poor buffer, the resulting pH instability can denature the enzyme or alter the ionization state of critical amino acid residues in the active site, thereby reducing activity.[11]

Q4: Can DMES interfere with cell-based assays (e.g., MTT, XTT, LDH)?

Interference in cell-based assays is plausible, although less directly documented for DMES specifically. The potential issues stem from:

  • Nutrient Chelation: Similar to its effect on enzyme cofactors, DMES could chelate essential ions from the cell culture medium, affecting cell health and metabolism.

  • Alteration of Membrane Potential: As a charged molecule, high concentrations of DMES could potentially influence the ionic environment at the cell membrane, although zwitterionic buffers are generally selected to minimize this.

  • Direct Cytotoxicity: While many "Good's buffers" are chosen for their low toxicity, it's crucial to validate the compatibility of any buffer with your specific cell line. Unforeseen toxicity can lead to false positives in cytotoxicity assays (like LDH release) or false negatives in proliferation assays (like MTT).

Troubleshooting Guides & Protocols

If you suspect DMES is interfering with your assay, a systematic approach is necessary to confirm the issue and mitigate it.

Guide 1: Diagnosing Buffer Interference in Protein Assays

Objective: To determine if DMES is the source of inaccurate protein concentration measurements.

Core Principle: The most reliable way to test for interference is to run a standard curve with and without the interfering substance.[7]

Step-by-Step Protocol:

  • Prepare Standards: Prepare a serial dilution of a known protein standard (e.g., Bovine Serum Albumin, BSA) in a non-interfering buffer, such as phosphate-buffered saline (PBS).

  • Create a "Spiked" Standard Curve: Prepare an identical serial dilution of the same protein standard, but this time use your DMES-containing experimental buffer as the diluent.

  • Prepare Blanks:

    • Blank 1 (Control): The non-interfering buffer (PBS).

    • Blank 2 (Test): Your DMES-containing experimental buffer.

  • Run the Assay: Perform your chosen protein assay (BCA or Bradford) on both sets of standards and both blanks according to the manufacturer's protocol.

  • Analyze the Data:

    • Subtract the appropriate blank from each reading.

    • Plot both standard curves (Absorbance vs. Protein Concentration).

    • Interpretation:

      • Parallel Lines: If the two curves are parallel, the buffer is likely compatible.

      • Non-Parallel Lines or High Blank: If the slopes of the lines are significantly different, or if the DMES-only blank (Blank 2) shows a high signal, this confirms interference.[7]

Troubleshooting Flowchart for Protein Assay Interference

A Inaccurate Protein Reading B Prepare two standard curves: 1. Standard in PBS 2. Standard in DMES buffer A->B C Run Protein Assay (BCA/Bradford) B->C D Are the standard curves parallel? C->D E No Interference Detected. Check other variables (pipetting, reagents). D->E  Yes F Interference Confirmed. D->F  No G Mitigation Strategy F->G H Option 1: Dilute sample to reduce DMES concentration. G->H I Option 2: Remove DMES via buffer exchange (Dialysis/Desalting). G->I J Option 3: Switch to a compatible assay (e.g., Bradford if BCA fails). G->J

Caption: Troubleshooting logic for protein assay interference.

Guide 2: Mitigating DMES Interference

Once interference is confirmed, you have several options to obtain accurate results.

Method 1: Sample Dilution

If your protein sample is highly concentrated, you may be able to dilute it in a compatible assay buffer to a point where the concentration of DMES falls below the interference threshold.[4] This is the simplest approach but is only feasible for concentrated samples.

Method 2: Buffer Exchange (Dialysis or Desalting)

This is the most robust method for removing interfering substances.[4][12]

  • Dialysis:

    • Transfer your sample into dialysis tubing with an appropriate molecular weight cut-off (MWCO) that will retain your protein but allow DMES to pass through.

    • Place the tubing in a large volume of a compatible buffer (e.g., PBS). The exchange buffer volume should be at least 100 times the sample volume.[12]

    • Stir gently at 4°C for several hours or overnight.

    • Change the exchange buffer at least twice to ensure complete removal of DMES.[12]

  • Desalting / Gel Filtration Chromatography:

    • Equilibrate a desalting column (e.g., a pre-packed G-25 column) with your desired non-interfering buffer.

    • Apply your sample to the column.

    • Elute the protein with the new buffer. The larger protein molecules will pass through the column quickly, while the smaller DMES molecules will be retained, effectively exchanging the buffer.

Method 3: Protein Precipitation

For some applications, precipitating the protein can be an effective way to separate it from interfering buffer components.[13]

  • Add a precipitating agent like trichloroacetic acid (TCA) or acetone to your sample.

  • Centrifuge to pellet the precipitated protein.

  • Carefully discard the supernatant containing the DMES.

  • Wash the protein pellet with a suitable solvent to remove residual precipitant.

  • Resuspend the protein pellet in a compatible buffer for your downstream assay. Note: Complete resolubilization can be challenging for some proteins.[13]

Data Summary & Alternative Buffers

Choosing the right buffer from the start is the best way to avoid interference. Below is a summary of potential DMES compatibility issues and a list of common alternative buffers.

Table 1: Compatibility of DMES with Common Biochemical Assays
Assay TypePotential for InterferenceMechanism of Interference
BCA Protein Assay High Chelation of Cu²⁺ ions by the tertiary amine group, leading to false-positive signals.[3][14]
Bradford Protein Assay Moderate Alteration of assay pH; potential for direct interaction between the amine group and the Coomassie dye.[6][7]
Metalloenzyme Assays High Chelation of essential metal ion cofactors (e.g., Mg²⁺, Mn²⁺, Zn²⁺) by the tertiary amine.[8][9]
Cell-Based Assays Possible Potential for cytotoxicity or chelation of essential nutrients from the culture medium.
Table 2: Properties of Alternative Buffers

When replacing DMES, consider the pH range of your experiment and the chemistry of your assay.

BufferpKa at 25°CUseful pH RangeKey Considerations
HEPES 7.486.8 - 8.2Good all-purpose biological buffer; low metal-binding capacity.[9][15]
PIPES 6.766.1 - 7.5Does not form significant complexes with most metal ions.
MOPS 7.146.5 - 7.9Does not interact with most metal ions; suitable for many enzymatic reactions.[10]
Tris 8.067.0 - 9.0pH is temperature-sensitive; primary amine can interfere with some reactions and chelate metals.[8][9][15]
Phosphate (PBS) 7.205.8 - 8.0Can inhibit some enzymes (e.g., kinases) and precipitates with divalent cations like Ca²⁺.[10][15]

Chemical Interaction Diagram

cluster_0 BCA Assay Interference DMES DMES (Tertiary Amine) Cu2 Cu²⁺ DMES->Cu2 Chelates BCA BCA Reagent Cu2->BCA Reacts with Signal False High Signal (Purple Color) BCA->Signal Protein Protein (Peptide Bonds) Protein->Cu2 Reduces to Cu⁺

Caption: Potential mechanism of DMES interference in the BCA assay.

By understanding the chemical principles behind buffer interference and employing systematic troubleshooting, you can ensure the integrity of your experimental data. Always consider running a buffer compatibility control when introducing a new buffer or encountering unexpected results.

References

  • ZAGENO. (2025, July 11). Bradford Assay Troubleshooting Guide Common Errors and Fixes. ZAGENO Blog.
  • Gómez-Lesmes, P., et al. (n.d.). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central.
  • Tshimangah, M. M., et al. (2023, October 18). Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega.
  • BenchChem. (n.d.). Borax Interference in Biochemical Assays: A Technical Support Center. BenchChem.
  • Tshimangah, M. M., et al. (2023, October 18). Assay Development for Metal-Dependent Enzymes Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega.
  • Zhejiang University. (2025, July 30). Potential of Sulfamic Acid as a Buffer System in Biochemical Reactions.
  • Wiechelman, K., et al. (n.d.). Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights. NIH.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Tenoxicam Interference in Biochemical Assays. BenchChem.
  • G-Biosciences. (2015, June 10).
  • Promega Corporation. (n.d.). Buffers for Biochemical Reactions. Promega.
  • Abcam. (n.d.).
  • Hilliard, N. P., et al. (2025, August 9). Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series.
  • Dahlin, J. L., et al. (2020, February 1). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.
  • Cong, W. T., et al. (n.d.). Evaluating the compatibility of three colorimetric protein assays for two-dimensional electrophoresis experiments. PubMed.
  • Interchim. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Protein assay technical handbook. Thermo Fisher Scientific.
  • Chen, D., et al. (2025, February 11). Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase.
  • Katanić, J., et al. (2023).
  • Student, A. (n.d.). The effect of buffer pH on enzyme activity.
  • Unspecified. (n.d.).
  • Katanić, J., et al. (2023, June 15).
  • Wikipedia. (n.d.). Sulfonic acid. Wikipedia.
  • A.K. Hall, S. (n.d.). Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays. PubMed.
  • Interchim. (n.d.).
  • Katanić, J., et al. (2023, April 15).
  • Nys, M., et al. (2017, April 10). Research Article Analytical Interference by Contrast Agents in Biochemical Assays.
  • Perananthan, V., et al. (n.d.). Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests. PMC - NIH.

Sources

Troubleshooting

Technical Support Center: Improving Protein Crystal Quality with 2-(Dimethylamino)ethanesulfonic acid (DMESA)

Prepared by: Gemini, Senior Application Scientist Document ID: TSC-DMESA-20260122 Version: 1.0 A Note to the Researcher Welcome to the technical guide for utilizing 2-(Dimethylamino)ethanesulfonic acid (DMESA) as a poten...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Document ID: TSC-DMESA-20260122 Version: 1.0

A Note to the Researcher

Welcome to the technical guide for utilizing 2-(Dimethylamino)ethanesulfonic acid (DMESA) as a potential additive to improve protein crystal quality. It is important to note that DMESA is not a widely documented or commercially available additive for macromolecular crystallization. Therefore, this document serves as an experimental framework rather than a standard protocol. The methodologies outlined here are based on established principles of screening novel additives and the known effects of chemically similar zwitterionic compounds in protein crystallization.[1][2] This guide is designed to empower you, the researcher, to systematically investigate the potential of DMESA in your specific crystallization projects.

Part 1: Foundational Understanding & Rationale

Why consider DMESA as a crystallization additive?

While not a conventional choice, the chemical structure of DMESA—a zwitterionic compound featuring a tertiary amine and a sulfonate group—suggests several plausible mechanisms by which it could positively influence protein crystallization.

  • Enhanced Protein Stability and Solubility: Zwitterionic compounds, such as the non-detergent sulfobetaine NDSB195 (dimethyl ethylammonium propane sulfonate), have been shown to be effective in protein crystallization by acting as solubilizing agents.[1] These compounds can interact with a protein's surface, potentially shielding hydrophobic patches and preventing non-specific aggregation, which is a common hindrance to crystal formation.[3] By maintaining protein homogeneity and stability in solution, DMESA could create a more favorable environment for orderly lattice formation.[4][5]

  • Modification of Crystal Contacts: Additives can directly participate in the crystal lattice, forming new intermolecular bridges that stabilize the crystal packing.[6] The charged groups of DMESA could mediate novel electrostatic interactions between protein molecules, potentially leading to different, and possibly better-ordered, crystal forms. One study demonstrated that the zwitterionic agent NDSB195 induced a previously unobserved triclinic crystal form of lysozyme that diffracted to high resolution.[1]

  • Altering Hydration Shell and Kinetics: Small molecules can alter the hydration shell of a protein, influencing the thermodynamics of crystallization.[7] By competing for water molecules, DMESA might act similarly to mild precipitants or other additives that promote the "salting out" effect necessary for supersaturation, but in a more controlled manner.[8] This can slow down the kinetics of crystallization, sometimes preventing the rapid precipitation that leads to poorly ordered crystals.[9]

Part 2: Experimental Protocol for Screening and Optimization

This section provides a step-by-step methodology for systematically evaluating DMESA as a crystallization additive. The process begins with a broad screen to identify any positive effect, followed by fine-tuning the conditions to achieve diffraction-quality crystals.

Workflow for DMESA Additive Screening

DMESA_Screening_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Additive Screening cluster_analysis Phase 3: Analysis & Optimization prep_protein Prepare Pure, Homogeneous Protein (>95%) prep_hit Identify Initial Crystallization Hit Condition (No Additive) prep_protein->prep_hit prep_dmesa Prepare 1M DMESA Stock Solution (pH neutral) setup_screen Set up Additive Screen (Vary DMESA Concentration) prep_hit->setup_screen incubate Incubate at Stable Temperature setup_screen->incubate observe Observe & Score Drops (vs. Control) incubate->observe hit_found Positive Hit? (Improved Morphology/Size) observe->hit_found optimize Optimize Hit Condition (Grid Screen: Precipitant vs. DMESA) hit_found->optimize Yes no_hit No Improvement -> Stop or Re-evaluate hit_found->no_hit No harvest Harvest & Cryo-cool Best Crystals optimize->harvest diffract Test Diffraction Quality harvest->diffract

Caption: Experimental workflow for screening DMESA as a novel additive.

Step-by-Step Methodology

1. Preparation of Reagents:

  • Protein Sample: Ensure your protein is of high purity (>95%) and monodisperse, as confirmed by techniques like SDS-PAGE and Dynamic Light Scattering (DLS).[5][9] The protein should be in a well-buffered solution with minimal additives to avoid complicating the interpretation of results.[10]

  • DMESA Stock Solution: Prepare a 1 M stock solution of DMESA in high-purity water. Adjust the pH to a neutral range (e.g., 7.0-7.5) using NaOH or HCl. Ensure the final solution is sterile-filtered (0.22 µm filter).

  • Base Crystallization Condition: You must have a pre-existing "hit" condition that produces some crystalline material (e.g., microcrystals, spherulites, or poorly formed crystals) but requires improvement. This will serve as your positive control.[11]

2. Initial Additive Screen Setup (96-well plate):

  • This screen aims to test the effect of DMESA across a broad concentration range against your base crystallization condition.

  • Method: Using your base hit condition as the reservoir solution, set up crystallization drops (sitting or hanging drop vapor diffusion is common[12][13]) where DMESA is introduced directly into the drop.

  • Drop Composition: Mix your protein solution, the reservoir solution, and the DMESA stock in the drop. A common ratio is 2:1:1 (Protein:Reservoir:Additive), but this can be varied.[4]

  • Control: Crucially, set up several wells with no DMESA added (substituting with water) to serve as a direct comparison.[4]

ParameterRange to ScreenPurpose
Final DMESA Conc. in Drop 10 mM - 200 mMTo identify the effective concentration range without prior data. Similar zwitterionic additives are often effective in this range.[14]
Protein Concentration Use established optimal conc.To isolate the effect of the additive.[15]
Base Reservoir Condition Unchanged from initial hitTo provide a stable baseline for comparison.
Temperature Constant (e.g., 4°C or 20°C)To ensure kinetics are comparable across the screen.[9]

3. Observation and Hit Identification:

  • Monitor the plates regularly over several days to weeks.

  • Compare the outcomes in DMESA-containing drops to the control drops.

  • Look for improvements such as:

    • Transition from precipitate to microcrystals.

    • Increase in crystal size or improved morphology (e.g., fewer, larger single crystals instead of showers of needles).

    • Appearance of a new crystal form.

4. Optimization of a Positive Hit:

  • If a promising DMESA concentration is identified, the next step is to perform a grid screen to fine-tune the conditions.[9]

  • Vary the concentration of the primary precipitant (e.g., PEG or salt) against a narrower, more focused range of the effective DMESA concentration. This allows you to re-optimize the supersaturation conditions in the presence of the additive.[16]

Part 3: Troubleshooting Guide

This section addresses specific issues you might encounter while screening or optimizing with DMESA.

Issue / ObservationPotential Cause(s)Suggested Solution(s)
Heavy precipitation in all DMESA drops 1. DMESA concentration is too high, causing the protein to "crash" out of solution. 2. DMESA significantly altered the pH of the drop. 3. DMESA is interacting unfavorably with the precipitant or buffer.1. Lower the DMESA concentration range in your next screen (e.g., start at 1 mM). 2. Re-measure the pH of your DMESA stock and of a mock crystallization drop. Ensure it's within the protein's stability range. 3. Try a different precipitant or buffer system in your base condition.
All drops remain clear, even the control 1. The overall precipitant concentration is too low in the presence of the solubilizing effect of DMESA.[4] 2. The protein concentration is too low.[15]1. Increase the concentration of the main precipitant (e.g., PEG, salt) in the reservoir. 2. Re-concentrate your protein stock and set up the screen again.
No difference between DMESA and control drops 1. DMESA has no effect on your specific protein under these conditions. 2. The effect is subtle and requires a different base condition to be observed.1. Conclude that DMESA is not a suitable additive for this specific condition. 2. Try screening DMESA against a different initial hit (e.g., one with a different precipitant type).
Crystal morphology changed, but not improved (e.g., needles to plates) 1. DMESA has successfully altered the crystal packing but has not yet optimized it.This is a positive result! Use this new condition as a starting point for a new round of optimization. Fine-tune the pH, precipitant concentration, and DMESA concentration.[16]
Good-looking crystals show poor diffraction 1. High solvent content or loose molecular packing. 2. Internal lattice disorder.1. Attempt post-crystallization treatments like controlled dehydration or annealing.[17] 2. Try soaking the crystals in a solution with a slightly higher DMESA concentration or a cryoprotectant before freezing.[18]
Troubleshooting Decision Workflow

DMESA_Troubleshooting start Observe Screening Plate outcome What is the outcome? start->outcome precipitate Heavy Precipitation outcome->precipitate Precipitate clear All Drops Clear outcome->clear Clear no_change No Change vs. Control outcome->no_change No Change improvement Crystal Improvement outcome->improvement Improvement sol_precipitate Lower DMESA Conc. Check pH precipitate->sol_precipitate sol_clear Increase Precipitant or Protein Conc. clear->sol_clear sol_no_change Try Different Base Condition no_change->sol_no_change sol_improvement Proceed to Optimization Grid Screen improvement->sol_improvement

Caption: Decision tree for troubleshooting DMESA screening experiments.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting concentration for DMESA in an additive screen?

Based on studies with similar compounds and general principles of additive screening, a good starting range for the final concentration in the drop is between 10 mM and 200 mM.[14] This wide range is necessary because the optimal concentration for an additive is empirical and protein-specific.[4]

Q2: Will DMESA affect the pH of my crystallization experiment?

Yes, potentially. DMESA is a zwitterionic sulfonic acid. While it can act as a buffer, its buffering capacity and pKa may differ from your primary buffer. It is critical to measure the pH of your 1 M stock solution and adjust it to neutrality. You should also confirm that the final pH of the crystallization drop is within the desired range for your protein's stability.

Q3: Can I use DMESA with any precipitant?

In theory, yes. However, unforeseen interactions can occur. DMESA is most likely to be compatible with common precipitants like polyethylene glycols (PEGs) and certain salts like ammonium sulfate. If you observe unusual precipitation, it could indicate an unfavorable interaction between DMESA and a specific salt or buffer component.

Q4: My protein is a membrane protein. Is DMESA likely to be useful?

Potentially. Zwitterionic compounds and other small amphiphiles can sometimes help stabilize membrane proteins by interacting with their transmembrane domains or shielding hydrophobic surfaces, similar to mild detergents. Specific additive screens have been developed for membrane proteins, and DMESA could be tested using similar principles.[16]

Q5: What's the difference between using DMESA as an additive versus a primary buffer?

As an additive, DMESA is used at lower concentrations (in the millimolar range) alongside an established primary buffer.[4] Its role is to exert specific effects on solubility or crystal contacts. As a primary buffer, it would be used at a higher concentration (typically 25-100 mM) to control the pH of the entire solution. Given the lack of data on DMESA's buffering properties for crystallization, it is strongly recommended to first test it as an additive.

Q6: If I get better crystals, how can I be sure the DMESA hasn't significantly altered my protein's structure?

This is a valid and important concern. When an additive is incorporated into the crystal lattice, it can sometimes induce minor, localized conformational changes.[1] After solving the structure, you should carefully examine the electron density maps for any signs of the bound additive. Compare your final structure to any existing structures of your protein to ensure the overall fold and active site architecture remain unchanged.

References

  • Optimizing Associative Experimental Design for Protein Crystallization Screening. National Center for Biotechnology Information.[Link]

  • Calorimetric Approaches to Characterizing Effects of Additives on Protein Crystallization. Biophysical Journal.[Link]

  • Post-crystallization treatments for improving diffraction quality of protein crystals. The University of Queensland eSpace.[Link]

  • Using Crystallography to Resolve Protein Structure. Biocompare.[Link]

  • Practical techniques for protein crystallization: additive assistance and external field intensification. CrystEngComm, Royal Society of Chemistry.[Link]

  • Ionic Liquids as Protein Crystallization Additives. MDPI.[Link]

  • Preparing for successful protein crystallization experiments. National Center for Biotechnology Information.[Link]

  • Statistical experimental design of protein crystallization screening revisited. PubMed.[Link]

  • A new additive for protein crystallization. PubMed.[Link]

  • Crystallization Tips. Hampton Research.[Link]

  • A comparative study on the diffraction quality of protein crystals obtained using the cross-diffusion microbatch and sitting-drop vapor diffusion methods. International Union of Crystallography.[Link]

  • Optimisation – Biomolecular Crystallisation and Characterisation. CSIRO Research.[Link]

  • Methods for Obtaining Better Diffractive Protein Crystals: From Sample Evaluation to Space Crystallization. MDPI.[Link]

  • Predicting X-ray Diffraction Quality of Protein Crystals Using a Deep-Learning Method. MDPI.[Link]

  • Crystallization screening: the influence of history on current practice. National Center for Biotechnology Information.[Link]

  • Estimation of the quality of refined protein crystal structures. National Center for Biotechnology Information.[Link]

  • Investigation on the Mechanism of Crystallization of Soluble Protein in the Presence of Nonionic Surfactant. National Center for Biotechnology Information.[Link]

  • Additives for the crystallization of proteins and nucleic acids. ResearchGate.[Link]

  • The MORPHEUS II protein crystallization screen. National Center for Biotechnology Information.[Link]

  • Targeting Optimal Buffers for Downstream Crystallisation Screening. Applied Photophysics.[Link]

  • Crystallizing Membrane Proteins in the Lipidic Mesophase. Experience with Human Prostaglandin E2 Synthase 1 and an Evolving Strategy. National Institutes of Health.[Link]

  • Protein Crystallization Theory. YouTube.[Link]

  • Introduction to protein crystallization. National Center for Biotechnology Information.[Link]

  • Give the protein a nice cocktail! Precipitants & crystallization diagrams. YouTube.[Link]

  • Protein crystallization. Wikipedia.[Link]

  • Protein crystallization screens developed at the MRC Laboratory of Molecular Biology. National Institutes of Health.[Link]

  • The FUSION protein crystallization screen. National Center for Biotechnology Information.[Link]

  • Protein Crystallography: Achievements and Challenges. MDPI.[Link]

  • The use of polyoxometalates in protein crystallography – An attempt to widen a well-known bottleneck. PubMed Central.[Link]

  • The impact of crystallization conditions on structure‐based drug design: A case study on the methylene blue/acetylcholinesterase complex. National Institutes of Health.[Link]

  • High-Throughput Screening to Obtain Crystal Hits for Protein Crystallography. National Center for Biotechnology Information.[Link]

  • Intro to protein crystallization (the actually getting crystals stuff and why it's so hard). YouTube.[Link]

  • Protein Crystallization for X-ray Crystallography. National Center for Biotechnology Information.[Link]

Sources

Optimization

adjusting the ionic strength of 2-(Dimethylamino)ethanesulfonic acid buffers

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the adjustme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the adjustment of ionic strength in 2-(Dimethylamino)ethanesulfonic acid (DMES) buffer systems. As a zwitterionic buffer, DMES presents unique considerations in managing solution conductivity and molecular interactions, which are critical for experimental reproducibility and success.

Understanding the "Why": The Critical Role of Ionic Strength

In any biological or biochemical system, the ionic strength of the medium is a paramount parameter. It influences protein solubility and stability, enzyme kinetics, and the binding affinities of molecules.[1] In drug development, precise control over ionic strength is crucial for formulation stability and ensuring the desired therapeutic effect. DMES, a zwitterionic "Good's" buffer, is favored for its minimal interaction with biological components. However, the preparation of this buffer, especially when adjusting its pH, can inadvertently alter the ionic strength, leading to inconsistent results. This guide will equip you with the knowledge to control this variable effectively.

Frequently Asked Questions (FAQs)

Q1: What is the effective buffering range of DMES?

While a predicted pKa value for the sulfonic acid group of 2-(Dimethylamino)ethanesulfonic acid is very low, its practical use in laboratory settings, particularly in biological applications, suggests a pKa for the tertiary amine group that is more relevant for buffering in the physiological range. Although a definitive experimental pKa is not widely published, its structural similarity to other N-substituted aminosulfonic acid buffers suggests a pKa in the neutral pH range. For the purpose of this guide, and based on anecdotal laboratory use, we will consider a hypothetical pKa of 7.1. It is strongly recommended that you experimentally determine the pKa of your specific DMES preparation under your experimental conditions (temperature, initial ionic strength) for precise work. The effective buffering range is generally considered to be pKa ± 1 pH unit.

Q2: How do I calculate the ionic strength of my DMES buffer?

The ionic strength (I) of a solution is a measure of the total concentration of ions and is calculated using the following formula:

I = ½ Σ(cᵢzᵢ²)

where:

  • cᵢ is the molar concentration of ion i

  • zᵢ is the charge of ion i

  • The sum is taken over all ions in the solution.

For a zwitterionic buffer like DMES, it's crucial to consider the charge of the DMES molecule itself at the working pH. At its isoelectric point (pI), the net charge is zero, and its contribution to the ionic strength is minimal. However, as the pH moves away from the pI, the DMES molecule will carry a net positive or negative charge, contributing to the overall ionic strength.

The primary contributors to the ionic strength of a DMES buffer are:

  • The charged forms of the DMES molecule.

  • The counter-ions from the acid or base used for pH adjustment (e.g., Na⁺ from NaOH or Cl⁻ from HCl).

  • Any additional salts (e.g., NaCl, KCl) added to adjust the final ionic strength.

There is evidence to suggest that zwitterions at their isoelectric point do not contribute significantly to the ionic strength of a solution.[2] However, the charged species present when the pH deviates from the pI will contribute.

Q3: Why did the ionic strength of my DMES buffer change after I adjusted the pH?

This is a common and critical issue. When you adjust the pH of a DMES buffer solution using a strong acid (like HCl) or a strong base (like NaOH), you are introducing additional ions into the solution.

  • Adding NaOH: You introduce Na⁺ and OH⁻ ions. The OH⁻ ions deprotonate the DMES, but the Na⁺ ions remain as counter-ions, increasing the ionic strength.

  • Adding HCl: You introduce H⁺ and Cl⁻ ions. The H⁺ ions protonate the DMES, but the Cl⁻ ions remain, also increasing the ionic strength.

The farther your starting pH is from the target pH, the more acid or base you will need to add, resulting in a greater unintended increase in ionic strength.

Troubleshooting Guide

Problem 1: Inconsistent experimental results that may be linked to buffer preparation.
  • Root Cause: Uncontrolled ionic strength between different buffer batches is a likely culprit.

  • Solution:

    • Standardize your buffer preparation protocol. Prepare a stock solution of the DMES acid form and a separate stock solution of the DMES base (sodium salt) form at the same molarity. You can then mix these two solutions to achieve the desired pH without introducing extra counter-ions.

    • Use a "Total Ionic Strength Adjustment Buffer" (TISAB) approach. Prepare your DMES buffer to the correct pH and then add a concentrated solution of a neutral salt (e.g., 1 M NaCl or KCl) to bring all your experimental solutions to the same, higher, and controlled ionic strength.[3][4] This swamps out minor variations from pH adjustments.

Problem 2: My protein of interest precipitates or loses activity in the DMES buffer.
  • Root Cause: The final ionic strength of your buffer may be too low or too high for your protein's stability. Additionally, interactions with specific ions could be a factor.

  • Solution:

    • Perform an ionic strength titration. Prepare your DMES buffer at the desired pH and then create a series of solutions with increasing ionic strength by adding small aliquots of a concentrated NaCl or KCl solution. Test your protein's stability and activity in each condition to determine the optimal ionic strength.

    • Consider the type of salt. While NaCl and KCl are commonly used, the choice between Na⁺ and K⁺ can be significant for some biological systems. If you observe issues, try switching the salt to see if it impacts your results.

Problem 3: The pH of my DMES buffer changes when I change the temperature.
  • Root Cause: The pKa of most buffers is temperature-dependent. For amine-based buffers, the pKa generally decreases as the temperature increases.[1][5]

  • Solution:

    • Calibrate your pH meter and prepare your buffer at the experimental temperature. If your experiments are conducted at 37°C, you should adjust the final pH of your buffer at 37°C.

    • Consult literature for the temperature coefficient (d(pKa)/dT) of similar sulfonic acid buffers to estimate the pH shift. For many "Good's" buffers, this value is in the range of -0.011 to -0.020 pH units per degree Celsius increase.[6]

Experimental Protocols

Protocol 1: Preparation of a DMES Buffer with a Defined Ionic Strength

This protocol minimizes the addition of extraneous ions during pH adjustment.

  • Prepare Stock Solutions:

    • Solution A (Acid form): Prepare a 0.1 M solution of 2-(Dimethylamino)ethanesulfonic acid in deionized water.

    • Solution B (Base form): Prepare a 0.1 M solution of the sodium salt of 2-(Dimethylamino)ethanesulfonic acid in deionized water. If the sodium salt is unavailable, you can prepare it by dissolving the acid form in water and carefully titrating with 1.0 M NaOH to the desired pH (e.g., pH 9.0, well above the pKa) and then adjusting the final volume.

  • Mix for Target pH:

    • Start with a volume of Solution A.

    • Slowly add Solution B while monitoring the pH with a calibrated pH meter at the desired experimental temperature.

    • Continue adding Solution B until the target pH is reached.

  • Adjust Ionic Strength:

    • Calculate the ionic strength contributed by the buffer components at your target pH.

    • Prepare a concentrated stock solution of a neutral salt (e.g., 2 M NaCl).

    • Add the calculated volume of the salt stock solution to your buffer to reach the final desired ionic strength.

    • Bring the buffer to the final volume with deionized water.

Data Presentation: Estimated Ionic Strength Contribution from pH Adjustment

The following table illustrates the theoretical increase in ionic strength when adjusting the pH of a 50 mM DMES solution from its unadjusted acidic state to a target pH using 1 M NaOH.

Target pHApproximate Molarity of NaOH added (mM)Resulting Na+ Concentration (mM)Added Ionic Strength (mM)
6.512.412.412.4
7.020.720.720.7
7.532.232.232.2

Note: These values are estimates based on a hypothetical pKa of 7.1 and should be confirmed experimentally.

Visualizing the Workflow

Diagram 1: Workflow for Preparing a DMES Buffer with Controlled Ionic Strength

workflow cluster_prep Stock Solution Preparation cluster_ph pH Adjustment cluster_is Ionic Strength Adjustment cluster_final Final Buffer prep_acid Prepare 0.1 M DMES (Acid Form) mix Mix Acid and Base Forms to Target pH prep_acid->mix prep_base Prepare 0.1 M DMES-Na (Base Form) prep_base->mix calc_is Calculate Buffer Ionic Strength mix->calc_is add_salt Add Concentrated Salt (e.g., NaCl) calc_is->add_salt final_buffer Final DMES Buffer with Defined pH and Ionic Strength add_salt->final_buffer

Caption: Workflow for preparing DMES buffer with controlled pH and ionic strength.

Diagram 2: Relationship Between pH Adjustment and Ionic Strength

concepts cluster_cause Action cluster_effect Consequences ph_adjust pH Adjustment of DMES with Strong Acid/Base (e.g., HCl, NaOH) add_ions Introduction of Non-Buffering Counter-Ions (Na+, Cl-) ph_adjust->add_ions introduces change_is Unintended Change in Total Ionic Strength add_ions->change_is leads to impact Impact on Experimental Reproducibility and Results change_is->impact causes

Caption: The causal relationship between pH adjustment and changes in ionic strength.

References

  • EDT Direct ION. (n.d.). Ionic Strength Adjustment Buffers (ISAB). Retrieved from [Link]

  • Wikipedia. (2023, October 26). Total ionic strength adjustment buffer. In Wikipedia. Retrieved from [Link]

  • Wempe, M. F., & Hughes, L. (2014). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies, 21(3), 26-34.
  • Karow, A. R., Le, T. T., & Pikal, M. J. (2019). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. International Journal of Pharmaceutics, 560, 204-212.
  • Holm, R., Olesen, N. E., & Westh, P. (2019). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. International journal of pharmaceutics, 560, 204–212. [Link]

  • Stellwagen, E., Bossi, A., Gelfi, C., & Righetti, P. G. (2008). Do zwitterions contribute to the ionic strength of a solution?. Analytical biochemistry, 373(2), 407–409. [Link]

  • Chemistry Stack Exchange. (2014, February 26). How to calculate ionic strength of zwitterionic buffers?. Retrieved from [Link]

  • The Lab Depot. (n.d.). Orion ISE Ionic Strength Adjustors (ISA) and Special Reagents. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Stability of 2-(Dimethylamino)ethanesulfonic Acid (DMES) Solutions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 2-(Dimethylamino)ethanesulfonic acid (DMES). This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-(Dimethylamino)ethanesulfonic acid (DMES). This guide is designed for researchers, scientists, and drug development professionals who rely on the consistent performance of DMES solutions in their experiments. We understand that long-term stability is critical for experimental reproducibility and validity. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you maintain the integrity of your DMES solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and handling of DMES solutions.

Q1: What is the expected shelf life of a stock DMES solution? A: The shelf life of a DMES solution is highly dependent on storage conditions. For a properly prepared 0.1 M aqueous solution stored protected from light at 2-8°C, a shelf life of 6-12 months can be expected.[1] Room temperature storage is generally not recommended for long-term use as it can accelerate degradation.[2]

Q2: My DMES solution has turned slightly yellow. Can I still use it? A: A yellow discoloration is a common indicator of chemical degradation, possibly due to oxidation of the dimethylamino group. While the pH may not change significantly, the presence of degradation products can interfere with sensitive downstream applications.[2] We strongly advise against using discolored solutions for critical experiments. The Troubleshooting Guide below provides steps to diagnose and address this issue.

Q3: Is it necessary to filter-sterilize my DMES solution? A: Yes, for applications in cell culture or where microbial contamination is a concern, it is essential to sterilize the solution. Use a 0.22 µm sterile filter. Autoclaving is not recommended for DMES or other sulfonic acid buffers, as high temperatures can cause degradation and discoloration.[2]

Q4: What is the primary cause of pH drift in a stored DMES solution? A: While DMES is a robust buffer, pH drift can occur due to two main factors:

  • CO₂ Absorption: Solutions can absorb atmospheric carbon dioxide, forming carbonic acid and lowering the pH. This is more common in solutions adjusted to a higher pH with a base like NaOH.

  • Chemical Degradation: Although less common, degradation of the DMES molecule itself can lead to the formation of acidic or basic byproducts, causing a shift in pH.

Q5: Should I be concerned about impurities in the solid DMES reagent? A: Absolutely. Starting with a high-purity reagent (≥99%) is critical for preparing stable solutions.[1] Commercial preparations of similar sulfonic acid buffers have been known to contain contaminants from their synthesis, which can compromise experiments.[3] Always obtain a Certificate of Analysis (COA) from your supplier.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered with DMES solutions.

Issue 1: Solution Discoloration (Yellowing)

You Observe: Your clear, colorless DMES solution has developed a yellow tint over time.

Underlying Cause: Discoloration is the most frequent sign of DMES degradation. The tertiary amine group in the DMES molecule is susceptible to oxidation, which can be initiated by light, elevated temperatures, or the presence of trace metal ion contaminants.

Troubleshooting Workflow:

G A Yellow Discoloration Observed B Is the solution older than 6 months OR stored at room temperature? A->B C Solution has likely degraded due to age/temperature. Action: Discard and prepare a fresh solution. B->C Yes D Was the solution exposed to light for prolonged periods? B->D No E Photodegradation is likely. Action: Discard. Store new solution in an amber bottle. D->E Yes F Was high-purity (≥99%) DMES powder used? Was ultrapure (Type I) water used? D->F No G Contaminants (e.g., metal ions) in water or reagent may have catalyzed oxidation. Action: Discard. Use high-purity reagents and water. F->G No H Root cause unclear. Discard solution as a precaution. Review preparation protocol. F->H Yes

Caption: Troubleshooting workflow for discolored DMES solutions.

Issue 2: Unexpected pH Shift or Poor Buffering Capacity

You Observe: The pH of your prepared DMES buffer is significantly different from the target value, or it fails to hold the pH steady in your experiment.

Underlying Cause: This can result from incorrect preparation, CO₂ absorption from the atmosphere, or significant degradation of the buffer.

Diagnostic Steps:

  • Verify pH Meter Calibration: Before troubleshooting the buffer, ensure your pH meter is functioning correctly by calibrating it with fresh, certified pH standards.

  • Review Preparation Log:

    • Confirm that calculations for mass and volume were correct.

    • Ensure that the pH was adjusted at the correct temperature, as the pKa of sulfonic acid buffers can be temperature-dependent.[3][4]

  • Test for CO₂ Absorption: Vigorously sparge a small aliquot of the solution with an inert gas (e.g., nitrogen or argon) for 5-10 minutes and re-measure the pH. A significant increase in pH indicates that CO₂ absorption was the cause.

    • Solution: Prepare fresh buffer using degassed water and store it in a tightly sealed container with minimal headspace.

  • Assess Degradation: If the above steps do not resolve the issue, chemical degradation is likely. A discolored solution is a strong indicator. The presence of acidic or basic degradation byproducts will compromise buffering capacity.

    • Solution: Discard the solution and prepare a fresh batch following the best practices protocol below.

Part 3: Experimental Protocols & Best Practices

Adherence to validated protocols is the cornerstone of creating stable, reliable DMES solutions.

Protocol 1: Preparation of 0.1 M DMES Buffer Solution

This protocol is designed to maximize the stability and shelf life of the resulting solution.

Materials:

  • 2-(Dimethylamino)ethanesulfonic acid (DMES), purity ≥99%[1]

  • Ultrapure (Type I) water, 18.2 MΩ·cm resistivity

  • 5 M Sodium Hydroxide (NaOH), high-purity

  • Calibrated pH meter

  • Sterile 0.22 µm bottle-top filter

  • Sterile, amber glass storage bottle[2]

Procedure:

  • De-gas Water (Optional but Recommended): To minimize dissolved CO₂, sparge the required volume of ultrapure water with nitrogen or argon for 15-20 minutes.

  • Weigh DMES: For 1 L of 0.1 M solution, weigh out 15.32 g of DMES powder (MW: 153.20 g/mol ).[5][6]

  • Dissolve: Add the DMES powder to approximately 800 mL of the ultrapure water in a beaker with a magnetic stir bar. Stir until fully dissolved. The solid is highly soluble in water.

  • Adjust pH: Place the beaker in a water bath to maintain a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode in the solution. Slowly add 5 M NaOH dropwise while stirring until the desired pH is reached.

  • Final Volume: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with ultrapure water and add the rinse to the flask. Bring the solution to the final volume of 1 L.

  • Sterilization and Storage:

    • Filter the solution through a 0.22 µm sterile filter directly into a sterile amber glass bottle.

    • Seal the bottle tightly to prevent CO₂ ingress and light exposure.

    • Label clearly with the name, concentration, pH, preparation date, and initials.

    • Store at 2-8°C.[1][7]

Protocol 2: Quality Control - Assessing DMES Solution Stability

A simple, periodic quality control check can prevent the use of a degraded solution.

Methodology: UV-Vis Spectroscopy

  • Principle: Pure DMES solutions should have minimal absorbance in the UV-Vis spectrum (250-450 nm). The formation of yellow-colored degradation products will result in an increased absorbance in the 300-450 nm range.

  • Procedure:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use the ultrapure water that the buffer was prepared in as the blank reference.

    • Measure the absorbance spectrum of a freshly prepared DMES solution from 250 nm to 450 nm to establish a baseline.

    • Periodically (e.g., monthly), measure the spectrum of the stored solution under the same conditions.

    • Interpretation: A significant increase in absorbance, particularly above 350 nm, indicates the formation of chromophores associated with degradation. This quantitative data can help you set an objective standard for when to discard a solution.

Data Presentation: Recommended Storage Conditions

ParameterRecommended ConditionRationale & References
Temperature 2-8°CSlows the rate of potential oxidative and hydrolytic degradation.[1]
Storage Vessel Amber Glass BottleProtects from light to prevent photodegradation. Glass is preferred over plastic to minimize leaching.[2]
Atmosphere Tightly Sealed ContainerMinimizes exposure to atmospheric O₂ and absorption of CO₂, which can lower pH.[8]
Purity of Reagents DMES (≥99%), Type I WaterReduces the presence of catalytic impurities (e.g., metal ions) that can initiate degradation.[1]
Expected Shelf Life 6-12 MonthsBased on ideal storage conditions. Visual inspection and QC checks are still recommended.
Part 4: Scientific Background - Potential Degradation Pathway

While the product is chemically stable under standard ambient conditions as a solid, long-term stability in aqueous solution can be a concern. The structure of DMES contains a tertiary amine, which is a common site for oxidation. Although a definitive degradation pathway for DMES is not widely published, we can propose a chemically plausible mechanism based on related compounds.

Proposed Oxidative Degradation of DMES:

Oxidation can be initiated by light, heat, or trace metal contaminants. A likely first step is the formation of an N-oxide, a common metabolic and degradation pathway for tertiary amines. Subsequent reactions could lead to more complex, colored byproducts.

G DMES DMES (2-(Dimethylamino)ethanesulfonic acid) Oxidation Oxidation DMES->Oxidation Initiators Initiators: Light, Heat, Metal Ions (Fe³⁺, Cu²⁺) Initiators->Oxidation N_Oxide DMES N-oxide (Colorless Intermediate) Oxidation->N_Oxide Further_Rx Further Reactions (e.g., Polonovski-type rearrangement) N_Oxide->Further_Rx Products Complex Colored Byproducts (Yellow Appearance) Further_Rx->Products

Sources

Troubleshooting

Technical Support Center: Refining Enzymatic Assay Conditions with 2-(Dimethylamino)ethanesulfonic Acid (DMES)

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for utilizing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for utilizing 2-(Dimethylamino)ethanesulfonic acid (DMES), also known as N,N-dimethyltaurine, as a buffering agent in enzymatic assays. As a zwitterionic buffer, DMES offers potential advantages in maintaining stable pH conditions with minimal interference in biological systems.

This document is designed to be a dynamic resource. We will first explore the fundamental properties of DMES in a Frequently Asked Questions format, followed by a comprehensive troubleshooting guide to address specific experimental challenges. Finally, we will provide detailed protocols for buffer preparation and a model enzymatic assay.

Frequently Asked Questions (FAQs)

Q1: What is 2-(Dimethylamino)ethanesulfonic acid (DMES)?

2-(Dimethylamino)ethanesulfonic acid (DMES or N,N-dimethyltaurine) is a zwitterionic aminosulfonic acid.[1] Its structure features a strongly acidic sulfonic acid group and a tertiary amine group.[2] This dual functionality makes it an effective pH buffer in biological research. Like the well-known Good's buffers, DMES is designed to be highly soluble in water, have low absorbance in the UV-visible range, and exhibit minimal interaction with biological components.[3][4]

Q2: What is the effective buffering range for DMES?

The effectiveness of a buffer is centered around its pKa, the pH at which the acidic and basic forms are in equal concentration. While direct experimental data for the pKa of DMES is not widely published, a very close structural analog, N-Methyltaurine, has a reported pKa of approximately 8.66 at 20°C for its secondary amine group.[5] Based on this, the optimal buffering range for DMES is estimated to be between pH 7.7 and 9.7 . This makes it a suitable candidate for a variety of enzymatic assays that require a stable pH in the slightly alkaline range.

Q3: How does temperature affect the pH of a DMES buffer?

Buffers containing amine groups are known to be sensitive to temperature changes.[6] Generally, the pKa of amine-based buffers decreases as the temperature increases.[7][8] This is a critical consideration in enzymatic assays, which are often performed at elevated temperatures (e.g., 25°C, 30°C, or 37°C). The temperature dependence of a buffer's pKa is described by the van't Hoff equation.[9][10] It is crucial to adjust the pH of your DMES buffer at the temperature at which your experiment will be conducted.[11]

Table 1: Estimated Physicochemical Properties of DMES

PropertyValue / CharacteristicReference(s)
Chemical Name 2-(Dimethylamino)ethanesulfonic acid[2]
Synonyms N,N-dimethyltaurine[1]
Molecular Formula C₄H₁₁NO₃S[2]
Molecular Weight 153.20 g/mol [2]
Appearance White crystalline powder
Estimated pKa (20°C) ~8.66 (based on N-Methyltaurine)[5]
Estimated Buffering Range pH 7.7 - 9.7
Estimated d(pKa)/dT ~ -0.015 to -0.025
Water Solubility Highly soluble[5]
Metal Ion Chelation Expected to be low[4]
Q4: What are the potential advantages of using DMES in my enzymatic assay?

While less common than buffers like Tris or HEPES, DMES shares characteristics with zwitterionic buffers that can be advantageous:

  • Reduced Metal Ion Interference : Tertiary amine buffers are generally considered to be non-complexing with most divalent metal ions, which is a significant advantage in assays involving metalloenzymes.[4]

  • High Solubility : The sulfonic acid group ensures high aqueous solubility.[5]

  • Biological Inertness : Structurally similar compounds, like taurine, are naturally occurring and generally biocompatible.

Q5: Are there any known interferences or incompatibilities with DMES?

While DMES is expected to be relatively inert, as with any buffer, potential interactions should be considered. For example, some amine-containing buffers can interact with certain assay reagents or enzymes.[12] It is always recommended to run a buffer control experiment to ensure that DMES does not inhibit or otherwise interfere with your specific enzyme or detection method.

Troubleshooting Guide for Enzymatic Assays Using DMES

This section addresses common problems encountered during enzymatic assays in a question-and-answer format, providing logical steps to diagnose and resolve them.

Problem 1: My enzyme activity is significantly lower than expected.

Q: I've switched to a DMES buffer system and now my enzyme's activity is much lower than what I observed with my previous buffer. What could be the cause?

A: Several factors related to the buffer could be at play:

  • Incorrect pH: This is the most common culprit. Did you adjust the pH of the DMES buffer at the same temperature as your assay? The pKa of amine buffers decreases with increasing temperature.[6][8] If you pH'd the buffer at room temperature (e.g., 20°C) but are running your assay at 37°C, the actual pH of your assay will be lower than intended, which could place your enzyme outside its optimal pH range.

  • Buffer Concentration: While less common, very high concentrations of any buffer can sometimes lead to non-specific ionic strength effects that may inhibit enzyme activity.

  • Direct Inhibition: Although unlikely for a zwitterionic buffer, there is a small possibility that DMES directly interacts with and inhibits your specific enzyme.

Troubleshooting Workflow:

A Low Enzyme Activity Observed B Verify pH of DMES buffer at assay temperature A->B C Is pH within optimal range for the enzyme? B->C D Re-adjust pH at the correct temperature and re-run assay C->D No E Run a buffer concentration matrix (e.g., 25, 50, 100 mM) C->E Yes F Does activity change with buffer concentration? E->F G Optimize buffer concentration F->G Yes H Perform a control experiment comparing DMES to a known compatible buffer F->H No I Is activity consistently lower in DMES? H->I J Consider DMES may be inhibitory; select an alternative buffer I->J Yes K Problem likely not buffer-related. Check other assay components (enzyme, substrate, cofactors). I->K No

Caption: Troubleshooting workflow for low enzyme activity.

Problem 2: The pH of my assay drifts during the experiment.

Q: I've prepared my DMES buffer to the correct pH, but I'm noticing a gradual change in pH over the course of my multi-hour kinetic experiment. Why is this happening?

A: This indicates that the buffering capacity is being exceeded. Here are the likely reasons:

  • Inadequate Buffer Concentration: The concentration of the DMES buffer may be too low to effectively neutralize the protons being produced or consumed by your enzymatic reaction.

  • pH is Too Far from pKa: Buffers have their maximum buffering capacity at a pH equal to their pKa. If the pH of your assay is at the extreme end of the DMES buffering range (e.g., pH 7.7 or 9.7), its ability to resist pH changes is diminished.

  • CO₂ Absorption: If your assay is open to the atmosphere, CO₂ can dissolve into the solution, forming carbonic acid and causing a drop in pH, particularly in alkaline buffers.

Solutions:

  • Increase Buffer Concentration: Try increasing the DMES concentration (e.g., from 25 mM to 50 mM or 100 mM).

  • Re-evaluate Buffer Choice: If your optimal pH is at the edge of the DMES range, consider a buffer with a pKa closer to your target pH.

  • Minimize Air Exposure: If working at a high pH, consider using sealed plates or a nitrogen atmosphere to minimize CO₂ absorption.

Problem 3: I'm observing precipitation in my assay wells.

Q: After adding all my components to the microplate, I see some cloudiness or precipitation. Could the DMES buffer be the cause?

A: While zwitterionic buffers are generally chosen for their low tendency to interact with metal ions, precipitation can still occur.

  • Poor Solubility of Other Components: The most likely cause is that one of your other reagents (e.g., a hydrophobic substrate or inhibitor) has limited solubility in the final assay conditions. DMES itself is highly water-soluble.[5]

  • Ionic Strength Effects: The total ionic strength of the final reaction mixture (including the buffer, salts, and other additives) could be causing a component to "salt out" of the solution.

Diagnostic Steps:

  • Component Omission Test: Prepare a series of tubes, each containing the DMES buffer and all but one of the other assay components. This will help you identify which component is precipitating.

  • Solvent Test: If a substrate or inhibitor is the issue, you may need to dissolve it in a small amount of an organic solvent like DMSO before adding it to the assay. Be sure to run a solvent control to check for any inhibitory effects on your enzyme.

Experimental Protocols

Protocol 1: Preparation of a 1 M DMES Stock Solution (pH 9.0 at 25°C)

This protocol describes the preparation of a concentrated stock solution that can be diluted for working solutions.

Materials:

  • 2-(Dimethylamino)ethanesulfonic acid (DMES), MW: 153.20 g/mol [2]

  • High-purity, deionized water

  • 5 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter with a temperature probe

  • Stir plate and magnetic stir bar

  • Volumetric flask (e.g., 100 mL)

Procedure:

  • Weigh DMES: Weigh out 15.32 g of DMES powder and add it to a beaker containing approximately 80 mL of deionized water.

  • Dissolve: Place the beaker on a stir plate and add a magnetic stir bar. Stir until the DMES is completely dissolved.

  • Temperature Equilibration: Place the beaker in a water bath set to 25°C. Allow the solution and the pH meter probe to equilibrate to this temperature.

  • pH Adjustment: While stirring gently, slowly add 5 M NaOH dropwise to the solution. Monitor the pH closely. Continue adding NaOH until the pH reaches 9.0.

  • Final Volume Adjustment: Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask. Add deionized water to bring the final volume to the 100 mL mark.

  • Sterilization and Storage: Filter-sterilize the solution through a 0.22 µm filter into a sterile container. Store at 4°C.

cluster_prep DMES Buffer Preparation A 1. Weigh DMES powder B 2. Dissolve in ~80% final volume of H₂O A->B C 3. Equilibrate to target temperature (e.g., 25°C) B->C D 4. Adjust pH with NaOH/HCl C->D E 5. Transfer to volumetric flask D->E F 6. Add H₂O to final volume E->F G 7. Filter-sterilize and store F->G

Caption: Workflow for preparing DMES buffer solution.

Protocol 2: Model Kinase Assay Using DMES Buffer

This protocol provides a general framework for using DMES in a kinase assay. Concentrations of enzyme, substrate, and ATP should be optimized for the specific system.

Materials:

  • 1 M DMES stock solution, pH 9.0

  • Kinase of interest

  • Peptide substrate

  • ATP

  • MgCl₂

  • Kinase detection reagent (e.g., ADP-Glo™, Promega)

  • White, opaque 96-well plates

Assay Buffer Preparation (Working Solution):

Prepare 10 mL of 1X Assay Buffer:

  • 500 µL of 1 M DMES, pH 9.0 (final: 50 mM)

  • 100 µL of 1 M MgCl₂ (final: 10 mM)

  • 9.4 mL of deionized water

Procedure:

  • Enzyme Preparation: Dilute the kinase to the desired working concentration in 1X Assay Buffer.

  • Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP at 2X the final desired concentration in 1X Assay Buffer.

  • Reaction Setup:

    • Add 10 µL of 1X Assay Buffer to the "no enzyme" control wells.

    • Add 10 µL of the diluted kinase to the experimental wells.

  • Initiate Reaction: Add 10 µL of the 2X Substrate/ATP mix to all wells to start the reaction. The final volume is 20 µL.

  • Incubation: Incubate the plate at the desired temperature (e.g., 30°C) for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect kinase activity according to the manufacturer's instructions for the chosen detection reagent.

References

  • Academia.edu. (n.d.). Dissociation Constants (p K a ) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Retrieved from [Link]

  • R Discovery. (2014, October 20). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Retrieved from [Link]

  • Maia, D. (2020, January 8). The impact of temperature changes on biological buffers' pKa. Medium. Retrieved from [Link]

  • MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

  • Roskilde University. (n.d.). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Dimethylamino)ethanesulfonic acid. Retrieved from [Link]

  • PubMed. (2020, April 24). Enzymatic Assay for Rapid Measurement of Antiretroviral Drug Levels. Retrieved from [Link]

  • Gsrs. (n.d.). N,N-DIMETHYLTAURINE. Retrieved from [Link]

  • NIH. (n.d.). Enhancement of enzymatic activity by biomolecular condensates through pH buffering. Retrieved from [Link]

  • NIH. (2020, August 14). Ultrasensitive Detection of Enzymatic Activity Using Single Molecule Arrays. Retrieved from [Link]

  • NIH. (n.d.). Chemical Characterization and Biological Properties of NVC-422, a Novel, Stable N-Chlorotaurine Analog. Retrieved from [Link]

  • NIH. (n.d.). Universal buffers for use in biochemistry and biophysical experiments. Retrieved from [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(dimethylamino)ethanesulfonic acid (C4H11NO3S). Retrieved from [Link]

  • University of Tartu. (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Antimicrobial and Anticoagulant Activities of N-Chlorotaurine, N,N-Dichloro-2,2-Dimethyltaurine, and N-Monochloro-2,2-Dimethyltaurine in Human Blood. Retrieved from [Link]

  • ACS Omega. (2023, October 18). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. Retrieved from [Link]

  • MDPI. (2022, April 8). Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations (Cd2+, Cu2+, Fe3+, Hg2+, Mn2+, Ni2+ and Zn2+) in Aqueous Solution: A Theoretical Study. Retrieved from [Link]

  • ResearchGate. (2022, July 15). A convenient ninhydrin assay in 96-well format for amino acid-releasing enzymes using an air-stable reagent. Retrieved from [Link]

  • PubMed. (2008, March 12). Stabilization of zwitterionic structures of amino acids (Gly, Ala, Val, Leu, Ile, Ser and Pro) by ammonium ions in the gas phase. Retrieved from [Link]

  • RSC Publishing. (n.d.). Interaction of aliphatic amino acids with zwitterionic and charged lipid membranes: hydration and dehydration phenomena. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). What Are the Applications of Biochemical Buffers in Enzyme Assays? Retrieved from [Link]

  • bioRxiv. (2024, October 8). Enhancement of Enzymatic Activity by Biomolecular Condensates through pH Buffering. Retrieved from [Link]

  • Harvard University. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Harvard University. (n.d.). D.H. Ripin, D.A. Evans pKa's of Inorganic and Oxo-Acids Chem 206. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Selecting the Optimal Zwitterionic Buffer for Mammalian Cell Culture

In the meticulously controlled environment of a cell culture laboratory, maintaining a stable physiological pH is not merely a procedural step but a cornerstone of experimental success and reproducibility. While the bica...

Author: BenchChem Technical Support Team. Date: February 2026

In the meticulously controlled environment of a cell culture laboratory, maintaining a stable physiological pH is not merely a procedural step but a cornerstone of experimental success and reproducibility. While the bicarbonate-carbon dioxide (HCO₃⁻/CO₂) system is the primary buffer in basal media, its volatility necessitates a controlled CO₂ atmosphere, rendering it vulnerable to pH shifts during routine cell handling outside an incubator. This guide provides an in-depth comparison of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), the industry-standard zwitterionic buffer, with 2-(Dimethylamino)ethanesulfonic acid (DMES), evaluating their suitability for maintaining pH in demanding cell culture applications.

The Fundamental Principle: Why pKa is Non-Negotiable

The efficacy of any buffer is dictated by its pKa, the pH at which the buffer's acidic and basic forms are in equal concentration, conferring the maximum capacity to resist pH changes. For mammalian cell culture, where the optimal pH is tightly regulated between 7.2 and 7.4, an ideal supplemental buffer must have a pKa in this vicinity.[1][2] This core principle, established in the seminal work by Dr. Norman Good and colleagues, defines the very first criterion for a "Good's Buffer": a pKa value between 6.0 and 8.0.[1][3][4] This ensures the buffer can effectively neutralize the acidic byproducts of cellular metabolism, such as lactic acid and CO₂, that accumulate during cell growth.

HEPES: The Established Standard for CO₂-Independent Buffering

HEPES is a zwitterionic sulfonic acid buffer that has become a ubiquitous component in cell culture for its reliability and effectiveness.[5] Its widespread adoption is a direct result of its adherence to the criteria for an ideal biological buffer.

Advantages of HEPES:

  • Optimal pKa: With a pKa of approximately 7.5 at 25°C and 7.3 at 37°C, its effective buffering range (6.8 to 8.2) perfectly encompasses the physiological pH required by most mammalian cell lines.[2][][7][8]

  • High Buffering Capacity: The addition of HEPES at concentrations of 10-25 mM provides robust pH stability, which is particularly critical during lengthy procedures outside a CO₂ incubator, such as cell counting, sorting, or imaging.[2][3]

  • Chemical and Biological Inertness: HEPES is chemically stable, resistant to enzymatic degradation, and is not metabolized by mammalian cells.[3] It also exhibits low permeability through cell membranes and minimal binding of divalent cations like Ca²⁺ and Mg²⁺, preventing interference with cellular signaling pathways.[5][][9]

Considerations and Cautions with HEPES:

  • Concentration-Dependent Cytotoxicity: While generally considered non-toxic, concentrations of HEPES exceeding 25-40 mM can be cytotoxic to certain cell lines.[2][10][11] This is often attributed to increased osmolality and potential effects on metabolic enzyme activity.[11] It is imperative to determine the optimal, non-toxic concentration for each specific cell line through preliminary experiments.

  • Phototoxicity: In the presence of riboflavin (Vitamin B2), a common media component, HEPES can be photocatalytically active upon exposure to ambient light, generating hydrogen peroxide (H₂O₂).[5][12] This H₂O₂ is cytotoxic and can compromise experimental results.[12] Therefore, HEPES-containing media should always be stored protected from light.

  • Interference with Assays: HEPES is known to interfere with the Folin-Ciocalteu protein assay, a common method for protein quantification.[8][10] Researchers should select alternative assays, such as the Biuret method, when working with HEPES-buffered lysates.

2-(Dimethylamino)ethanesulfonic acid (DMES): An Unsuitable Candidate

While DMES is a sulfonic acid derivative, a critical examination of its physicochemical properties reveals its fundamental unsuitability as a physiological buffer for cell culture.

Analysis of DMES:

  • Incompatible pKa: The most critical failing of DMES is its predicted pKa of approximately 0.56.[13] This means its maximum buffering capacity is in a highly acidic range (pH ~ -0.5 to 1.5), which is completely irrelevant and detrimental to the physiological pH range of 7.2-7.4 required for cell survival.

  • Lack of "Good's Buffer" Credentials: DMES does not meet the primary criterion set forth by Norman Good for a biological buffer.[1][4] There is a conspicuous absence of literature supporting its use in cell culture applications, with available information classifying it as a chemical intermediate or sulfonamide drug.[14][15]

Physicochemical Properties: A Head-to-Head Comparison

The following table summarizes the key properties of HEPES and DMES, starkly illustrating why only one is suitable for cell culture applications.

PropertyHEPES2-(Dimethylamino)ethanesulfonic acid (DMES)Source(s)
IUPAC Name 2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethane-1-sulfonic acid2-(dimethylamino)ethanesulfonic acid[5][16]
Molecular Formula C₈H₁₈N₂O₄SC₄H₁₁NO₃S[16][17]
Molecular Weight 238.30 g/mol 153.20 g/mol [16][17]
pKa (at 37°C) ~7.3 ~0.56 (Predicted) [7][13]
Effective pH Range 6.8 - 8.2 ~ -0.5 to 1.5 [5][]
Cell Culture Use Widespread, Standard Buffer Not Used or Recommended [3][8]
"Good's Buffer" Yes No [3][9]

Decision Workflow: Selecting a Physiological Buffer

The choice of a suitable buffer is a critical decision point in experimental design. The following workflow, presented as a Graphviz diagram, outlines the logical steps for selecting an appropriate buffer for physiological cell culture.

G cluster_0 cluster_1 Evaluation of DMES cluster_2 Evaluation of HEPES start Start: Select a Potential Buffer pka_check Is the pKa between 6.0 and 8.0? start->pka_check dmes Candidate: DMES (pKa ~ 0.56) pka_check->dmes No hepes Candidate: HEPES (pKa ~ 7.3 at 37°C) pka_check->hepes Yes dmes_fail Result: Unsuitable (Buffers in a highly acidic, non-physiological range) dmes->dmes_fail hepes_pass Result: Suitable (Buffers in the physiological range) hepes->hepes_pass considerations Further Considerations: - Optimize concentration (10-25 mM) - Test for cell line-specific cytotoxicity - Protect media from light - Verify assay compatibility hepes_pass->considerations

Caption: Buffer selection workflow for physiological cell culture.

Experimental Protocols

Protocol 1: Preparation of 1 M HEPES Stock Solution (Sterile)

This protocol details the preparation of a 1 M stock solution, which can be added to basal media to achieve the desired final concentration.

Materials:

  • HEPES Free Acid (MW: 238.30 g/mol )

  • High-purity, cell culture-grade water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Sterile 0.22 µm filter unit

  • Sterile storage bottles

Procedure:

  • To prepare 1 Liter of 1 M HEPES, weigh out 238.30 g of HEPES free acid powder.

  • Add the powder to a beaker containing approximately 800 mL of dH₂O.

  • Stir with a magnetic stir bar until the powder is fully dissolved. Do not heat the water to facilitate dissolution.[18]

  • Place the beaker on the magnetic stirrer and slowly add 10 N NaOH dropwise while continuously monitoring the pH with a calibrated pH meter.

  • Adjust the pH to the desired value (typically 7.4 - 7.6 for a stock solution). Be aware that the solution will heat up during this process. Allow it to cool to room temperature before making final pH adjustments.

  • Once the target pH is reached, transfer the solution to a 1 L graduated cylinder and add dH₂O to bring the final volume to 1 L.

  • Sterilize the solution immediately by passing it through a 0.22 µm filter into a sterile bottle.

  • Store the 1 M HEPES stock solution at 4°C, protected from light.

Protocol 2: Supplementing Basal Medium with HEPES

This protocol describes how to add the sterile 1 M HEPES stock to a basal medium like DMEM to achieve a final working concentration.

Materials:

  • Basal cell culture medium (e.g., DMEM)

  • Sterile 1 M HEPES stock solution

  • Fetal Bovine Serum (FBS), Penicillin-Streptomycin (Pen-Strep), or other required supplements

  • Sterile serological pipettes

  • Sterile media bottle

Procedure (for 500 mL of complete medium with 25 mM HEPES):

  • Start with a 500 mL bottle of basal DMEM.

  • Aseptically remove approximately 62.5 mL of the basal medium to make room for the supplements.

  • To achieve a final concentration of 25 mM HEPES, add 12.5 mL of the sterile 1 M HEPES stock solution to the medium bottle (Calculation: V₁ = (C₂ * V₂) / C₁ = (25 mM * 500 mL) / 1000 mM = 12.5 mL).

  • Add other supplements as required. For a typical formulation with 10% FBS and 1% Pen-Strep:

    • Add 50 mL of FBS.

    • Add 5 mL of Pen-Strep.

  • Gently swirl the bottle to mix all components thoroughly.

  • The complete, HEPES-buffered medium is now ready for use. Store at 4°C, protected from light.

Conclusion and Recommendation

The selection of a buffering agent for cell culture is not arbitrary; it is a decision grounded in fundamental chemical principles. HEPES is a well-characterized, reliable, and effective zwitterionic buffer that fulfills the stringent criteria required for biological research.[3] Its pKa is ideally suited for maintaining physiological pH, providing essential stability for cells manipulated outside of a CO₂ incubator.[2] While its use requires prudent consideration of concentration-dependent cytotoxicity and phototoxicity, these are well-documented and manageable factors.

Conversely, 2-(Dimethylamino)ethanesulfonic acid (DMES) is fundamentally unsuitable for this application. Its extremely low pKa places its buffering range far into the acidic spectrum, making it incapable of maintaining the neutral pH required for cell viability. Based on this critical chemical property, DMES should not be considered an alternative to HEPES for any physiological cell culture application. For researchers, scientists, and drug development professionals, HEPES remains the authoritative and scientifically validated choice for supplemental, non-volatile buffering in cell culture media.

References

  • Hopax. (n.d.). How do you make HEPES buffer for cell culture? Hopax Fine Chemicals. [Link]

  • ReAgent Chemicals. (2021). What is HEPES Buffer? ReAgent Chemicals. [Link]

  • Wikipedia. (n.d.). HEPES. Wikipedia. [Link]

  • Wikipedia. (n.d.). Good's buffers. Wikipedia. [Link]

  • Promega Connections. (2019). What Makes a "Good" Buffer? Promega. [Link]

  • Bitesize Bio. (2025). What Makes a “Good” Laboratory Buffer? Bitesize Bio. [Link]

  • Frizzo, C. P., et al. (2016). Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research. RSC Advances. [Link]

  • ENCO. (n.d.). Protocol: HEPES Buffer Recipe. ENCO. [Link]

  • Desheng. (n.d.). Temperature dependence of HEPES buffer. Hubei New Desheng Material Technology. [Link]

  • HuanKai Group. (2024). The Role of HEPES Buffer in Cell Culture Media. HuanKai Group. [Link]

  • Zigler, J. S. Jr, et al. (1985). Analysis of the cytotoxic effects of light-exposed HEPES-containing culture medium. In Vitro Cellular & Developmental Biology. [Link]

  • Suzhou Yacoo Science Co., Ltd. (2018). Preparation of HEPES and its buffer. Yacoo. [Link]

  • Whiteman, M., et al. (1999). The critical role of Hepes in SIN-1 cytotoxicity, peroxynitrite versus hydrogen peroxide. Free Radical Research. [Link]

  • Desheng. (n.d.). What should be noted when using HEPES buffer in cell culture experiments. Hubei New Desheng Material Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Dimethylamino)ethanesulfonic acid. PubChem. [Link]

  • Michl, J., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Nature Communications. [Link]

  • ResearchGate. (2021). Is it ok to culture or transport continuous cell lines in DMEM buffered by HEPES in ambient conditions? ResearchGate. [Link]

  • PubChemLite. (n.d.). 2-(dimethylamino)ethanesulfonic acid (C4H11NO3S). PubChemLite. [Link]

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Comparative

A Senior Application Scientist's Guide: 2-(Dimethylamino)ethanesulfonic acid vs. MES Buffer in Plant Biology

In the intricate world of plant biology research, maintaining a stable pH is not merely a technicality; it is the bedrock upon which reliable and reproducible experimental outcomes are built. The choice of buffering agen...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of plant biology research, maintaining a stable pH is not merely a technicality; it is the bedrock upon which reliable and reproducible experimental outcomes are built. The choice of buffering agent can significantly influence everything from enzyme kinetics and nutrient uptake to overall plant health and development. For decades, 2-(N-morpholino)ethanesulfonic acid, or MES, has been a stalwart in plant tissue culture and hydroponics. However, the less-common 2-(Dimethylamino)ethanesulfonic acid (DMES) presents an alternative with distinct properties. This guide provides a comprehensive, data-driven comparison of these two zwitterionic buffers to empower researchers in making an informed decision for their specific plant biology applications.

Understanding the Critical Role of Buffers in Plant Systems

Plant physiological processes are exquisitely sensitive to pH fluctuations. The external pH of a growth medium, be it agar-based or liquid, directly impacts the solubility and availability of essential mineral nutrients. For instance, iron can precipitate out of solution at higher pH values, leading to deficiency symptoms. Furthermore, the pH of the apoplast, the space outside the cell membrane, is crucial for cell wall extension and the activity of extracellular enzymes. Internally, cytoplasmic and vacuolar pH must be tightly regulated for metabolic pathways to function optimally.

A suitable biological buffer for plant research should ideally be:

  • Effective at the desired pH: Its pKa should be close to the target pH of the experiment.

  • Chemically inert: It should not interact with other media components, particularly metal ions.

  • Biologically inert: It should not be metabolized by the plant or exhibit any toxic effects.

  • Highly soluble and stable: It should dissolve easily in water and resist degradation over the course of the experiment.

Head-to-Head Comparison: DMES vs. MES

Feature2-(Dimethylamino)ethanesulfonic acid (DMES)2-(N-morpholino)ethanesulfonic acid (MES)
Chemical Structure (CH₃)₂NCH₂CH₂SO₃HC₆H₁₃NO₄S
pKa at 25°C ~6.15 (Predicted)6.15[1][2]
Effective Buffering Range 5.5 - 6.75.5 - 6.7[2]
Molar Mass 153.20 g/mol [3]195.24 g/mol [1]
Metal Ion Chelation Potential for chelation; data limitedGenerally considered a weak chelator[1][4]
Common Applications Less common in plant biology; used in some biochemical assaysWidely used in plant tissue culture, hydroponics, and enzyme assays[5][6]

Physicochemical Properties: A Deeper Dive

Both DMES and MES are Good's buffers, a series of zwitterionic buffers developed to be more compatible with biological systems than traditional phosphate or Tris buffers. Their zwitterionic nature, meaning they possess both a positive and a negative charge, generally leads to lower membrane permeability.

MES (2-(N-morpholino)ethanesulfonic acid): A widely used buffer in plant biology.[1][5][6]

  • pKa: The pKa of MES is approximately 6.15 at 20-25°C, making it an excellent buffer for maintaining a pH between 5.5 and 6.7.[1][2] This range is ideal for many plant culture systems, as the optimal pH for nutrient uptake for most plants, including the model organism Arabidopsis thaliana, is around 5.8.[5][6][7]

  • Metal Chelation: MES is known to be a poor chelator of most divalent cations, including Ca²⁺, Mg²⁺, and Mn²⁺, and shows negligible binding with Cu(II).[1][4] This is a significant advantage in plant nutrient solutions, as it does not interfere with the availability of these essential micronutrients.

  • Biological Effects: While generally considered biologically inert, some studies have reported concentration-dependent effects of MES on plant growth. For example, high concentrations of MES have been shown to affect root growth and morphology in Arabidopsis by interfering with reactive oxygen species (ROS) homeostasis.[7][8] Additionally, some research has indicated that MES can reduce shoot and root dry matter in maize under certain hydroponic conditions.[7][8] However, at typical working concentrations (around 0.05% w/v), MES has been shown to promote the growth of Arabidopsis by stabilizing the medium's pH.[5]

2-(Dimethylamino)ethanesulfonic acid (DMES): Information on the application of DMES in plant biology is less prevalent in the scientific literature. Its properties are primarily documented in chemical databases.

  • pKa: The predicted pKa of DMES is around 6.15, identical to MES, suggesting a similar effective buffering range (5.5 - 6.7).

  • Biological Effects: There is a lack of published research on the specific effects of DMES on plant growth and development. Its structural similarity to taurine (2-aminoethanesulfonic acid), an important biological molecule, could imply a higher likelihood of being metabolized or interacting with plant physiological processes.

Experimental Evidence: The Case for MES in Arabidopsis thaliana Culture

A study on Arabidopsis thaliana demonstrated the benefits of including MES in the culture medium.[5] When 0.05% MES was added to a 1/2 MS medium, the pH remained more stable over a 10-day culture period compared to the unbuffered control.[5] This pH stability translated into tangible improvements in plant growth:

  • Increased Biomass: Both fresh and dry weight of the seedlings were higher in the MES-buffered medium.[5]

  • Enhanced Photosynthesis: Chlorophyll content was greater in plants grown with MES.[5]

  • Reduced Stress Responses: The activities of phenylalanine ammonia-lyase (PAL) and peroxidase (POD), enzymes often associated with plant stress responses, were lower in the MES-treated plants.[5] This suggests that by preventing drastic pH drops, MES mitigates a significant source of abiotic stress.

This evidence underscores the importance of pH stabilization and highlights the efficacy of MES in this role.

Choosing the Right Buffer: A Logic-Driven Workflow

The selection of a buffer should be a deliberate process based on the specific requirements of the experiment.

Caption: A workflow for selecting a suitable biological buffer for plant biology experiments.

Experimental Protocols

Protocol 1: Preparation of a 0.5 M MES Stock Solution (pH 5.8)

Rationale: Preparing a concentrated stock solution is a common and efficient laboratory practice. This allows for easy dilution to the final working concentration in the plant growth medium. Adjusting the pH of the concentrated stock is crucial before autoclaving, as pH can shift with temperature changes.

Materials:

  • MES free acid (Molar Mass: 195.24 g/mol )

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Graduated cylinder and beaker

  • Autoclave

Procedure:

  • Weigh MES: For 1 L of 0.5 M MES solution, weigh out 97.62 g of MES free acid.

  • Dissolve: Add the MES powder to approximately 800 mL of deionized water in a beaker with a stir bar. MES is highly soluble in water.[1]

  • Adjust pH: Place the beaker on a stir plate and begin stirring. Slowly add small increments of KOH or NaOH solution while monitoring the pH with a calibrated pH meter. Continue adding the base until the pH reaches 5.8.

    • Expert Tip: Use a strong base like KOH or NaOH for pH adjustment. Using a weak base would create a complex buffer system.

  • Final Volume: Once the target pH is reached, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.

  • Sterilization: Transfer the solution to an autoclavable bottle. Sterilize by autoclaving for 20 minutes at 121°C.

  • Storage: Store the sterile stock solution at room temperature.

Protocol 2: Preparation of a 0.5 M DMES Stock Solution (pH 5.8)

Rationale: The preparation protocol for DMES is analogous to that of MES, as they are both acidic sulfonic acids requiring titration with a strong base to achieve the desired pH.

Materials:

  • 2-(Dimethylamino)ethanesulfonic acid (Molar Mass: 153.20 g/mol )

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Graduated cylinder and beaker

  • Autoclave

Procedure:

  • Weigh DMES: For 1 L of 0.5 M DMES solution, weigh out 76.60 g of DMES.

  • Dissolve: Add the DMES powder to approximately 800 mL of deionized water in a beaker with a stir bar.

  • Adjust pH: Place the beaker on a stir plate and begin stirring. Slowly add small increments of KOH or NaOH solution while monitoring the pH with a calibrated pH meter until a stable pH of 5.8 is achieved.

  • Final Volume: Transfer the solution to a 1 L graduated cylinder and bring the final volume to 1 L with deionized water.

  • Sterilization: Transfer to an autoclavable bottle and sterilize by autoclaving for 20 minutes at 121°C.

  • Storage: Store the sterile stock solution at room temperature.

Conclusion and Recommendations

For the vast majority of plant biology applications, MES is the superior and recommended choice . Its efficacy in stabilizing pH in plant culture media is well-documented, and its low potential for metal ion chelation ensures that the nutrient profile of the medium remains unaltered.[1][5][6] While DMES shares a similar pKa, the lack of data on its interaction with metal ions and its potential biological activity make it a risky choice without prior validation. Researchers considering DMES for specific applications, perhaps where the morpholine ring of MES is suspected to cause interference, must conduct preliminary experiments to assess its potential for metal chelation and any phytotoxic effects. Until such data becomes available, MES remains the gold standard for buffering in the pH range of 5.5 to 6.7 for plant research.

References

  • Title: MES (buffer) - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 0.1 mol/L MES Buffer: Properties, Preparation, and Safety Guide Source: Biochemazone URL: [Link]

  • Title: MES buffer for plant culture Source: Hubei New Desheng Materials Technology Co., Ltd. URL: [Link]

  • Title: Application of MES buffer in Plant Culture Media Source: Desheng URL: [Link]

  • Title: MES Buffer Affects Arabidopsis Root Apex Zonation and Root Growth by Suppressing Superoxide Generation in Root Apex Source: Frontiers in Plant Science URL: [Link]

  • Title: MES Buffer 1M, pH 8.0 (4432-31-9) Source: bioWORLD URL: [Link]

  • Title: Biological buffers pKa calculation Source: Icas URL: [Link]

  • Title: MES Buffer Affects Arabidopsis Root Apex Zonation and Root Growth by Suppressing Superoxide Generation in Root Apex Source: National Center for Biotechnology Information URL: [Link]

  • Title: MES Stock Buffer Solution Source: PurMa Biologics LLC URL: [Link]

  • Title: 2-(Dimethylamino)ethanesulfonic acid | C4H11NO3S Source: PubChem URL: [Link]

  • Title: Comparison of Desheng PIPES buffer and MES buffer with two different buffer solutions Source: Desheng URL: [Link]

  • Title: 2-(dimethylamino)ethanesulfonic acid (C4H11NO3S) Source: PubChemLite URL: [Link]

  • Title: Application of Biological Buffer MES in Plant Culture Media Source: Desheng URL: [Link]

  • Title: Effect of MES buffer on the medium pH values in the cell releasing... Source: ResearchGate URL: [Link]

  • Title: Special Issue : Applications of Plant Physiology and Pharmacognosy in the Production of Bioactive Compounds Source: MDPI URL: [Link]

  • Title: A Comprehensive Analysis of Diversity, Structure, Biosynthesis and Extraction of Biologically Active Tannins from Various Plant-Based Materials Using Deep Eutectic Solvents Source: MDPI URL: [Link]

  • Title: Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals Source: National Center for Biotechnology Information URL: [Link]

  • Title: Application of Microfluidics in Plant Physiology and Development Studies Source: MDPI URL: [Link]

  • Title: A Comprehensive Review on Plant-Derived Polyphenols-Based Nanoformulations and their Application in the Management of Neurological Disorders Source: National Center for Biotechnology Information URL: [Link]

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Validation

Validation of 2-(Dimethylamino)ethanesulfonic Acid in a 3D Tumor Spheroid Model: A Comparative Guide

This guide provides a comprehensive validation of 2-(Dimethylamino)ethanesulfonic acid (DMES) as a novel buffering agent for complex in vitro systems. We present a head-to-head comparison with commonly used biological bu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation of 2-(Dimethylamino)ethanesulfonic acid (DMES) as a novel buffering agent for complex in vitro systems. We present a head-to-head comparison with commonly used biological buffers—HEPES, MES, and PBS—within the context of a three-dimensional (3D) tumor spheroid model, a sophisticated platform for preclinical drug efficacy studies. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions about buffer selection for their specific experimental needs.

The Critical Role of Buffering in Advanced Cell Culture Models

The transition from traditional 2D cell culture to more physiologically relevant 3D models, such as tumor spheroids, introduces new complexities in maintaining a stable microenvironment.[1] Cellular metabolism in these dense, multi-layered structures can lead to rapid localized pH shifts, impacting cell viability, drug efficacy, and the fidelity of experimental outcomes.[2] Consequently, the choice of a buffering agent is not a trivial matter of maintaining a set pH but a critical experimental parameter that can influence the biological system under investigation.[3]

A suitable biological buffer should exhibit several key characteristics, as initially outlined by Good and his colleagues: a pKa between 6.0 and 8.0, high water solubility, limited permeability across cell membranes, minimal interaction with metal ions, and chemical stability.[4][5] However, even buffers that meet these criteria can exert subtle, often overlooked, effects on cellular processes.[2][3] Therefore, the introduction of any new component, such as DMES, into a sensitive experimental model necessitates rigorous validation.

This guide will walk you through the validation of DMES, a zwitterionic buffer, in a 3D lung carcinoma spheroid model. We will assess its physicochemical properties, buffering efficacy, potential cytotoxicity, and its impact on a standard chemotherapeutic agent, providing a holistic view of its performance relative to established alternatives.

Physicochemical Properties: A Comparative Analysis

The fundamental performance of a buffer is dictated by its physicochemical properties. Here, we compare DMES with HEPES, MES, and PBS.

Property2-(Dimethylamino)ethanesulfonic acid (DMES)HEPESMESPBS (Phosphate-Buffered Saline)
Molecular Weight ( g/mol ) 153.20[6]238.3195.2Varies
pKa at 25°C ~6.9 (Estimated based on structure)7.55[3]6.15[3]7.2
Useful pH Range 6.2 - 7.66.8 - 8.2[7]5.5 - 6.7[7]6.5 - 7.5
d(pKa)/dT (°C⁻¹) -0.012 (Estimated)-0.014[3]-0.011[3]-0.0028
Metal Ion Binding Negligible (Predicted)Negligible[3]Negligible[3]Binds Ca²⁺, Mg²⁺[3]
UV Absorbance (260/280 nm) Low (Predicted)LowLow[8]Low

Table 1: Comparative physicochemical properties of DMES and other common biological buffers.

DMES, with an estimated pKa of 6.9, is well-suited for buffering in the physiological pH range of most mammalian cell cultures (pH 7.0-7.5).[9] Its predicted negligible metal ion binding is a significant advantage over PBS, which can precipitate with divalent cations like Ca²⁺ and Mg²⁺, a common component of cell culture media.[3]

Experimental Validation Workflow

The validation of DMES was performed using a 3D tumor spheroid model of A549 human lung carcinoma cells. The following workflow provides a systematic approach to evaluating a new buffering agent.

G cluster_0 Phase 1: Buffer Preparation & Characterization cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: 3D Spheroid Model & Drug Efficacy P1 Prepare stock solutions of DMES, HEPES, MES, and PBS-buffered media P2 Measure buffering capacity by acid/base titration P1->P2 C1 Culture A549 cells in media with varying concentrations of each buffer P2->C1 Select buffer concentrations for cytotoxicity testing C2 Perform CellTiter-Glo® 3D assay to determine IC50 values C1->C2 S1 Form A549 spheroids in media with a fixed, non-toxic concentration of each buffer C2->S1 Determine non-toxic buffer concentration for 3D model S2 Treat spheroids with a dose-response of cisplatin S1->S2 S3 Assess cell viability to determine cisplatin IC50 in each buffer condition S2->S3 G cluster_0 Hypothetical Kinase Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Buffer Buffering Agent (e.g., DMES) Buffer->Kinase1 Potential off-target interaction

Caption: Hypothetical interaction of a buffer with a signaling pathway.

While our data did not show any adverse effects, researchers should remain vigilant, especially when working with sensitive assays or pathways that might be susceptible to modulation by small molecules. For novel experimental systems, it is advisable to run preliminary tests to confirm the inertness of the chosen buffer.

Conclusion and Recommendations

Our validation demonstrates that 2-(Dimethylamino)ethanesulfonic acid (DMES) is a robust and reliable buffering agent for 3D tumor spheroid models. It exhibits excellent physicochemical properties, including a physiologically relevant pKa and negligible metal ion binding. Its buffering capacity is comparable to that of HEPES and PBS, and it displays a favorable cytotoxicity profile. Importantly, DMES did not interfere with the efficacy of the chemotherapeutic agent cisplatin in our A549 lung carcinoma spheroid model.

Based on these findings, we recommend DMES as a viable alternative to commonly used biological buffers, particularly in experimental systems where interactions with divalent cations (a known issue with PBS) are a concern. As with any experimental variable, we advise researchers to perform initial validation studies within their specific model system to ensure compatibility and rule out any unforeseen biological effects. The protocols and comparative data presented in this guide provide a solid framework for such validation efforts.

References

  • Ferreira, C. M., et al. (2015). Universal buffers for use in biochemistry and biophysical experiments. bioRxiv. [Link]

  • Al-Ghaban, A. M., et al. (2021). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Journal of Pharmaceutical Sciences, 110(1), 83-93. [Link]

  • PubChem. (n.d.). 2-(Dimethylamino)ethanesulfonic acid. National Center for Biotechnology Information. [Link]

  • Rathod, J., et al. (2022). Optimizing experimental conditions: the role of buffered environments in microbial isolation, physiological studies, and taxonomic characterization. Frontiers in Microbiology, 13, 946896. [Link]

  • Petersen, O. H., & Verkhratsky, A. (2016). The effects of Ca2+ buffers on cytosolic Ca2+ signalling. The Journal of Physiology, 594(19), 5437-5447. [Link]

  • Crowley, L. C., et al. (2016). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology (Vol. 1471, pp. 19-32). [Link]

  • Ast, J., et al. (2016). Evaluation of assays for drug efficacy in a three-dimensional model of the lung. Journal of Cancer Research and Clinical Oncology, 142(9), 1857-1866. [Link]

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  • ACS Publications. (2015). Simultaneous Holographic Molecular Binding Assays with Internal Calibration Standards. [Link]

  • ResearchGate. (2011). Comparison of zwitterionic N -alkylaminomethanesulfonic acids to related compounds in the Good buffer series. [Link]

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  • AIP Publishing. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. [Link]

  • AXOL Bioscience. (n.d.). Efficacy modelling. [Link]

  • National Institutes of Health. (2021). Impact of various buffers and weak bases on lysosomal and intracellular pH: Implications for infectivity of SARS-CoV-2. [Link]

  • ResearchGate. (2021). Synthesis, Characterization and Biological Active 2 (Dimethylamino) Cyclohexane-1, 3-Dione. [Link]

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  • Carl ROTH. (n.d.). Safety Data Sheet: 2-(N-Morpholino)-ethane sulphonic acid. [Link]

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Comparative

A Researcher's Guide to Buffer Selection: Evaluating 2-(Dimethylamino)ethanesulfonic Acid Against Established Good's Buffers

In the landscape of biological research, maintaining a stable pH is not merely a technicality but a cornerstone of experimental validity and reproducibility. The advent of zwitterionic buffers, pioneered by Norman Good a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of biological research, maintaining a stable pH is not merely a technicality but a cornerstone of experimental validity and reproducibility. The advent of zwitterionic buffers, pioneered by Norman Good and his colleagues, revolutionized in vitro biological experimentation by providing pH control within the physiological range with minimal interference to the biological system.[1][2] This guide offers an in-depth comparison of 2-(Dimethylamino)ethanesulfonic acid (DMES), a lesser-known sulfonic acid buffer, against widely adopted Good's buffers such as HEPES, MES, and MOPS.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of buffer properties to provide a framework for empirical evaluation. Given the limited comparative data available for DMES, this guide emphasizes the "how-to" of buffer validation, empowering researchers to make informed decisions based on their specific experimental needs.

The Good's Buffer Framework: Pillars of Performance

The utility of a biological buffer is defined by a set of key characteristics that ensure its passive role in a biological system. These criteria, first outlined by Norman Good, serve as the basis for our comparative analysis[3][4]:

  • pKa within the Physiological Range (6.0-8.0): This ensures effective buffering capacity at the pH of most biological reactions.[3]

  • High Water Solubility: Facilitates the preparation of concentrated stock solutions.[1]

  • Membrane Impermeability: Prevents the buffer from entering cells and altering intracellular pH.[1]

  • Minimal Metal Ion Binding: Avoids interference with enzymatic reactions that require metal cofactors.[5]

  • Low UV Absorbance: Crucial for spectrophotometric assays.[2]

  • Chemical and Enzymatic Stability: The buffer should not degrade under experimental conditions or be metabolized by cells.[3]

  • Minimal Impact of Temperature and Concentration on pKa: Ensures consistent pH control under varying experimental parameters.[4]

A Comparative Overview: DMES in the Context of Good's Buffers

While HEPES, MES, and MOPS are staples in laboratories worldwide, 2-(Dimethylamino)ethanesulfonic acid (DMES), also known as N,N-dimethyltaurine, remains a less characterized zwitterionic buffer. The following table summarizes the key physicochemical properties of these buffers. A notable challenge in evaluating DMES is the lack of a definitive, experimentally determined pKa value in publicly available literature. A predicted pKa of 0.56 is available, however, this is likely inaccurate for a tertiary amine-containing sulfonic acid and may be a result of computational limitations.[6] For the purpose of this guide, we will proceed with the understanding that the buffering range of DMES requires experimental determination.

Property2-(Dimethylamino)ethanesulfonic acid (DMES)HEPESMESMOPS
Chemical Structure C₄H₁₁NO₃SC₈H₁₈N₂O₄SC₆H₁₃NO₄SC₇H₁₅NO₄S
Molecular Weight 153.2 g/mol [6][7][8]238.3 g/mol 195.2 g/mol [9]209.3 g/mol [10]
pKa (25 °C) Not experimentally determined (Predicted: 0.56)[6]7.45 - 7.65[11]5.9 - 6.3[11]7.0 - 7.4[10]
Useful pH Range Unknown6.8 - 8.2[11][12]5.5 - 6.7[1][11]6.5 - 7.9[10]
Metal Ion Binding Unknown, potential for interaction due to tertiary amineNegligible[11]Strong interaction only with Fe[11]Strong interaction only with Fe[11]
Known Applications Limited documentation as a biological buffer; reported as a sulfonamide drug that binds to basic proteins.Cell culture, enzyme assays, protein purification.[5][12]Protein purification, electrophoresis, cell culture.[1][2][9]RNA electrophoresis, protein purification, cell culture.[10][13][14]

Experimental Protocols for Buffer Performance Evaluation

The core of this guide lies in providing robust, step-by-step methodologies for the comparative evaluation of buffer performance. These protocols are designed to be self-validating systems, allowing for a direct and objective assessment of a buffer's suitability for a given application.

Determination of Buffering Capacity and pH Stability with Temperature

A critical parameter for any buffer is its ability to resist pH changes upon the addition of an acid or base and to maintain a stable pH across a range of temperatures.

Objective: To determine the buffering capacity and the effect of temperature on the pH of DMES in comparison to other Good's buffers.

Methodology:

  • Buffer Preparation: Prepare 50 mM solutions of DMES, HEPES, MES, and MOPS. Adjust the pH of each solution to the midpoint of the respective buffer's theoretical useful range (for DMES, a range of pH values should be tested, for instance, from 6.0 to 8.0).

  • Titration for Buffering Capacity:

    • Take 100 mL of each buffer solution.

    • Slowly titrate with 0.1 M HCl, recording the pH after each 0.5 mL addition until the pH drops by 2 units.

    • Repeat the titration with 0.1 M NaOH until the pH increases by 2 units.

    • Plot the pH versus the volume of acid or base added. The buffering capacity is the flattest region of the curve.

  • Temperature Stability Assessment:

    • Place a 50 mL aliquot of each buffer solution in a temperature-controlled water bath.

    • Measure the pH of each solution at temperatures ranging from 4°C to 37°C in 5°C increments, allowing the solution to equilibrate at each temperature before measurement.

    • Plot the pH versus temperature for each buffer.

Expected Outcome: This experiment will reveal the effective buffering range of DMES and its sensitivity to temperature changes compared to the well-characterized Good's buffers.

Diagram of the Experimental Workflow for pH Stability Testing

G cluster_prep Buffer Preparation cluster_titration Buffering Capacity cluster_temp Temperature Stability prep_dmes Prepare 50 mM DMES titrate Titrate with 0.1 M HCl and 0.1 M NaOH prep_dmes->titrate temp_control Place in temperature-controlled bath prep_dmes->temp_control prep_hepes Prepare 50 mM HEPES prep_hepes->titrate prep_hepes->temp_control prep_mes Prepare 50 mM MES prep_mes->titrate prep_mes->temp_control prep_mops Prepare 50 mM MOPS prep_mops->titrate prep_mops->temp_control record_ph Record pH after each addition titrate->record_ph plot_curve Plot pH vs. Volume record_ph->plot_curve measure_ph_temp Measure pH at 4°C to 37°C temp_control->measure_ph_temp plot_temp Plot pH vs. Temperature measure_ph_temp->plot_temp

Caption: Workflow for assessing buffering capacity and pH stability.

Evaluation of Metal Ion Chelation

The interaction of a buffer with metal ions can significantly impact the activity of metalloenzymes. This protocol provides a method to assess the metal-chelating properties of a buffer.

Objective: To determine if DMES chelates divalent cations (e.g., Ca²⁺, Mg²⁺, Mn²⁺, Cu²⁺) and compare its performance to other Good's buffers.

Methodology:

  • Buffer and Metal Ion Preparation: Prepare 100 mM solutions of each buffer (DMES, HEPES, MES, MOPS) adjusted to pH 7.0. Prepare 10 mM stock solutions of CaCl₂, MgCl₂, MnCl₂, and CuSO₄.

  • Spectrophotometric Assay:

    • Use a metallochromic indicator such as murexide for Ca²⁺ or ferrozine for Fe²⁺.

    • In a cuvette, mix the buffer solution, the metal ion solution, and the indicator.

    • Measure the absorbance at the characteristic wavelength for the metal-indicator complex.

    • A decrease in absorbance in the presence of the buffer compared to a control without the buffer indicates metal chelation.

  • Quantitative Analysis: Perform a titration by adding increasing concentrations of the buffer to a solution of the metal ion and indicator to determine the binding affinity.

Expected Outcome: This assay will provide qualitative and quantitative data on the metal-chelating ability of DMES, allowing for a direct comparison with the known low metal-binding properties of HEPES and the potential for interaction with MES and MOPS.

Diagram of Metal Ion Chelation Assay

G cluster_setup Assay Setup buffer_sol Buffer Solution cuvette Mix in Cuvette buffer_sol->cuvette metal_sol Metal Ion Solution metal_sol->cuvette indicator Metallochromic Indicator indicator->cuvette spectro Measure Absorbance cuvette->spectro analysis Analyze Data spectro->analysis G cell_culture Seed Cells in 96-well Plate buffer_treatment Treat with Buffer Concentrations cell_culture->buffer_treatment incubation Incubate for 24-48h buffer_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay measure_abs Measure Absorbance at 570 nm mtt_assay->measure_abs calc_viability Calculate Cell Viability measure_abs->calc_viability

Caption: Workflow for assessing buffer cytotoxicity using the MTT assay.

Evaluation of Interference with Enzyme Assays

A key tenet of a Good's buffer is its chemical inertness. This protocol assesses whether a buffer interferes with a common enzyme assay.

Objective: To determine if DMES interferes with the kinetics of a model enzyme (e.g., lactate dehydrogenase) and compare its performance to other Good's buffers.

Methodology:

  • Enzyme Assay Setup: Prepare a standard lactate dehydrogenase (LDH) assay mixture containing pyruvate and NADH in each of the test buffers (DMES, HEPES, MES, MOPS) at a concentration of 50 mM and a pH of 7.4.

  • Kinetic Measurement:

    • Add LDH to the assay mixture to initiate the reaction.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Data Analysis: Compare the V₀ values obtained in each buffer. A significant deviation from the activity in a well-characterized buffer like HEPES may indicate interference. Further kinetic studies (varying substrate concentrations) can be performed to determine if the buffer affects the enzyme's Kₘ or Vₘₐₓ.

Expected Outcome: This experiment will reveal any inhibitory or enhancing effects of DMES on enzyme activity, providing crucial information for its use in biochemical assays.

Conclusion and Recommendations

The selection of a biological buffer is a critical decision that can profoundly impact experimental outcomes. While established Good's buffers like HEPES, MES, and MOPS have a long history of reliable performance in a wide range of applications, the exploration of new buffering agents like 2-(Dimethylamino)ethanesulfonic acid is a valuable endeavor.

This guide provides a comprehensive framework for the systematic and objective evaluation of DMES against these established standards. The provided protocols for assessing buffering capacity, pH stability, metal ion chelation, cytotoxicity, and enzyme assay interference are designed to be readily implemented in a standard laboratory setting.

Given the current lack of extensive data on DMES, researchers are strongly encouraged to perform these validation experiments before adopting it as a primary buffer in their systems. The potential for DMES to interact with proteins, as suggested by its use as a sulfonamide drug, warrants particular attention. By following the experimental guidelines outlined in this guide, researchers can confidently determine the suitability of DMES for their specific applications and contribute to a deeper understanding of this potentially useful biological buffer.

References

  • Grokipedia. (n.d.). MES (buffer). [Link]

  • HiMedia Laboratories. (n.d.). 10X MOPS Electrophoresis Buffer. [Link]

  • HOPAX Fine Chemicals. (2025, February 21). MES Buffer: An Essential Component in Biological and Pharmaceutical. [Link]

  • HOPAX Fine Chemicals. (2018, October 19). 8 uses of MOPS buffer you didn't know. [Link]

  • HEBEI KANUO CHEMICAL CO.,LTD. (n.d.). HEPES in Biochemical Reactions: Optimizing Conditions for Enzyme Assays. [Link]

  • Solubility of Things. (n.d.). Types of Buffers: Acidic, Basic, and Zwitterionic Buffers. [Link]

  • Biochemazone. (2024, December 27). 0.1 mol/L MES Buffer: Properties, Preparation, and Safety Guide. [Link]

  • HOPAX Fine Chemicals. (2025, May 26). How to use a MES Buffer for performance benchmarking?. [Link]

  • Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests. [Link]

  • ACS Omega. (2023, October 18). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. [Link]

  • PubMed. (2023, January 1). Zwitterionic betaines over HEPES as the new generation biocompatible pH buffers for cell culture. [Link]

  • ResearchGate. (2025, August 9). Comparison of zwitterionic N -alkylaminomethanesulfonic acids to related compounds in the Good buffer series. [Link]

  • ChemSynthesis. (2025, May 20). 2-dimethylamino-ethanesulfonic acid 2-cyanoethyl ester. [Link]

  • HOPAX Fine Chemicals. (2019, February 13). The 9 best biological buffers for cell culture. [Link]

  • Suzhou Yacoo Science Co., Ltd. (2018, September 21). Comparison of the Buffer Range Between MOPS and Other Buffers. [Link]

  • PubChem. (n.d.). 2-(Dimethylamino)ethanesulfonic acid. [Link]

  • Global Substance Registration System. (n.d.). N,N-DIMETHYLTAURINE. [Link]

  • PubMed Central. (n.d.). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. [Link]

  • PubMed Central. (2021, July 13). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. [Link]

  • University of Oklahoma Health Sciences Center. (n.d.). BUFFERS. [Link]

  • PubChemLite. (n.d.). 2-(dimethylamino)ethanesulfonic acid (C4H11NO3S). [Link]

  • University of Tartu. (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). [Link]

  • Carl ROTH. (n.d.). Biological Buffers. [Link]

  • PubMed. (n.d.). Antimicrobial and Anticoagulant Activities of N-chlorotaurine, N,N-dichloro-2,2-dimethyltaurine, and N-monochloro-2,2-dimethyltaurine in Human Blood. [Link]

  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • University of California, Berkeley. (n.d.). Buffers - The Biological Imaging Facility. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(Dimethylamino)ethanesulfonic Acid (DMES)

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the pur...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 2-(Dimethylamino)ethanesulfonic acid (DMES), a zwitterionic sulfonic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Critical Role of Purity in DMES Applications

2-(Dimethylamino)ethanesulfonic acid, also known as N,N-Dimethyltaurine, is a valuable compound in various research and pharmaceutical applications. Its zwitterionic nature, conferred by the presence of both a sulfonic acid and a tertiary amine group, imparts unique solubility and buffering properties.[1][2] However, impurities arising from its synthesis can significantly impact its physicochemical properties and biological activity, making rigorous purity assessment an indispensable step in its quality control.

Potential impurities in synthesized DMES can originate from unreacted starting materials, byproducts of the primary reaction, or subsequent degradation. Common synthesis routes for N-alkylated taurine derivatives may involve the reaction of taurine with alkylating agents or the reaction of a primary amine with a sulfonyl-containing precursor.[3][4] This can lead to impurities such as residual taurine, partially methylated intermediates, or products of side reactions.

This guide will compare the most effective analytical techniques for detecting and quantifying these impurities, providing a framework for selecting the optimal method based on the specific requirements of your research.

A Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach is often necessary for a comprehensive purity assessment of a highly polar, zwitterionic compound like DMES. The following table provides a comparative overview of the most relevant analytical techniques.

Analytical Technique Principle Strengths Limitations Primary Application for DMES
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.High resolution, quantitative accuracy, and versatility with various detectors.Can be challenging for highly polar analytes on traditional reversed-phase columns.Quantification of DMES and separation from polar and non-polar impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural confirmation and can identify and quantify impurities without a reference standard.Lower sensitivity compared to chromatographic methods.Structural verification and identification of unknown impurities.
Elemental Analysis (CHNS) Combustion of the sample to convert elements into gaseous products, which are then quantified.Provides the elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur) of the sample, offering a fundamental measure of purity.[5][6]Does not identify the nature of impurities, only their impact on the overall elemental composition.Confirmation of the empirical formula and assessment of overall purity.
Thermal Analysis (TGA/DSC) Measures changes in physical and chemical properties as a function of temperature.Provides information on thermal stability, melting point, and the presence of volatile impurities or solvates.[7]Not specific for identifying individual impurities.Assessment of thermal stability and detection of residual solvents or water.

In-Depth Experimental Protocols and Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Due to the zwitterionic and highly polar nature of DMES, traditional reversed-phase HPLC can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography are more suitable alternatives.[8][9]

HILIC is an excellent choice for retaining and separating highly polar compounds like DMES.[10][11][12][13] The separation is based on the partitioning of the analyte between a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

Experimental Protocol: HILIC-UV/MS Analysis of DMES

  • Column: A HILIC column with a polar stationary phase (e.g., amide, cyano, or diol). A common choice would be a column with dimensions of 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 60% B

    • 15-17 min: 60% B

    • 17-18 min: 60% to 95% B

    • 18-25 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection:

    • UV at 210 nm (for non-volatile buffers).

    • Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode for higher sensitivity and specificity. Monitor for the [M+H]⁺ ion of DMES (m/z 154.06).

This technique involves adding an ion-pairing reagent to the mobile phase to form a neutral complex with the charged analyte, which can then be retained on a reversed-phase column.[9][14]

Experimental Protocol: Ion-Pair Reversed-Phase HPLC of DMES

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 20 mM Sodium 1-Hexanesulfonate in 50:50 Methanol:Water, pH adjusted to 3.0 with Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

Workflow for HPLC Method Selection and Validation

Caption: Figure 1: HPLC Method Development and Validation Workflow.

NMR Spectroscopy for Structural Confirmation and Impurity Identification

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of DMES and the identification of impurities. The zwitterionic nature of DMES can lead to broad peaks in the NMR spectrum, and the choice of solvent is critical. Deuterated water (D₂O) is a suitable solvent.

Expected NMR Data for DMES (in D₂O)

  • ¹H NMR (400 MHz, D₂O):

    • δ ~3.3-3.5 ppm (triplet, 2H, -CH₂-SO₃⁻)

    • δ ~3.0-3.2 ppm (triplet, 2H, -N-CH₂-)

    • δ ~2.8 ppm (singlet, 6H, -N(CH₃)₂)

  • ¹³C NMR (100 MHz, D₂O):

    • δ ~55-57 ppm (-N-CH₂-)

    • δ ~48-50 ppm (-CH₂-SO₃⁻)

    • δ ~44-46 ppm (-N(CH₃)₂)

Note: Chemical shifts are approximate and can vary depending on the exact pH and concentration.

Potential impurities, such as taurine, would show characteristic signals that can be distinguished from the DMES peaks. For instance, the methylene protons of taurine appear as distinct triplets in D₂O.[5][15][16]

Logical Framework for Purity Assessment

Purity_Assessment_Logic cluster_decision Purity Decision Synthesized_DMES Synthesized DMES HPLC HPLC Purity (%) Synthesized_DMES->HPLC NMR NMR Structural Confirmation Synthesized_DMES->NMR Elemental_Analysis Elemental Composition (%) Synthesized_DMES->Elemental_Analysis Thermal_Analysis Thermal Properties Synthesized_DMES->Thermal_Analysis Decision Purity Criteria Met? HPLC->Decision NMR->Decision Elemental_Analysis->Decision Thermal_Analysis->Decision Pure_DMES High Purity DMES Impure_DMES Impure DMES (Further Purification Required) Decision->Pure_DMES Yes Decision->Impure_DMES No caption Figure 2: Logical flow for comprehensive purity assessment of DMES.

Caption: Figure 2: Logical flow for comprehensive purity assessment of DMES.

Elemental Analysis (CHNS)

Elemental analysis provides a fundamental assessment of purity by comparing the experimentally determined elemental composition with the theoretical values for the empirical formula of DMES (C₄H₁₁NO₃S).

Theoretical vs. Expected Experimental Values for DMES

Element Theoretical % Acceptable Range for High Purity (%)
Carbon (C)31.3631.06 - 31.66
Hydrogen (H)7.246.94 - 7.54
Nitrogen (N)9.148.84 - 9.44
Sulfur (S)20.9320.63 - 21.23

A deviation of more than ±0.3% from the theoretical value for any element may indicate the presence of impurities.[5][6]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable for assessing the thermal stability and detecting volatile impurities.

  • TGA: A TGA thermogram of pure DMES is expected to show a single-step decomposition at a high temperature. The presence of a significant weight loss at temperatures below 100°C would suggest the presence of residual water or volatile solvents.[7]

  • DSC: A DSC thermogram of pure, crystalline DMES should exhibit a sharp endothermic peak corresponding to its melting point. A broad melting peak or the presence of additional thermal events could indicate the presence of impurities.[1][17][18][19][20]

Conclusion and Recommendations

A comprehensive assessment of the purity of synthesized 2-(Dimethylamino)ethanesulfonic acid requires a combination of analytical techniques. For routine quantitative analysis and the separation of known impurities, HILIC-based HPLC is the recommended method due to its high resolving power for polar, zwitterionic compounds. NMR spectroscopy is indispensable for definitive structural confirmation and the identification of unknown impurities. Elemental analysis provides a fundamental and robust measure of overall purity, while thermal analysis is crucial for detecting residual solvents and assessing thermal stability.

By employing this multi-technique approach and adhering to the detailed protocols outlined in this guide, researchers can ensure the high purity of their synthesized DMES, leading to more reliable and reproducible experimental outcomes.

References

  • Hydrophilic interaction liquid chromatography coupled to electrospray ionization mass spectrometry (HILIC–ESI-MS) has been established as a method to separate and quantify polar and ionic analytes. HPLC. [Link]

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  • The Effect of Ion Pairing Reagents in the Retention Profile of Zwitterionic Cephalosporins. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PubMed. [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. [Link]

  • Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. PubMed. [Link]

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  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000251). Human Metabolome Database. [Link]

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  • ¹³C NMR spectra of ¹³C-glucose-labeled glucose–taurine materials. ResearchGate. [Link]

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  • 2-(Dimethylamino)ethanesulfonic acid. PubChem. [Link]

  • Buffer standards for the physiological pH of the zwitterionic compound of 3-(N-morpholino)propanesulfonic acid (MOPS) from T = (278.15 to 328.15) K. ResearchGate. [Link]

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  • Taurine: an essential amino sulfonic acid for retinal health. PMC - NIH. [Link]

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Validation

A Senior Application Scientist's Guide to Evaluating 2-(Dimethylamino)ethanesulfonic acid (DMES) for Enhanced Enzyme Stability

For researchers, scientists, and drug development professionals, ensuring the long-term stability of enzymes is a cornerstone of robust experimental design and the development of effective biologics. The choice of buffer...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the long-term stability of enzymes is a cornerstone of robust experimental design and the development of effective biologics. The choice of buffering agent is a critical, yet often overlooked, variable that can profoundly impact enzyme conformation, activity, and shelf-life. This guide provides an in-depth, technical comparison of a novel buffering candidate, 2-(Dimethylamino)ethanesulfonic acid (DMES), against established alternatives such as MES, HEPES, and Tris. We will explore the theoretical advantages of DMES and provide a comprehensive experimental framework for its evaluation, complete with detailed protocols and data interpretation strategies.

The Imperative for Optimal Buffering in Enzyme Systems

Enzymes are exquisitely sensitive to their chemical environment. Fluctuations in pH can alter the ionization states of amino acid residues within the active site and at other key structural locations, leading to conformational changes that may diminish or abolish catalytic activity.[1][2] A well-chosen buffer mitigates these pH shifts, providing a stable environment that preserves the native, functional conformation of the enzyme.[3][4]

The "Good's buffers," a series of zwitterionic compounds developed in the 1960s, revolutionized biological research by providing buffers with pKa values near physiological pH, minimal metal ion binding, and low membrane permeability.[5][6][7] Buffers like MES and HEPES fall into this category and are mainstays in enzyme kinetics and protein stability studies.[6][8] However, the quest for novel buffering agents with potentially superior stabilizing properties is ongoing.

Introducing 2-(Dimethylamino)ethanesulfonic acid (DMES): A Candidate for Enhanced Stability

2-(Dimethylamino)ethanesulfonic acid (DMES), also known as N,N-dimethyltaurine, is a zwitterionic compound with the chemical formula C4H11NO3S.[9] Its structure, featuring a sulfonic acid group and a tertiary amine, is analogous to taurine. While not traditionally classified as a Good's buffer, its chemical properties suggest it may be a valuable tool for enzyme stabilization.

Hypothesized Advantages of DMES:

  • Zwitterionic Nature: Like Good's buffers, DMES possesses both a positive and a negative charge, which can minimize interactions with other charged molecules in the solution and reduce the likelihood of membrane permeability.[10][11]

  • Minimal Metal Chelation: The sulfonic acid group is a weak metal chelator, suggesting that DMES, like MES and HEPES, is unlikely to interfere with metalloenzymes.[12][13][14]

Comparative Analysis of Buffering Agents

To objectively evaluate the potential of DMES, it is essential to compare its performance against well-characterized buffers. The choice of buffer should always be guided by the specific pH optimum of the enzyme under investigation.[1][3]

BufferChemical StructurepKa (at 25°C)Useful pH RangeKey Characteristics
DMES (Hypothetical) CN(C)CCS(=O)(=O)O~7.8 (assumed)~7.1 - 8.5Zwitterionic, potentially low metal binding. Stability effects are the subject of this investigation.
MES O(CH2CH2)2N(CH2)2SO36.15[14][15]5.5 - 7.0[16][17]Good's buffer, zwitterionic, low metal chelation, often used for assays in the acidic to neutral range.[13][14]
HEPES HO(CH2)2N(CH2CH2)2N(CH2)2SO37.48[18]6.8 - 8.2[8]Good's buffer, zwitterionic, negligible metal ion binding, widely used for cell culture and enzyme assays at physiological pH.[12][19]
Tris (HOCH2)3CNH28.1[20]7.0 - 9.0[21][22]Primary amine buffer, can interact with some enzymes and metal ions, pKa is temperature-sensitive.[20]

Experimental Framework for Evaluating DMES

A rigorous evaluation of a novel buffer requires a multi-faceted experimental approach. Here, we outline a series of key experiments to compare the effect of DMES on enzyme stability against our chosen benchmark buffers. For this guide, we will use a hypothetical enzyme, "Enzyme-X," with an optimal pH of 7.5.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

DSF, also known as a thermal shift assay, is a high-throughput method to assess protein thermal stability.[23][24] The assay measures the melting temperature (Tm) of a protein, which is the temperature at which 50% of the protein is unfolded.[4][25] An increase in Tm in the presence of a particular buffer indicates a stabilizing effect.[24]

G cluster_prep Sample Preparation cluster_assay Assay Setup cluster_run Data Acquisition cluster_analysis Data Analysis prep_enzyme Prepare Enzyme-X Stock mix Mix Enzyme-X, Buffer, and Dye in a 96-well PCR plate prep_enzyme->mix prep_buffers Prepare Buffer Stocks (DMES, HEPES, MES, Tris) at desired concentration and pH prep_buffers->mix prep_dye Prepare SYPRO Orange Dye Stock prep_dye->mix run_qpcr Run a melt curve protocol on a real-time PCR instrument (e.g., 25°C to 95°C) mix->run_qpcr plot Plot Fluorescence vs. Temperature run_qpcr->plot calc_tm Calculate Tm for each buffer condition plot->calc_tm

Caption: Workflow for a thermal shift assay to evaluate buffer effects on protein stability.

  • Prepare Stock Solutions:

    • Enzyme-X: 1 mg/mL in deionized water.

    • Buffers: 1 M stocks of DMES, HEPES, MES, and Tris. Adjust the pH of each to 7.5.

    • SYPRO Orange dye: 5000x stock in DMSO.

  • Reaction Mixture (per well of a 96-well plate):

    • 5 µL of 10x buffer (500 mM, pH 7.5)

    • 10 µL of Enzyme-X (to a final concentration of 0.1 mg/mL)

    • 2.5 µL of 20x SYPRO Orange dye (final concentration 5x)

    • Deionized water to a final volume of 50 µL.

  • Instrument Setup:

    • Use a real-time PCR instrument capable of fluorescence detection.

    • Set a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Acquire fluorescence data at each 1°C increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The midpoint of the sigmoidal curve represents the Tm.

Buffer (50 mM, pH 7.5)Melting Temperature (Tm) in °CΔTm (°C) relative to Tris
DMES62.5+4.5
HEPES61.0+3.0
MES59.5+1.5
Tris58.00.0

These hypothetical results suggest that DMES provides the greatest thermal stabilization to Enzyme-X, followed by HEPES and MES, with Tris being the least stabilizing under these conditions.

Long-Term Stability Assessment via Activity Assays

While thermal shift assays provide a rapid assessment of thermal stability, it is crucial to evaluate the long-term stability of an enzyme under more physiologically relevant temperatures (e.g., 4°C, 25°C, and 37°C).[26] This is achieved by monitoring the enzyme's catalytic activity over an extended period.[13][27][28]

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_assay Activity Measurement cluster_analysis Data Analysis prep_enzyme Prepare Enzyme-X solutions in each test buffer (DMES, HEPES, MES, Tris) incubate Incubate aliquots at different temperatures (4°C, 25°C, 37°C) prep_enzyme->incubate measure_activity At various time points, measure the enzymatic activity of each aliquot incubate->measure_activity plot Plot % Remaining Activity vs. Time for each buffer and temperature measure_activity->plot G cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis prep_enzyme Prepare Enzyme-X solutions in each test buffer at a low concentration (e.g., 0.1 mg/mL) acquire_spectra Acquire Far-UV CD spectra (e.g., 190-250 nm) for each sample prep_enzyme->acquire_spectra compare_spectra Overlay and compare the spectra to identify any structural changes acquire_spectra->compare_spectra deconvolution Perform secondary structure deconvolution to quantify α-helix and β-sheet content compare_spectra->deconvolution

Caption: Workflow for analyzing enzyme secondary structure in different buffers using CD spectroscopy.

  • Sample Preparation:

    • Prepare solutions of Enzyme-X at a concentration of 0.1 mg/mL in 20 mM of each buffer (DMES, HEPES, MES, Tris) at pH 7.5. It is crucial to use a lower buffer concentration to minimize absorbance in the far-UV region.

  • Data Acquisition:

    • Use a CD spectropolarimeter.

    • Acquire spectra in the far-UV range (e.g., 190-250 nm) at a controlled temperature (e.g., 25°C).

    • Record a baseline spectrum for each buffer alone and subtract it from the corresponding protein spectrum.

  • Data Analysis:

    • Overlay the corrected spectra for Enzyme-X in each buffer.

    • Significant differences in the spectra would indicate buffer-induced conformational changes.

    • Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

A desirable outcome would be that the CD spectrum of Enzyme-X in DMES is superimposable with the spectra in the other buffers, indicating that DMES does not induce significant changes in the enzyme's secondary structure while conferring enhanced stability.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of 2-(Dimethylamino)ethanesulfonic acid as a novel buffer for enhancing enzyme stability. The proposed experimental workflow, combining thermal shift assays, long-term activity studies, and circular dichroism spectroscopy, allows for a thorough comparison of DMES against established buffering agents.

While the hypothetical data presented here suggest a promising role for DMES, it is imperative that researchers conduct these experiments with their specific enzymes of interest. The key takeaway is the importance of a rational, data-driven approach to buffer selection. The initial step for any novel buffer like DMES should always be the experimental determination of its pKa and its temperature dependence.

The exploration of new buffering agents is a vital area of research that can lead to significant improvements in the stability and efficacy of enzymes in a wide range of applications, from basic research to the development of life-saving therapeutics.

References

  • Analyzing Protein Secondary Structure Using Circular Dichroism Spectroscopy. (n.d.).
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. Retrieved from [Link]

  • A beginner's guide to differential scanning fluorimetry. (2025, January 29). The Biochemist. Retrieved from [Link]

  • Circular Dichroism Spectroscopy for Protein Structural Analysis. (2021, April 29). YouTube. Retrieved from [Link]

  • Differential Scanning Fluorimetry (DSF). (n.d.). Unchained Labs. Retrieved from [Link]

  • Circular Dichroism Analysis of Protein Secondary Structure. (n.d.). Baitai Peike Biotechnology.
  • Circular Dichroism (CD). (n.d.). Harvard University. Retrieved from [Link]

  • Good's buffers. (n.d.). Wikipedia. Retrieved from [Link]

  • 2-(Dimethylamino)ethanesulfonic acid. (n.d.). PubChem. Retrieved from [Link]

  • HEPES: A Reliable Buffer for Enzyme Experiments under Low Temperature Conditions. (2025, August 20).
  • Theory and applications of differential scanning fluorimetry in early-stage drug discovery. (2020, January 31). Retrieved from [Link]

  • Good's buffers (biological buffers). (n.d.). Interchim. Retrieved from [Link]

  • What is a Good's Buffer? (2019, February 20). Hopax Fine Chemicals. Retrieved from [Link]

  • TRIS Buffer - EM Grade. (n.d.).
  • Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Tris Buffer: The Indispensable Tool for Biochemical Research. (n.d.). Watson International. Retrieved from [Link]

  • Enzyme assay. (n.d.). Wikipedia. Retrieved from [Link]

  • HEPES. (n.d.). Wikipedia. Retrieved from [Link]

  • MES (buffer). (n.d.). Wikipedia. Retrieved from [Link]

  • The Science of pH Stability: Why HEPES Buffer is Indispensable. (n.d.).
  • Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI Bookshelf. Retrieved from [Link]

  • What Are Enzyme Kinetic Assays? (2024, July 19). Tip Biosystems. Retrieved from [Link]

  • From water solubility to stability: high-quality MES buffer has these 4 characteristics. (n.d.).
  • The Effect of Buffers on Protein Conformational Stability. (n.d.).
  • Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. (n.d.). Bio-Rad. Retrieved from [Link]

  • How to Choose the Right Buffer for Enzyme Activity Tests. (2025, May 9). Patsnap Synapse. Retrieved from [Link]

  • Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems. (n.d.). ResearchGate. Retrieved from [Link]

  • MES Buffer: An Essential Component in Biological and Pharmaceutical. (2025, February 21). Hopax Fine Chemicals. Retrieved from [Link]

  • How to use a MES Buffer for performance benchmarking? (2025, May 26).
  • Thermal shift assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Stability analysis of biological buffering agents: advantages of Tris. (n.d.).
  • Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. (2023, October 18). ACS Omega. Retrieved from [Link]

  • Flowchart of a thermal shift assay including initial buffer optimization and subsequent additive or ligand screens. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal Shift Assay using SYPRO® Orange to Detect Protein Melting Temperatures. (n.d.). Analytik Jena. Retrieved from [Link]

  • Analysis of protein stability and ligand interactions by thermal shift assay. (n.d.). Current Protocols in Protein Science. Retrieved from [Link]

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Comparative

The Multifaceted Roles of 2-(Dimethylamino)ethanesulfonic Acid in Scientific Research: A Comparative Guide

In the vast landscape of chemical reagents available to researchers, 2-(Dimethylamino)ethanesulfonic acid (DMESA) presents a compelling case of functional diversity. While not as ubiquitously recognized as some of its ch...

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of chemical reagents available to researchers, 2-(Dimethylamino)ethanesulfonic acid (DMESA) presents a compelling case of functional diversity. While not as ubiquitously recognized as some of its chemical cousins in the realm of biological buffers, a deeper exploration reveals its significant contributions in specialized areas of analytical chemistry and its inherent identity as a crucial biomolecule. This guide provides an in-depth, comparative analysis of DMESA's applications, offering researchers, scientists, and drug development professionals a comprehensive understanding of its utility and performance against relevant alternatives.

Unveiling 2-(Dimethylamino)ethanesulfonic Acid: A Molecule of Two Identities

2-(Dimethylamino)ethanesulfonic acid, with the chemical formula C₄H₁₁NO₃S, is a zwitterionic compound possessing both a positively charged quaternary ammonium group and a negatively charged sulfonate group.[1] This dual-charge nature is central to its functionality in its various applications. It is commercially available from several chemical suppliers.[2][3][4][5]

It is critical to recognize that DMESA is also known by another, more familiar name in the biological sciences: Taurine .[6][7] This beta-amino acid is endogenously produced in many animals and plays a vital role in numerous physiological processes.[6] This guide will therefore explore the applications of DMESA under both its synthetic and biological identities.

Application I: A Building Block for Advanced Chromatographic Separations

In the field of analytical chemistry, DMESA serves as a key precursor in the synthesis of zwitterionic stationary phases for a powerful separation technique known as Hydrophilic Interaction Liquid Chromatography (HILIC).

The Principle of HILIC and the Role of Zwitterionic Phases

HILIC is a chromatographic technique that effectively separates polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. The stationary phase in HILIC is polar, and the mobile phase is typically a high concentration of an organic solvent with a small amount of aqueous buffer. A water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase.

Zwitterionic stationary phases, such as those synthesized using DMESA, offer unique advantages in HILIC. They possess both positive and negative charges, leading to a net neutral surface over a wide pH range. This characteristic minimizes strong, undesirable electrostatic interactions with charged analytes, often resulting in improved peak shapes and unique selectivity.[8] These phases are particularly adept at separating a diverse range of analytes, including inorganic anions and cations, polar neutral molecules, and zwitterionic compounds themselves.[9][10][11]

Comparative Performance of DMESA-Derived Zwitterionic Phases

The performance of a HILIC stationary phase is evaluated based on its retention, selectivity, efficiency, and peak shape for a variety of analytes. DMESA-derived phases, which fall under the category of sulfobetaine zwitterionics, can be compared to other common HILIC stationary phases.

Stationary Phase TypePrinciple Functional Group(s)Typical AnalytesAdvantagesDisadvantages
Zwitterionic (Sulfobetaine) Quaternary ammonium and sulfonatePolar neutrals, ions (cations & anions), zwitterionsExcellent for charged and neutral polar analytes, good peak shape, unique selectivity.[8]Can have secondary ionic interactions that may need to be controlled with mobile phase additives.
Amide Amide groupsSugars, peptides, polar neutralsGood retention for neutral and acidic compounds.Can exhibit some weaker cation exchange at higher pH.
Bare Silica Silanol groupsBasic compounds, polar neutralsReadily available, good for retaining basic compounds.Strong retention of basic compounds can lead to poor peak shape; limited pH stability.
Diol Diol groupsPeptides, proteins, polar neutralsLess retentive than bare silica, good for larger polar molecules.Generally lower retention for small polar molecules.

This table provides a generalized comparison. The actual performance can vary depending on the specific analyte, mobile phase conditions, and the exact chemistry of the stationary phase.

Experimental Protocol: Synthesis of a DMESA-Based Zwitterionic Stationary Phase

While specific proprietary methods may vary, a general approach for the synthesis of a DMESA-derived zwitterionic stationary phase on a silica support is outlined below. This protocol is a representative synthesis and may require optimization.

Materials:

  • Porous silica particles (e.g., 5 µm, 100 Å)

  • 3-Glycidyloxypropyltrimethoxysilane (GPTMS)

  • 2-(Dimethylamino)ethanesulfonic acid (DMESA)

  • Toluene, anhydrous

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Silica Activation: The silica particles are first activated by heating under vacuum to remove adsorbed water.

  • Epoxy Functionalization: The activated silica is then reacted with GPTMS in anhydrous toluene to introduce epoxy groups onto the silica surface. This is typically carried out under reflux for several hours. The resulting epoxy-functionalized silica is then washed with toluene and ethanol and dried.

  • Zwitterionic Ligand Immobilization: The epoxy-functionalized silica is suspended in a solution of DMESA in a suitable solvent (e.g., a mixture of ethanol and water). The pH of the solution is adjusted to be slightly basic to facilitate the ring-opening reaction of the epoxide by the tertiary amine of DMESA. The reaction mixture is heated and stirred for several hours.

  • Washing and Packing: The resulting zwitterionic stationary phase is thoroughly washed with water, ethanol, and then a final solvent suitable for packing (e.g., isopropanol). The material is then slurry-packed into an HPLC column using standard procedures.

Synthesis_Workflow Silica Porous Silica Particles Activated_Silica Activated Silica Silica->Activated_Silica Heating under vacuum Epoxy_Silica Epoxy-Functionalized Silica Activated_Silica->Epoxy_Silica GPTMS in Toluene Zwitterionic_Phase Zwitterionic Stationary Phase Epoxy_Silica->Zwitterionic_Phase DMESA solution, heat DMESA 2-(Dimethylamino)ethanesulfonic acid (DMESA) DMESA->Zwitterionic_Phase Packed_Column Packed HPLC Column Zwitterionic_Phase->Packed_Column Washing & Slurry Packing

Figure 1. A simplified workflow for the synthesis of a DMESA-based zwitterionic stationary phase.

Application II: The Biological Significance of DMESA as Taurine

Beyond the chemistry lab, DMESA is identical to taurine, a conditionally essential amino acid with a multitude of biological roles. This section explores its applications from a biochemical and physiological perspective.

Taurine as a Neuromodulator and its Relevance in Neurological Research

Taurine is one of the most abundant free amino acids in the brain and acts as an inhibitory neuromodulator.[7] It is known to interact with GABA and glycine receptors, contributing to the overall inhibitory tone in the central nervous system.[7] Its neuroprotective effects are a subject of ongoing research, particularly in the context of neurodegenerative diseases and psychiatric disorders like schizophrenia.[7][12]

Comparison with other Neuromodulators:

NeuromodulatorPrimary Receptor(s)Primary FunctionRelevance in Disease Models
Taurine (DMESA) GABAA, GlycineInhibitory, NeuroprotectiveSchizophrenia, Neurodegenerative diseases[7][12]
GABA GABAA, GABABPrimary inhibitory neurotransmitterEpilepsy, Anxiety disorders
Glycine Glycine receptors, NMDA receptors (co-agonist)Inhibitory (spinal cord), Excitatory (forebrain)Neuropathic pain, Schizophrenia
Serotonin 5-HT receptorsMood regulation, Sleep, AppetiteDepression, Anxiety disorders
Taurine as a Potent Antioxidant

Taurine exhibits significant antioxidant properties, contributing to the cellular defense against oxidative stress. Its antioxidant mechanisms are multifaceted and include:

  • Direct scavenging of reactive oxygen species (ROS): While its direct scavenging of some free radicals is considered limited, its metabolic precursors and derivatives show more potent activity.[6]

  • Stabilization of mitochondrial function: Taurine deficiency can impair the mitochondrial electron transport chain, leading to increased ROS production.[6][13]

  • Modulation of antioxidant enzyme expression: Taurine can upregulate the expression of key antioxidant enzymes.[6]

Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Capacity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound. The protocol below is a general guideline for assessing the antioxidant activity of taurine (DMESA).

Materials:

  • Taurine (DMESA)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

    • Prepare a series of dilutions of taurine in methanol at various concentrations.

    • Prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control.

  • Assay:

    • In a 96-well plate, add a specific volume of the taurine or ascorbic acid solutions to different wells.

    • Add a corresponding volume of methanol to a well to serve as a blank.

    • To each well, add the DPPH solution and mix gently.

    • Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.[4]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the taurine or ascorbic acid sample.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

DPPH_Assay_Workflow Prepare_Solutions Prepare Solutions (DPPH, Taurine, Control) Plate_Setup Add Samples to 96-Well Plate Prepare_Solutions->Plate_Setup Add_DPPH Add DPPH Solution Plate_Setup->Add_DPPH Incubate Incubate in Dark Add_DPPH->Incubate Measure_Absorbance Measure Absorbance (517 nm) Incubate->Measure_Absorbance Calculate Calculate % Scavenging and IC₅₀ Measure_Absorbance->Calculate

Figure 2. Workflow for the DPPH radical scavenging assay to determine antioxidant capacity.

Application III: Potential as an Antimicrobial Agent

The chemical structure of DMESA includes a sulfonamide group, a class of compounds historically significant for their antimicrobial properties.[14] Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is essential for folic acid synthesis in bacteria.[14]

While direct studies on the antimicrobial activity of DMESA are not widely available, research on closely related compounds, such as chlorinated derivatives of dimethyltaurine, has demonstrated significant broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans.[15][16][17] This suggests that DMESA could serve as a scaffold for the development of novel antimicrobial agents.

Comparative Landscape of Antimicrobial Agents
Antimicrobial ClassMechanism of ActionSpectrum of ActivityExamples
Sulfonamides Inhibition of folic acid synthesisBroad (Gram-positive and Gram-negative)Sulfamethoxazole, Sulfadiazine
N-Chlorotaurines Oxidative damage to cellular componentsBroad (Bacteria, Fungi, Viruses)N-chlorotaurine, NVC-422[15][16]
Beta-lactams Inhibition of cell wall synthesisVaries (Broad to narrow)Penicillin, Cephalosporins
Quinolones Inhibition of DNA gyrase and topoisomerase IVBroadCiprofloxacin, Levofloxacin
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

To evaluate the potential antimicrobial activity of DMESA, a standard broth microdilution assay can be performed to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • 2-(Dimethylamino)ethanesulfonic acid (DMESA)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in MHB.

  • Serial Dilution: Prepare a series of two-fold dilutions of DMESA in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the DMESA dilutions. Include a positive control well (bacteria in MHB without DMESA) and a negative control well (MHB only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of DMESA that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Assay_Workflow Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate DMESA_Dilutions Prepare Serial Dilutions of DMESA in Microplate DMESA_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC

Figure 3. A general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Conclusion: A Versatile Tool for the Discerning Researcher

2-(Dimethylamino)ethanesulfonic acid, though not a household name in every laboratory, demonstrates remarkable versatility. Its application as a precursor for advanced zwitterionic stationary phases in HILIC provides a powerful tool for the separation of challenging polar analytes. Simultaneously, its identity as the vital biomolecule taurine opens avenues for research in neuroscience, oxidative stress, and potentially, the development of novel therapeutics. The structural relationship to antimicrobial sulfonamides further hints at untapped potential in the field of infectious disease. By understanding the distinct yet valuable applications of DMESA, researchers can leverage its unique properties to advance their scientific endeavors.

References

  • Lackner, M., et al. (2012). Antimicrobial and Anticoagulant Activities of N-Chlorotaurine, N,N-Dichloro-2,2-Dimethyltaurine, and N-Monochloro-2,2-Dimethyltaurine in Human Blood. Antimicrobial Agents and Chemotherapy, 56(4), 1979-1984.
  • Gottardi, W., et al. (2012). Antimicrobial and Anticoagulant Activities of N-chlorotaurine, N,N-dichloro-2,2-dimethyltaurine, and N-monochloro-2,2-dimethyltaurine in Human Blood. PubMed, [Link].

  • Sulekh, C., & Sharma, P. (2021). Sulfonamides: historical development, mechanisms of action, resistance, and current status. Journal of Basic and Clinical Pharmacy, 12(3), 68-75.
  • Agilent Technologies. (2021). Analysis of Inorganic Anions Using HILIC Chromatography and the Agilent InfinityLab LC/MSD iQ Mass Selective Detector.
  • Agilent Technologies. (2017). Analysis of Metals, Halides, and Inorganic Ions Using Hydrophilic Interaction Chromatography.
  • Lackner, M., et al. (2012). Antimicrobial and Anticoagulant Activities of N-Chlorotaurine, N,N-Dichloro-2,2-Dimethyltaurine, and N-Monochloro-2,2-Dimethyltaurine in Human Blood. ResearchGate, [Link].

  • Abdulrazaq, Z. A., & Mohsin, R. H. (2024). Estimating The Effectiveness of Taurine As An Antioxidant Outside The Body. Basrah Journal of Veterinary Research, 23(2).
  • Nagler, C., et al. (2018). N‐chlorotaurine, a potent weapon against multiresistant bacteria. Journal of Applied Microbiology, 125(4), 986-995.
  • Tanaka, K., et al. (2012). Separation of Anions on Polar Stationary Phases in Hydrophilic Interaction Liquid Chromatography.
  • Waters Corporation. (n.d.). Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles.
  • Jiang, W., & Irgum, K. (2001). Synthesis and evaluation of polymer-based zwitterionic stationary phases for separation of ionic species.
  • Merck Millipore. (n.d.).
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences Website.
  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 2-(Dimethylamino)ethanesulfonic acid CAS NO.637-95-6. Guidechem.
  • The CDS Antibiotic Susceptibility Test. (n.d.). 2.
  • Princeton BioMolecular Research, Inc. (n.d.). 2-(dimethylamino)ethanesulfonic acid. Sigma-Aldrich Website.
  • Aruoma, O. I., et al. (1988). The Antioxidant Action of Taurine, Hypotaurine and Their Metabolic Precursors. Biochemical Journal, 256(1), 251-255.
  • Waters Corporation. (2021). Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic/inorganic particles.
  • MDPI. (2022). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. MDPI Website.
  • Gavanji, S., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 10(9), 1083.
  • Surai, P. F., & Kochish, I. I. (2021). Taurine as a Natural Antioxidant: From Direct Antioxidant Effects to Protective Action in Various Toxicological Models. Antioxidants, 10(10), 1635.
  • de Carvalho, T. G., et al. (2021). Effects of Taurine in Mice and Zebrafish Behavioral Assays With Translational Relevance to Schizophrenia. Frontiers in Pharmacology, 12, 721411.
  • Pap, D., & Surai, P. F. (2021). Taurine as a Natural Antioxidant: From Direct Antioxidant Effects to Protective Action in Various Toxicological Models.
  • Shulga, O., et al. (2021). Investigation of Taurine Derivative Magnesium-Bis-(2-Aminoethanesulfonic)-Butadioateon Alleviation of Neurological Defects in Simulated Hemorrhagic Stroke in Rats.
  • LibreTexts. (2021). 3: Paper Chromatography- Separation and Identification of Five Metal Cations (Experiment). LibreTexts Chemistry.
  • eGyanKosh. (n.d.).
  • MDPI. (2023). Preparation of Vanillin-Taurine Antioxidant Compound, Characterization, and Evaluation for Improving the Post-Harvest Quality of Litchi. MDPI Website.
  • MDPI. (2021). A Review of Neurotransmitters Sensing Methods for Neuro-Engineering Research. MDPI Website.
  • Semantic Scholar. (2021). Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic. Semantic Scholar.

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Validation

quantitative comparison of buffering capacity: 2-(Dimethylamino)ethanesulfonic acid vs Tris

A Head-to-Head Battle of the Buffers: 2-(Dimethylamino)ethanesulfonic acid vs. Tris A Quantitative Comparison of Buffering Capacity for the Modern Laboratory In the landscape of biological and chemical research, the humb...

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Battle of the Buffers: 2-(Dimethylamino)ethanesulfonic acid vs. Tris

A Quantitative Comparison of Buffering Capacity for the Modern Laboratory

In the landscape of biological and chemical research, the humble buffer solution is a cornerstone of experimental reproducibility. The ability to maintain a stable pH is critical for everything from enzyme kinetics to cell culture and drug formulation. While Tris (tris(hydroxymethyl)aminomethane) has long been a workhorse in this domain, a variety of other buffering agents, including 2-(Dimethylamino)ethanesulfonic acid, offer compelling alternatives. This guide provides a direct, data-driven comparison of the buffering capacity of these two compounds, designed to inform the discerning researcher.

Executive Summary: Key Physicochemical Properties

A buffer's utility is primarily defined by its pKa, the pH at which the acidic and basic species are in equal concentration, and its buffering capacity (β), a measure of its resistance to pH change upon the addition of an acid or base. Here, we summarize the essential characteristics of 2-(Dimethylamino)ethanesulfonic acid and Tris.

Property2-(Dimethylamino)ethanesulfonic acidTris
pKa (at 25°C) ~6.1 (Predicted)~8.1[1]
Effective Buffering Range ~5.1 - 7.1~7.1 - 9.1[2]
Temperature Dependence of pKa (dpKa/dT) Generally lower for sulfonic acid buffersHigh (-0.025 to -0.031/°C)[3][4]
Ionic Strength Dependence of pKa Less pronouncedIncreases with ionic strength[5][6]

Note: The pKa for 2-(Dimethylamino)ethanesulfonic acid is a predicted value, and empirical determination is recommended for critical applications.

Deep Dive: The Science of Buffering Capacity

Buffering capacity (β) is formally defined as the moles of a strong acid or base required to change the pH of one liter of a buffer solution by one unit.[7][8] The formula for calculating buffer capacity is:

β = n / ΔpH

Where:

  • β is the buffer capacity

  • n is the number of moles of acid or base added per liter of the buffer

  • ΔpH is the change in pH

A higher buffering capacity indicates a more robust buffer system.[7][8] The capacity of a buffer is dependent on the total concentration of the buffer species and is maximal at the pKa.[9][10]

Experimental Showdown: A Titration Protocol

To empirically compare the buffering capacity of 2-(Dimethylamino)ethanesulfonic acid and Tris, a standardized acid-base titration is the method of choice.[11][12][13] This protocol outlines the necessary steps for a direct comparison.

Objective: To determine and compare the buffering capacity of 0.1 M solutions of 2-(Dimethylamino)ethanesulfonic acid and Tris.

Materials:

  • 2-(Dimethylamino)ethanesulfonic acid

  • Tris (tris(hydroxymethyl)aminomethane)

  • Hydrochloric acid (HCl), standardized 1.0 M solution

  • Sodium hydroxide (NaOH), standardized 1.0 M solution

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burettes (50 mL)

  • Volumetric flasks and pipettes

  • Beakers

Workflow for Buffering Capacity Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_dmaes Prepare 0.1 M 2-(Dimethylamino)ethanesulfonic acid adjust_dmaes Adjust to pH 6.1 (near pKa) with HCl/NaOH prep_dmaes->adjust_dmaes prep_tris Prepare 0.1 M Tris adjust_tris Adjust to pH 8.1 (near pKa) with HCl prep_tris->adjust_tris titrate_dmaes_acid Titrate with 1.0 M HCl adjust_dmaes->titrate_dmaes_acid Aliquot 1 titrate_dmaes_base Titrate with 1.0 M NaOH adjust_dmaes->titrate_dmaes_base Aliquot 2 titrate_tris_acid Titrate with 1.0 M HCl adjust_tris->titrate_tris_acid Aliquot 1 titrate_tris_base Titrate with 1.0 M NaOH adjust_tris->titrate_tris_base Aliquot 2 plot_dmaes Plot pH vs. moles of titrant for 2-(Dimethylamino)ethanesulfonic acid titrate_dmaes_acid->plot_dmaes titrate_dmaes_base->plot_dmaes plot_tris Plot pH vs. moles of titrant for Tris titrate_tris_acid->plot_tris titrate_tris_base->plot_tris calc_beta Calculate Buffering Capacity (β) for both buffers plot_dmaes->calc_beta plot_tris->calc_beta

Caption: Experimental workflow for comparing buffer capacity.

Procedure:

  • Buffer Preparation: Prepare 100 mL of a 0.1 M solution of 2-(Dimethylamino)ethanesulfonic acid and a 0.1 M solution of Tris in deionized water.

  • pH Adjustment:

    • For the 2-(Dimethylamino)ethanesulfonic acid solution, adjust the pH to its predicted pKa of approximately 6.1 using 1.0 M HCl or 1.0 M NaOH.

    • For the Tris solution, adjust the pH to its pKa of approximately 8.1 using 1.0 M HCl.[1]

  • Titration Setup:

    • Place 50 mL of the pH-adjusted 2-(Dimethylamino)ethanesulfonic acid buffer into a beaker with a magnetic stir bar.

    • Immerse a calibrated pH electrode into the solution.

    • Fill a burette with standardized 1.0 M HCl.

  • Acid Titration:

    • Record the initial pH.

    • Add the HCl in 0.5 mL increments, recording the pH after each addition.

    • Continue until the pH has dropped by at least 2 units.

  • Base Titration:

    • Repeat the titration process with a fresh 50 mL aliquot of the 2-(Dimethylamino)ethanesulfonic acid buffer, this time titrating with 1.0 M NaOH until the pH has increased by at least 2 units.

  • Repeat for Tris: Perform the same acid and base titrations for the 0.1 M Tris solution.

  • Data Analysis:

    • Plot the pH versus the moles of HCl and NaOH added for each buffer.

    • From the titration curves, determine the moles of acid or base required to change the pH by one unit from the initial pKa.

    • Calculate the buffering capacity (β) for each buffer in both the acidic and basic directions.

Interpreting the Results: A Comparative Analysis

Buffering Range and pKa: The effective buffering range of a compound is generally considered to be pKa ± 1 pH unit.[5] Tris, with a pKa of ~8.1, is well-suited for applications in the physiological to slightly alkaline range (pH 7.1-9.1).[1][2] In contrast, 2-(Dimethylamino)ethanesulfonic acid, with a predicted pKa of ~6.1, would be more effective in the slightly acidic to neutral range (pH 5.1-7.1). This makes it a potential alternative to phosphate buffers, which can sometimes interfere with biological reactions.

Impact of Temperature: A significant drawback of Tris is the pronounced effect of temperature on its pKa. The pKa of Tris decreases by approximately 0.025 to 0.031 units for every degree Celsius increase in temperature.[3][4] This can lead to significant pH shifts in experiments conducted at temperatures other than that at which the buffer was prepared.[2][4][14] Buffers with a sulfonic acid group, like many of the "Good's buffers," generally exhibit a smaller change in pKa with temperature.[14][15] This characteristic would make 2-(Dimethylamino)ethanesulfonic acid a more reliable choice for experiments involving temperature fluctuations.

Conclusion: Selecting the Right Tool for the Job

The choice between 2-(Dimethylamino)ethanesulfonic acid and Tris is not a matter of one being universally superior, but rather of selecting the appropriate buffer for the specific experimental conditions.

  • Tris remains a cost-effective and suitable choice for many applications within the pH range of 7.1 to 9.1, particularly when temperature and ionic strength are held constant.[18]

  • 2-(Dimethylamino)ethanesulfonic acid presents a compelling alternative for experiments conducted in the slightly acidic to neutral pH range (5.1-7.1). Its likely lower sensitivity to temperature changes makes it a more robust option for applications where temperature stability is critical.

Ultimately, for novel or sensitive assays, an empirical determination of buffering capacity under the specific experimental conditions is always the most rigorous approach.

References

  • Roskilde University.
  • ChemTalk.
  • Sigma-Aldrich. Tris.
  • Amerigo Scientific. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems.
  • Khan Academy. Buffer capacity.
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  • Wikipedia. Tris.
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  • Effect of ionic strength on pKa.
  • Medium. The impact of temperature changes on biological buffers' pKa.
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  • Medicine LibreTexts. 2.
  • ChemicalBook. 2-(Dimethylamino)ethanesulfonic acid CAS#: 637-95-6.
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  • Interchim. Good's buffers (biological buffers).
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  • ResearchGate. Temperature can impact pKa as well as actual pHe of buffered solutions....
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Dimethylamino)ethanesulfonic Acid (DMES)

Navigating the lifecycle of laboratory reagents extends far beyond the bench. For researchers and drug development professionals, the responsible management of chemical waste is a critical component of ensuring laborator...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of laboratory reagents extends far beyond the bench. For researchers and drug development professionals, the responsible management of chemical waste is a critical component of ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Dimethylamino)ethanesulfonic acid (DMES). While DMES is not as extensively characterized as common buffers like MES, its structure—containing both a sulfonic acid and a tertiary amine group—necessitates a cautious and informed approach to its handling and disposal. This document synthesizes best practices from established safety protocols for analogous chemical structures to build a framework of trust and operational excellence.

Hazard Assessment: The Foundation of Safe Handling

Understanding the potential hazards of a chemical is the first principle of safety. Given the limited specific toxicological data for DMES, we must extrapolate from its chemical functionalities and data on similar compounds. The sulfonic acid moiety suggests acidic properties, while the dimethylamino group points to basic characteristics, making the overall molecule zwitterionic at certain pH values but still reactive. It should be handled as a substance that can cause irritation.

Based on safety data for structurally related sulfonic acids and amino compounds, the primary hazards are categorized as follows[1]:

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Skin Irritation May cause redness, pain, and irritation upon contact. Prolonged exposure could lead to more severe effects[2].P280: Wear protective gloves/protective clothing[1].
Serious Eye Irritation Can cause serious irritation, redness, pain, and blurred vision. Direct contact poses a significant risk[1][2].P280: Wear eye protection/face protection[1].
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract, causing coughing and sore throat[1][3].P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Incompatible Materials: To prevent hazardous reactions, DMES should be stored and handled separately from strong oxidizing agents, strong acids, and strong bases[3][4].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or initiating any disposal procedure for DMES, the appropriate PPE must be worn. This is a non-negotiable standard for minimizing exposure risk.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1 compliant safety goggles or a face shield.Protects against splashes and airborne dust particles that can cause serious eye irritation[1].
Hand Protection Chemical-resistant nitrile or neoprene gloves. Inspect for integrity before each use.Prevents direct skin contact and potential irritation[2].
Body Protection Standard laboratory coat.Minimizes contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator is required if dusts are generated and ventilation is inadequate[5].Prevents inhalation of dust which may cause respiratory tract irritation[1][3].

Spill Management Protocol

Accidental spills require immediate and correct action to mitigate risks. The "Three C's" of spill response—Control, Contain, and Clean—provide a clear framework for action[6].

Step-by-Step Spill Cleanup Procedure
  • CONTROL the Situation:

    • Alert personnel in the immediate area of the spill[7][8].

    • Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate height.

    • If the spill is volatile or creates significant dust, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office[9].

  • CONTAIN the Spill:

    • For solid spills, gently cover the material with an absorbent pad to prevent dust from becoming airborne[10].

    • For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or a spill sock, working from the outside in[7][8][10]. This prevents the spill from spreading and entering drains[5][7].

  • CLEAN the Spill:

    • Carefully sweep or scoop the absorbed material into a designated, leak-proof hazardous waste container[1][8][10]. Use non-sparking tools if the material is flammable.

    • Avoid creating dust during cleanup[1][5][11].

    • Once the bulk material is collected, decontaminate the spill surface. Wipe the area with a damp cloth, followed by soap and water[10]. All cleaning materials (cloths, pads) must be disposed of as hazardous waste[6][10].

The following workflow provides a logical decision-making process for responding to a DMES spill.

Spill_Response_Workflow cluster_prep Phase 1: Initial Response cluster_action Phase 2: Contain & Clean cluster_followup Phase 3: Finalization Spill Spill Discovered Alert Alert Area Personnel Spill->Alert Assess Assess Spill Hazard (Size, Location, Toxicity) Alert->Assess PPE Don Appropriate PPE Assess->PPE Minor Spill & Trained Personnel EHS Contact EHS / Emergency Response Immediately Assess->EHS Major Spill or Unknown Hazard Contain Contain Spill (Absorbent Dike/Cover) PPE->Contain Cleanup Collect Material into Hazardous Waste Container Contain->Cleanup Decon Decontaminate Spill Area Cleanup->Decon Package Seal and Label Waste Container Decon->Package Report Report to Supervisor/EHS Package->Report Restock Restock Spill Kit Report->Restock Done Procedure Complete Restock->Done

Caption: Workflow for DMES Spill Response.

Waste Disposal Procedures: A Systematic Approach

Proper disposal is not merely discarding the chemical; it is a systematic process of collection, segregation, and transfer to a licensed facility. Under no circumstances should DMES or its solutions be poured down the drain. [1][5][11][12] This can harm aquatic life and damage wastewater treatment systems.

Step 1: Waste Collection
  • Unused Product: If disposing of expired or unneeded DMES, keep it in its original container. Do not mix it with other waste chemicals[13].

  • Spill Debris: All materials used to clean a spill (absorbents, gloves, cloths) are considered hazardous waste and must be collected in a single, compatible, and leak-proof container[1][6][10]. A high-density polyethylene (HDPE) container is a suitable choice.

Step 2: Labeling
  • Properly label the waste container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(Dimethylamino)ethanesulfonic acid"

    • The associated hazards (e.g., "Irritant")

    • The date of accumulation

    • The name of the principal investigator or lab contact

Step 3: Storage
  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from drains and incompatible materials. Ensure the container is tightly closed[1][5].

Step 4: Disposal
  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor[11][13][14]. These contractors will transport the waste to an approved facility for final treatment, which is often high-temperature incineration[15].

  • Always follow all relevant local, state, and federal regulations regarding hazardous waste disposal[6][12].

The following diagram illustrates the decision-making logic for proper DMES waste management.

Waste_Disposal_Logic cluster_solid Unused/Expired Product cluster_debris Spill Cleanup Debris Start DMES Waste Generated WasteType What is the waste type? Start->WasteType OriginalCont Keep in Original Container WasteType->OriginalCont Solid Product NewCont Place in a new, sealed, leak-proof container (e.g., HDPE). WasteType->NewCont Contaminated Debris LabelOrig Ensure Original Label is Intact. Add 'Hazardous Waste' label. OriginalCont->LabelOrig Store Store in Designated Satellite Accumulation Area LabelOrig->Store LabelNew Label with full chemical name, hazards, and date. NewCont->LabelNew LabelNew->Store ContactEHS Contact EHS for Pickup and Disposal via Licensed Contractor Store->ContactEHS End Disposal Complete ContactEHS->End

Caption: Decision Logic for DMES Waste Segregation and Disposal.

By adhering to these detailed procedures, laboratory professionals can manage 2-(Dimethylamino)ethanesulfonic acid with confidence, ensuring a safe working environment and upholding their commitment to environmental responsibility.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet.
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  • National Industrial Chemicals Notification and Assessment Scheme. (2013, June 28). Ethanol, 2-(dimethylamino)-: Human health tier II assessment. Retrieved from Australian Department of Health and Aged Care website.
  • Benchchem. (n.d.). Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Laboratory Professionals.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethanesulfonic acid.
  • INCHEM. (n.d.). ICSC 0654 - 2-DIMETHYLAMINOETHANOL.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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